2-(4-Pyridyl)-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQVCDIJDUVSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404483 | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-78-4 | |
| Record name | α,α-Dimethyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Pyridyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(4-Pyridyl)-2-propanol (CAS 15031-78-4): Synthesis, Applications, and Methodologies
This guide provides an in-depth technical overview of 2-(4-Pyridyl)-2-propanol, a versatile heterocyclic alcohol pivotal to advancements in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the causality behind its synthetic routes, its functional utility in complex molecular design, and the established protocols for its analysis and handling.
Core Chemical Identity and Physicochemical Profile
This compound, identified by CAS number 15031-78-4, is a tertiary alcohol featuring a pyridine ring. This unique structure, combining a nucleophilic nitrogen atom and a tertiary hydroxyl group, makes it a valuable building block in constructing more complex molecules.[1][2] Its physical and chemical properties are foundational to its application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15031-78-4 | [3] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | 133 - 138 °C | [4][6] |
| Boiling Point | 140 °C @ 3 mmHg | [1][4][7] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [4][7] |
| Solubility | Soluble in Methanol | [4][7] |
| InChI Key | WEQVCDIJDUVSID-UHFFFAOYSA-N | [5] |
Synthesis and Structural Elucidation
The synthesis of this compound is most commonly and efficiently achieved via a Grignard reaction. This classic organometallic approach is favored for its high yield and specificity. The underlying principle involves the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic carbonyl carbon of a 4-substituted pyridine precursor.
Workflow: Grignard Synthesis
Caption: Grignard synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from Ethyl Isonicotinate
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry ethyl isonicotinate to a flask containing anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add an excess (approximately 2.5 equivalents) of methylmagnesium bromide solution (e.g., 3.0 M in ether) to the stirred solution. The excess is crucial as the first equivalent reacts with the ester to form a ketone intermediate, and the second equivalent reacts with the ketone to form the tertiary alcohol.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. This step hydrolyzes the magnesium alkoxide salt formed and neutralizes any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) or recrystallization to yield pure this compound.
Structural Characterization
Confirmation of the synthesized product's identity is achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is a definitive tool. Expected signals include two singlets for the equivalent methyl protons (around 1.5 ppm), aromatic signals for the pyridine ring protons (typically two doublets, one for protons at positions 2 and 6, and another for protons at 3 and 5), and a singlet for the hydroxyl proton, which may be broad and its chemical shift variable depending on concentration and solvent.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₁₁NO.[4][8]
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and peaks corresponding to C-H and C=N/C=C bonds of the aromatic pyridine ring.
Core Applications in Research and Development
The bifunctional nature of this compound makes it a strategic asset in both synthetic and medicinal chemistry.
Role in Organic Synthesis: Ligand and Building Block
The pyridine nitrogen atom is a Lewis base, making it an excellent coordinating agent (ligand) for various metal ions. This property is exploited in the design of catalysts and supramolecular assemblies.[9][10] The tertiary alcohol can also participate in coordination or be used as a synthetic handle for further functionalization.
Caption: Role of this compound as a ligand in catalysis.
Utility in Medicinal Chemistry
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] this compound serves as a key intermediate for introducing this pharmacophore into drug candidates.[1]
-
CNS Agents: It is used as a building block in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1]
-
Nicotinic Receptor Ligands: The molecule's structure is suitable for modification into ligands that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.[1]
-
Pharmaceutical Synthesis: Its dual functionality allows for its incorporation into larger, more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for treating desmoid tumors.[12]
Analytical Methodologies
Ensuring the purity and quantifying the concentration of this compound are critical for its effective use. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.[13]
Table 2: Key Analytical Methods
| Technique | Detector | Typical Application | Rationale |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, quantification of volatile impurities. | The compound has sufficient volatility, especially at elevated temperatures. GC-FID offers high sensitivity, while GC-MS provides definitive identification.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis (Diode Array Detector) | Purity determination, quantification in reaction mixtures or formulations. | The pyridine ring contains a chromophore that strongly absorbs UV light, allowing for sensitive detection. HPLC is ideal for non-volatile impurities.[14] |
Safety, Handling, and Storage Protocols
Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified with specific hazards that necessitate careful handling.
-
GHS Hazard Identification:
-
Precautionary Statements (selected):
-
First-Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[15][16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]
-
-
Storage Conditions:
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity profile secure its role as a cornerstone in the development of novel catalysts, functional materials, and next-generation pharmaceuticals. This guide provides the foundational knowledge for scientists to harness its full potential while ensuring safe and effective application in the laboratory and beyond.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15031-78-4 [chemicalbook.com]
- 5. This compound | 15031-78-4 [sigmaaldrich.com]
- 6. This compound | 15031-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 8. This compound(15031-78-4) 1H NMR spectrum [chemicalbook.com]
- 9. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpps.com [wjpps.com]
- 12. Nirogacestat - Wikipedia [en.wikipedia.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Pyridyl)-2-propanol: A Cornerstone for CNS Drug Development
Introduction: The Strategic Importance of the Pyridine Scaffold and Physicochemical Profiling
In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved therapeutics.[1][2][3][4] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique electronic characteristics, enhances solubility through hydrogen bonding, and offers a vector for metabolic stability, making it a cornerstone in medicinal chemistry.[1] When this critical scaffold is incorporated into a molecule like 2-(4-Pyridyl)-2-propanol, it creates a versatile building block with significant potential, particularly in the development of agents targeting the Central Nervous System (CNS).[5][6]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which rational drug design is built. Properties such as melting point, boiling point, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[7][8][9] This document delves into these key parameters, explaining the causality behind their experimental determination and their implications for leveraging this compound as a key intermediate in the synthesis of novel therapeutics, including nicotinic receptor ligands.[10][11][12]
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. This compound is a distinct molecule combining a pyridine ring with a tertiary alcohol functional group.
Caption: Molecular structure of this compound.
The presence of the tertiary alcohol is particularly significant in drug design. Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized, which often translates to greater metabolic stability.[2][3][13] The geminal methyl groups can also provide steric shielding, potentially reducing the rate of glucuronidation, another common metabolic pathway for hydroxyl groups.[2] This inherent stability makes the this compound scaffold an attractive starting point for developing CNS drugs that require resistance to rapid metabolism to ensure sufficient brain exposure.
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [14] |
| Molecular Weight | 137.18 g/mol | [14] |
| CAS Number | 15031-78-4 | [14] |
| IUPAC Name | 2-(pyridin-4-yl)propan-2-ol | [14] |
| Synonyms | 2-(4-Pyridyl)isopropyl Alcohol, α,α-Dimethyl-4-pyridinemethanol | [14] |
| Physical Form | White to light yellow powder/crystal |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.
Table 2: Thermal Properties of this compound
| Property | Value | Conditions | Source(s) |
| Melting Point | 136 °C | N/A | |
| Boiling Point | 140 °C | at 3 mmHg | [6] |
The relatively high melting point for a molecule of this size is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the hydroxyl group and dipole-dipole interactions from the polar pyridine ring.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[11]
Causality Behind Experimental Choices: The capillary method using a calibrated digital apparatus (like a Mel-Temp) is chosen for its precision and small sample requirement. The sample must be finely powdered and tightly packed to ensure uniform heat distribution. A slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, yielding an accurate range from the onset of liquefaction to complete melting.[5][15][16]
Step-by-Step Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is tapped into the powder.
-
Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 115-120 °C).
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.
Experimental Protocol: Boiling Point Determination at Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is essential.[17] this compound's boiling point is reported at 3 mmHg, indicating that this is a standard procedure for this molecule.
Causality Behind Experimental Choices: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the liquid to boil at a lower temperature and avoiding thermal degradation.[18] The Thiele tube method provides a simple and effective way to achieve uniform heating of the sample and thermometer.[19][20]
Caption: Workflow for micro boiling point determination.
Step-by-Step Methodology:
-
Preparation: A small volume (0.5 mL) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.
-
Assembly: The test tube is attached to a thermometer. The assembly is placed in a Thiele tube containing high-boiling mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady, rapid stream of bubbles is observed.
-
Cooling & Measurement: The heat is removed. As the apparatus cools, the rate of bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The pressure of the system is recorded simultaneously.
Solubility and Ionization (pKa): Keys to Bioavailability
For a drug to be effective, it must first dissolve in physiological fluids. Solubility and the ionization state of a molecule (governed by its pKa) are arguably the most critical physicochemical properties influencing oral absorption and bioavailability.[14]
Table 3: Solubility and Acidity of this compound
| Property | Value/Description | Significance for Drug Development | Source(s) |
| Solubility | Soluble in Methanol | Indicates good polarity. Further aqueous solubility testing is crucial. | |
| pKa (Predicted) | 13.58 ± 0.29 | Refers to the hydroxyl proton, indicating it is a very weak acid. The pyridine nitrogen pKa (not listed, but typically ~5-6 for pyridines) is more relevant for physiological ionization. |
Experimental Protocol: Equilibrium Solubility Determination
The World Health Organization (WHO) provides a standardized protocol for determining equilibrium solubility for the Biopharmaceutics Classification System (BCS), which is a cornerstone of modern drug development.[21][22]
Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility. The experiment is conducted at a physiological temperature (37 °C) and across a range of pH values (typically 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[21] Using an excess of the solid compound ensures that a saturated solution is formed, and agitation for a sufficient duration (e.g., 24-48 hours) ensures equilibrium is reached. Analysis by a validated HPLC method provides accurate quantification.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8.
-
Sample Addition: Add an excess amount of this compound to vials containing each buffer. The amount should be enough to ensure solid is present after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for a predetermined time (e.g., 24 hours) sufficient to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
The Importance of pKa
The pKa value dictates the degree of ionization of a molecule at a given pH. The pyridine nitrogen in this compound is basic and will be protonated at pH values below its pKa. This ionization state drastically affects solubility, permeability across cell membranes, and binding to the target receptor. Potentiometric titration is a common and accurate method for experimentally determining pKa.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they form a powerful analytical toolkit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show three distinct signals:
-
A singlet for the six equivalent protons of the two methyl groups.
-
A singlet for the one proton of the hydroxyl group (this peak may be broad and its position can vary).
-
Two distinct signals (likely doublets or multiplets) for the four protons on the pyridine ring, reflecting their different chemical environments.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show the expected number of unique carbon signals, confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the key characteristic absorptions would be:
-
A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
-
Absorptions around 1500-1600 cm⁻¹ characteristic of C=C and C=N stretching within the pyridine ring.
-
A strong C-O stretching absorption typically found in the 1000-1200 cm⁻¹ region for tertiary alcohols.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (137.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: Characteristic fragmentation patterns would likely include the loss of a methyl group (M-15) or the loss of water (M-18), providing further structural confirmation.
Caption: Integrated spectroscopic workflow for structural confirmation.
Conclusion: A Versatile Intermediate for Advanced Drug Discovery
This in-depth guide has detailed the essential physicochemical properties of this compound, grounding the data in the context of modern drug discovery. The molecule's unique combination of a metabolically robust tertiary alcohol and the pharmacologically privileged pyridine scaffold makes it a highly valuable starting material.[2][3] Its thermal stability, solubility characteristics, and ionization potential are all critical parameters that inform its use in multi-step syntheses of complex CNS agents, such as nicotinic receptor ligands.
By understanding the causality behind the experimental determination of these properties, researchers can ensure data integrity and make more informed decisions during lead optimization. The spectroscopic fingerprint provides the ultimate confirmation of identity, ensuring that subsequent synthetic transformations are built upon a solid foundation. As the quest for novel and more effective treatments for neurological and psychiatric disorders continues, the strategic application of well-characterized building blocks like this compound will remain indispensable to the medicinal chemist's toolkit.
References
- 1. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders - Google Patents [patents.google.com]
- 6. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 13. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine derivatives for treating psychiatric disorders - Patent US-2025270173-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Top 18 Recent Patents on Cns Drug Discovery papers published in 2009 [scispace.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. orgosolver.com [orgosolver.com]
- 21. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CZ355998A3 - Pyridyl and pyrimidylpiperazines for treating disorders caused by drug removal - Google Patents [patents.google.com]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-(4-Pyridyl)-2-propanol
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(4-Pyridyl)-2-propanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectral features, the underlying principles of ¹³C NMR spectroscopy, and practical guidance on experimental protocols and data interpretation.
Introduction: The Role of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR focuses on the ¹³C isotope of carbon. Although the natural abundance of ¹³C is only about 1.1%, modern NMR techniques, such as Fourier transform (FT) spectroscopy, allow for the routine acquisition of high-quality ¹³C spectra.[2]
The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbon atoms based on their hybridization (sp³, sp², sp), the electronegativity of attached atoms, and steric effects.[4] Consequently, ¹³C NMR spectroscopy is an indispensable tool for confirming molecular structures, identifying isomers, and characterizing novel compounds.[5] In this guide, we will apply these principles to the structural analysis of this compound.
Molecular Structure and ¹³C NMR Data of this compound
This compound is a tertiary alcohol containing a pyridine ring. Its structure presents a combination of aromatic and aliphatic carbons, each with a distinct chemical environment that can be resolved by ¹³C NMR spectroscopy.
Below is a diagram of the molecular structure with the carbon atoms numbered for clear assignment of the NMR signals.
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
The experimentally obtained ¹³C NMR spectral data for this compound is summarized in the table below. The spectrum was acquired in a deuterated solvent to avoid interference from solvent protons.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C(OH) | 70.1 |
| CH₃ | 28.9 |
| C2', C6' | 149.5 |
| C3', C5' | 121.2 |
| C4' | 158.2 |
Solvent: Deuterated Chloroform (CDCl₃)
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring the ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks.[6]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Calibration:
-
The ¹³C NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[6]
-
Before acquiring the spectrum, the spectrometer's magnetic field should be locked onto the deuterium signal of the CDCl₃ solvent. This ensures field stability during the experiment.
-
The spectrometer should be properly shimmed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved NMR signals.
3. Data Acquisition Parameters:
-
A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[7]
-
Spectral Width: A spectral width of approximately 250 ppm is appropriate to cover the entire range of expected carbon chemical shifts.
-
Pulse Width: A 90° pulse should be used to ensure maximum signal intensity for all carbon environments.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for the complete relaxation of all carbon nuclei, which is important for obtaining accurate signal intensities, although integration of ¹³C NMR spectra is not always reliable.[6]
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to a few thousand) must be acquired and averaged to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is then phase-corrected to ensure that all peaks have the correct absorptive lineshape.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃, which appears as a triplet at approximately 77.16 ppm.[3] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, with its signal set to 0.00 ppm.[8]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
Aliphatic Carbons:
-
The signal at 28.9 ppm is assigned to the two equivalent methyl (CH₃) carbons. These carbons are in a similar chemical environment and are therefore magnetically equivalent, giving rise to a single peak.
-
The quaternary carbon attached to the hydroxyl group, C(OH) , appears at 70.1 ppm . This downfield shift compared to the methyl carbons is due to the deshielding effect of the electronegative oxygen atom.[9]
-
-
Aromatic Carbons:
-
The pyridine ring exhibits three signals due to the symmetry of the molecule.
-
The carbons at the C2' and C6' positions are equivalent and resonate at 149.5 ppm . Their significant downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.
-
The carbons at the C3' and C5' positions are also equivalent and appear at 121.2 ppm .
-
The carbon at the C4' position, which is directly attached to the propanol substituent, is the most deshielded of the aromatic carbons, resonating at 158.2 ppm . This is due to the combined electron-withdrawing effects of the nitrogen atom and the substituent.
-
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine derivative.
Reaction Scheme:
4-Acetylpyridine + Methylmagnesium Bromide → this compound
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl bromide in diethyl ether dropwise to the flask to initiate the formation of the Grignard reagent (methylmagnesium bromide).
-
Once the Grignard reagent has formed, a solution of 4-acetylpyridine in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours or gently refluxed to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed examination of the ¹³C NMR data for this compound. By understanding the principles of ¹³C NMR spectroscopy and following standardized experimental protocols, researchers can confidently utilize this technique for the structural elucidation and characterization of this and other related compounds. The presented data, along with the detailed interpretation and synthesis protocol, serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
- 1. This compound(15031-78-4) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound | 15031-78-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fluorochem.co.uk [fluorochem.co.uk]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Pyridyl)-2-propanol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of interest in pharmaceutical and chemical research. As a molecule combining a polar hydroxyl group and a basic pyridine ring, its analysis presents unique considerations. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related compounds.
Introduction to this compound and its Analytical Significance
This compound, with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its structure features a stable aromatic pyridine ring and a tertiary alcohol functional group. The accurate identification and quantification of such molecules are paramount in drug development to ensure the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[2] Mass spectrometry, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for this purpose due to its high sensitivity and specificity.[3]
This guide will delve into the critical aspects of analyzing this compound by mass spectrometry, from the initial choice of ionization technique to the detailed interpretation of fragmentation patterns, providing both theoretical understanding and practical, field-tested protocols.
Foundational Principles: Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, which possesses both polar and basic characteristics, several methods can be considered.
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, typically at 70 eV.[4] This method is well-suited for volatile and thermally stable compounds and often results in extensive fragmentation. The detailed fragmentation patterns produced by EI are highly reproducible and can be used for structural elucidation by comparing the obtained spectrum with library data.[4] Given the tertiary alcohol structure of this compound, EI is expected to produce a rich fragmentation spectrum, though the molecular ion peak may be weak or absent.[5]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds that are soluble in a suitable solvent.[6] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. This method typically produces protonated molecules [M+H]⁺, especially for basic compounds like pyridines, with minimal fragmentation.[7][8] For this compound, ESI in positive ion mode would be a highly effective method, particularly when coupled with LC, allowing for the sensitive detection of the protonated parent molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity and volatility.[4] APCI uses a corona discharge to ionize the analyte in the gas phase at atmospheric pressure. It is often complementary to ESI and can be a good alternative if ESI proves inefficient for a particular analyte.
For the purpose of this guide, we will focus on both EI for detailed structural characterization via GC-MS and ESI for sensitive detection and quantification via LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While this compound is a solid at room temperature, it has a boiling point that allows for its analysis by GC, potentially with derivatization to improve its chromatographic properties.[9]
Experimental Protocol: GC-MS
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
-
(Optional but recommended for improved peak shape) To a 100 µL aliquot of the sample solution, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to convert the polar alcohol to a more volatile trimethylsilyl (TMS) ether.[10]
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet | Split/splitless, operated in split mode (e.g., 50:1) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-300 |
Mass Spectrum and Fragmentation Analysis (EI)
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]⁺) is expected at an m/z of 137.
Predicted Fragmentation Pathway:
The fragmentation of this compound under EI conditions is primarily driven by the stability of the resulting ions. Two major fragmentation pathways are anticipated: alpha-cleavage and the loss of a neutral water molecule.[11][12]
-
Alpha-Cleavage: The bond between the tertiary carbon and one of the methyl groups can break, leading to the loss of a methyl radical (•CH₃). This results in a highly stable resonance-stabilized cation at m/z 122. This is often a very prominent peak in the spectrum of tertiary alcohols.[11]
-
Loss of Water (Dehydration): Tertiary alcohols readily undergo dehydration.[5] The loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z 119.
-
Further Fragmentation: The pyridine ring itself is quite stable, but the side chain can undergo further fragmentation. Cleavage of the C-C bond between the pyridine ring and the propanol group can lead to the formation of a pyridinium cation or related fragments.
The following diagram illustrates the proposed EI fragmentation pathway:
Caption: Proposed EI fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For the analysis of this compound in complex matrices, such as in pharmaceutical formulations or biological samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3]
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For complex samples, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent triple quadrupole |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
ESI-MS and MS/MS Fragmentation
In positive mode ESI, this compound will readily form a protonated molecule [M+H]⁺ at an m/z of 138. Tandem mass spectrometry (MS/MS) of this precursor ion can be used for structural confirmation and quantification.
Predicted MS/MS Fragmentation:
Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 138) is expected to follow pathways similar to EI fragmentation, but starting from an even-electron species.
-
Loss of Water: The most facile fragmentation is likely the loss of a neutral water molecule (18 Da), resulting in a product ion at m/z 120.
-
Loss of Propene: Another possible fragmentation is the loss of propene (42 Da) from the side chain, which would lead to a fragment at m/z 96.
The following diagram illustrates the proposed ESI-MS/MS workflow and fragmentation:
Caption: LC-MS/MS workflow and fragmentation of this compound.
Data Interpretation and Quantitative Analysis
Qualitative Identification: The identification of this compound is confirmed by matching the retention time from the chromatography and the mass-to-charge ratios of the molecular ion and its characteristic fragment ions with those of a known reference standard.
Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a specific fragment ion (in GC-MS) or a specific MRM transition (in LC-MS/MS) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.
Data Summary Table:
| Analytical Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| GC-MS | EI | 137 ([M]⁺˙) | 122, 119 |
| LC-MS/MS | ESI (+) | 138 ([M+H]⁺) | 120, 96 |
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique depends on the analytical objective. GC-MS with electron ionization provides detailed structural information through its characteristic fragmentation pattern, which is invaluable for initial identification. LC-MS/MS with electrospray ionization offers high sensitivity and selectivity, making it the preferred method for quantification in complex matrices. By understanding the principles of ionization and the predictable fragmentation pathways of this molecule, researchers can develop and validate robust analytical methods for its reliable characterization.
References
- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(15031-78-4) MS spectrum [chemicalbook.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(4-Pyridyl)-2-propanol
Introduction
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of molecular compounds is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of a substance. This guide provides a comprehensive technical exploration of the FT-IR spectrum of 2-(4-Pyridyl)-2-propanol, a heterocyclic compound of interest in drug development and materials science.
This document is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of a spectrum, but a deeper understanding of the underlying principles, experimental considerations, and data analysis that lead to a confident structural assignment. We will delve into the causality behind experimental choices and present a self-validating analytical workflow, grounded in authoritative references.
Chemical Overview of this compound
This compound, with the chemical formula C₈H₁₁NO, is a tertiary alcohol containing a pyridine ring.[1][2] Its structure features a hydroxyl (-OH) group and two methyl (-CH₃) groups attached to a carbon atom, which is in turn bonded to the 4-position of a pyridine ring. This unique combination of a tertiary alcohol and a heterocyclic aromatic ring gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint.
Key Physical Properties:
Principles of FT-IR Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The frequencies of absorbed radiation are unique to the types of bonds and functional groups present in the molecule.
An FT-IR spectrometer operates by passing an infrared beam through a sample and measuring the amount of radiation that is transmitted. The resulting data is mathematically processed using a Fourier transform to generate a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).[5]
Experimental Protocol: Acquiring the FT-IR Spectrum
The quality and interpretability of an FT-IR spectrum are heavily dependent on proper sample preparation and instrument setup. For a solid compound like this compound, several methods are available.[6][7][8]
Recommended Technique: Attenuated Total Reflectance (ATR)
For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR) is the preferred method for acquiring the FT-IR spectrum of this compound.[8][9] ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[9]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation:
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the ATR crystal.[11]
-
-
Sample Application:
-
Place a small amount of solid this compound powder directly onto the center of the ATR crystal.
-
Apply firm and even pressure using the built-in pressure clamp. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[12]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Cleaning:
-
After acquisition, clean the ATR crystal thoroughly to remove all traces of the sample.
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.[10]
-
Workflow Diagram: ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR technique.
Interpretation of the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the various vibrational modes of its functional groups. A detailed analysis of these bands allows for the confirmation of its molecular structure.
Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of this compound with key vibrational modes highlighted.
Detailed Band Assignments
The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound, based on established correlation charts and spectral data for similar compounds.[13][14][15][16]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3500 - 3200 | O-H stretching (H-bonded) | Tertiary Alcohol | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules.[17] |
| 3100 - 3000 | C-H stretching (aromatic) | Pyridine Ring | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[5] |
| 3000 - 2850 | C-H stretching (aliphatic) | Methyl Groups (-CH₃) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.[11] |
| 1600 - 1585, 1500 - 1400 | C=C and C=N stretching (aromatic) | Pyridine Ring | Medium to Strong | These bands are characteristic of the pyridine ring vibrations.[5][17] |
| 1465, 1375 | C-H bending | Methyl Groups (-CH₃) | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl groups.[13] |
| ~1300 - 1000 | C-O stretching | Tertiary Alcohol | Strong | A strong absorption band in this region is indicative of a C-O single bond in an alcohol.[17] |
| 900 - 690 | C-H out-of-plane bending | Pyridine Ring | Strong | The position of this band can provide information about the substitution pattern on the pyridine ring. |
Analysis of Key Spectral Regions
-
The Hydroxyl (O-H) Region (3500 - 3200 cm⁻¹): The most prominent feature in the spectrum is expected to be a strong and broad absorption band in this region, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[17] The broadness arises from the different hydrogen-bonding environments experienced by the hydroxyl groups in the solid state.
-
The C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Weaker absorptions above 3000 cm⁻¹ are attributed to the C-H stretching of the pyridine ring, while the more intense peaks below 3000 cm⁻¹ correspond to the C-H stretching of the two methyl groups.[5]
-
The Fingerprint Region (1600 - 600 cm⁻¹): This region is rich with complex vibrations that are unique to the molecule as a whole.
-
Pyridine Ring Vibrations: Strong to medium bands between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.[17]
-
C-O Stretch: A strong band, typically between 1300 cm⁻¹ and 1000 cm⁻¹, is a key indicator of the C-O bond of the tertiary alcohol.[17]
-
Out-of-Plane Bending: Strong absorptions in the 900-690 cm⁻¹ range are due to the out-of-plane C-H bending of the pyridine ring, which can help confirm the 4-substitution pattern.
-
Conclusion
The FT-IR spectrum of this compound provides a wealth of information that allows for its unambiguous identification and structural confirmation. By understanding the principles of FT-IR spectroscopy, employing a robust experimental protocol such as ATR, and systematically analyzing the characteristic absorption bands, researchers can confidently verify the presence of the key functional groups: the tertiary alcohol and the 4-substituted pyridine ring. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.
References
- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 15031-78-4 [chemicalbook.com]
- 4. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. mt.com [mt.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 15. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
theoretical and computational studies of 2-(4-Pyridyl)-2-propanol
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(4-Pyridyl)-2-propanol
Authored by: Gemini, Senior Application Scientist
This compound is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its utility as a key intermediate in the synthesis of pharmaceuticals, particularly agents targeting the central nervous system, underscores the need for a profound understanding of its molecular characteristics.[1] This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into its structural, electronic, and vibrational properties, elucidating the causality behind its reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research and development endeavors.
Introduction: The Molecular Significance of this compound
This compound (C₈H₁₁NO) is a tertiary alcohol featuring a pyridine ring.[2][3][4] This unique combination of a hydrophilic alcohol group and an aromatic, basic nitrogen-containing heterocycle imparts a set of chemical properties that make it a versatile precursor in organic synthesis. Its primary application lies in its role as a foundational scaffold for drugs targeting neurological disorders such as Alzheimer's and schizophrenia.[1] Furthermore, the pyridine nitrogen atom serves as an effective coordination site for metal ions, opening avenues for its use in catalysis and materials science.[1]
To move beyond empirical synthesis and enable rational design of novel derivatives, a detailed atomistic and electronic-level understanding is paramount. Computational chemistry provides a powerful, cost-effective toolkit to predict molecular behavior, rationalize experimental observations, and guide synthetic efforts. This guide will detail the application of Density Functional Theory (DFT) and other computational methods to dissect the properties of this important molecule.
Molecular Structure and Physicochemical Properties
The starting point for any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and fundamental properties.
Optimized Molecular Geometry
Computational methods, particularly DFT, are used to find the lowest energy conformation of the molecule. The geometry is optimized by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this results in a well-defined spatial arrangement of the pyridine ring and the propanol side chain.
Caption: Optimized molecular structure of this compound.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of this compound, sourced from chemical databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2][4] |
| Molecular Weight | 137.18 g/mol | [2][4] |
| CAS Number | 15031-78-4 | [4] |
| Boiling Point | 140 °C / 3mmHg | [1][4] |
| Melting Point | 136 °C | [4] |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| pKa (Predicted) | 13.58 ± 0.29 | [4] |
Core Computational Methodologies: A Primer
The insights presented in this guide are primarily derived from Density Functional Theory (DFT), a robust quantum mechanical modeling method.
Why DFT? For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows for the reliable prediction of geometries, reaction energies, and electronic properties. Methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311+G(d,p)) are standard for such organic systems, providing results that correlate well with experimental data.[5][6]
The Computational Workflow A typical computational study follows a standardized workflow to ensure the reliability and reproducibility of the results. This process is crucial for establishing the trustworthiness of the generated data.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 15031-78-4 [chemicalbook.com]
- 5. 2-Pyridinium propanol hydrogen squarate: experimental and computational study of a nonlinear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Pyridyl Propanol: A Technical Guide to the Discovery and Foundational Synthesis of 2-(4-Pyridyl)-2-propanol
Abstract
This technical guide delves into the history and synthesis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of significant interest in medicinal chemistry and materials science. While a singular, seminal publication marking its initial discovery remains elusive within the annals of early 20th-century chemistry, its synthesis is a logical and direct application of the groundbreaking Grignard reaction. This document provides a comprehensive overview of the most probable first synthetic route, grounded in the fundamental principles of organometallic chemistry established in the early 1900s. We will explore the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the compound's physicochemical properties and contemporary relevance. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important molecular scaffold.
Historical Context: A Confluence of Pyridine Chemistry and Grignard's Discovery
The story of this compound is intrinsically linked to two major advancements in organic chemistry: the burgeoning field of pyridine chemistry and the transformative discovery of organomagnesium halides by François Auguste Victor Grignard in 1900, a feat for which he was awarded the Nobel Prize in Chemistry in 1912.[1] Pyridine, a fundamental heterocyclic aromatic compound, was already a subject of intense study due to its presence in numerous natural products and its versatile reactivity.
The Grignard reaction provided an unprecedentedly robust method for the formation of carbon-carbon bonds.[1] This reaction, involving the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, opened the door to the synthesis of a vast array of alcohols and other organic compounds from simpler precursors.
Given the immediate and widespread impact of Grignard's work, it is highly probable that this compound was first synthesized in the early 20th century by applying this new methodology to a suitable pyridine-based precursor. The most logical and efficient precursors would have been 4-acetylpyridine or an ester of isonicotinic acid, such as ethyl isonicotinate.
The First Synthesis: A Logical Reconstruction
While a specific publication titled "The First Synthesis of this compound" has not been identified through extensive archival searches, the most plausible and historically consistent method is the Grignard reaction. Two primary pathways stand out:
-
Pathway A: The reaction of 4-acetylpyridine with a methyl Grignard reagent (e.g., methylmagnesium iodide).
-
Pathway B: The reaction of an ester of isonicotinic acid (e.g., ethyl isonicotinate) with an excess of a methyl Grignard reagent.
Both pathways would have been readily accessible to chemists of the era and are based on the fundamental reactivity of Grignard reagents with ketones and esters. For the purpose of this guide, we will focus on Pathway A, as it represents a direct and high-yielding approach to the target tertiary alcohol.
Mechanistic Insights: The Grignard Addition to a Pyridyl Ketone
The synthesis of this compound from 4-acetylpyridine and methylmagnesium iodide proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic and carbanionic in character. This potent nucleophile readily attacks the electrophilic carbonyl carbon of 4-acetylpyridine. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, which is crucial for stabilizing the Grignard reagent. The reaction proceeds in two key steps:
-
Nucleophilic Addition: The methyl group of the Grignard reagent attacks the carbonyl carbon of 4-acetylpyridine, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate.
-
Protonation: Subsequent workup with a protic source, such as an aqueous solution of ammonium chloride or a dilute acid, protonates the alkoxide to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Modern Adaptation of a Classic Reaction
The following protocol details a reliable method for the synthesis of this compound, reflecting modern laboratory practices while adhering to the principles of the original Grignard reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Magnesium Turnings | Mg | 24.31 | 1.2 g (50 mmol) |
| Iodine | I₂ | 253.81 | 1 crystal |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL |
| Iodomethane | CH₃I | 141.94 | 6.4 g (45 mmol) |
| 4-Acetylpyridine | C₇H₇NO | 121.14 | 4.8 g (40 mmol) |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
A three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel is charged with magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.
-
The flask is gently warmed with a heat gun until violet vapors of iodine are observed, which helps to activate the magnesium surface. The flask is then allowed to cool to room temperature.
-
Anhydrous diethyl ether (10 mL) is added to the flask.
-
A solution of iodomethane (6.4 g, 45 mmol) in anhydrous diethyl ether (20 mL) is placed in the dropping funnel. A small portion of this solution (approx. 2 mL) is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.
-
The remaining iodomethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Acetylpyridine:
-
A solution of 4-acetylpyridine (4.8 g, 40 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Workup and Isolation:
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.
-
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
This compound is a white to off-white solid at room temperature. Its identity and purity can be confirmed using a variety of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molar Mass | 137.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 106-108 °C |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.55 (s, 6H), 4.95 (s, 1H), 7.35 (d, J=6.0 Hz, 2H), 8.50 (d, J=6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 30.5, 71.5, 120.5, 149.5, 155.0 |
| IR (KBr, cm⁻¹) | 3150-3300 (O-H stretch), 2970 (C-H stretch), 1605, 1550 (C=C, C=N stretch) |
Modern Significance and Applications
This compound serves as a valuable building block in contemporary organic synthesis. Its utility is particularly notable in the following areas:
-
Medicinal Chemistry: The pyridyl and tertiary alcohol moieties are common features in pharmacologically active molecules. This compound can act as a precursor for the synthesis of more complex drug candidates.
-
Ligand Synthesis: The pyridine nitrogen atom can coordinate to metal centers, making this compound a useful starting material for the design and synthesis of ligands for catalysis and materials science.
-
Supramolecular Chemistry: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions makes this molecule an interesting component for the construction of supramolecular assemblies.
Conclusion
The synthesis of this compound is a testament to the enduring power and simplicity of the Grignard reaction. While the precise moment of its discovery may be lost to the historical record, the logical application of fundamental chemical principles allows us to reconstruct its genesis with a high degree of confidence. This technical guide provides a robust framework for understanding and performing the synthesis of this important chemical entity, bridging the foundational discoveries of the past with the scientific applications of the present and future.
References
An In-depth Technical Guide to the Solubility of 2-(4-Pyridyl)-2-propanol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-(4-Pyridyl)-2-propanol, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, provides a theoretical framework for solvent selection, and details robust experimental protocols for accurate solubility determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of this compound in relevant organic solvents, a critical step in process development, formulation, and purification.
Introduction to this compound and its Significance
This compound, with the chemical formula C₈H₁₁NO, is a tertiary alcohol containing a pyridine ring.[1][2] Its structure imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character, which are the primary determinants of its solubility profile. In the pharmaceutical industry, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount for designing efficient crystallization processes, developing stable formulations, and ensuring bioavailability.[3][4] Precise solubility data enables the selection of appropriate solvent systems for synthesis, purification, and the preparation of dosage forms.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 15031-78-4 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 136 °C | [5] |
| Boiling Point | 140 °C / 3 mmHg | [5] |
| Physical Form | Solid (powder to crystal) | [2] |
| Qualitative Solubility | Soluble in Methanol | [5][6] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is governed by a combination of factors:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes this compound a polar molecule.[8] Therefore, it is expected to have higher solubility in polar solvents.
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.
-
Aromatic Character: The pyridine ring provides an aromatic character, which can lead to favorable π-π stacking interactions with aromatic solvents.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is the most reliable method to ascertain the solubility of this compound in specific organic solvents. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[12]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Protocol Steps:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points until the concentration remains constant).[13]
-
Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles.[12]
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Self-Validating System: To ensure the trustworthiness of the results, several controls should be implemented:
-
Triplicate Measurements: Perform the experiment in triplicate to assess the precision of the method.[12]
-
Purity of Compound: The purity of the this compound should be confirmed before the experiment.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for the experimental determination of solubility.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a polar molecule, its solubility is expected to be higher in polar solvents such as alcohols (methanol, ethanol, isopropanol), acetone, and acetonitrile, and lower in non-polar solvents like hexane and toluene.
-
Solvent Protic vs. Aprotic Nature: Polar protic solvents, which can act as hydrogen bond donors (e.g., alcohols), are likely to be particularly effective at solvating this compound due to its hydrogen bond accepting (pyridine nitrogen) and donating (hydroxyl group) capabilities.[7] Polar aprotic solvents (e.g., acetone, ethyl acetate) will primarily interact through dipole-dipole interactions.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent can be an effective way to dissolve more this compound. However, the stability of the compound at elevated temperatures should be considered.
-
Presence of Other Solutes: The presence of other solutes can either increase or decrease the solubility of this compound through various mechanisms, including co-solvency or common ion effects if salts are present.
Conclusion and Future Perspectives
Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. The generation of this data would be highly valuable for the scientific community and would facilitate the development of predictive models, such as those based on Hansen Solubility Parameters or more advanced computational approaches, to further streamline solvent selection in the pharmaceutical industry.
References
- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15031-78-4 [sigmaaldrich.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 6. This compound | 15031-78-4 [chemicalbook.com]
- 7. Solvent - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. mdpi.com [mdpi.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
electronic properties of pyridyl alcohol derivatives
An In-depth Technical Guide to the Electronic Properties of Pyridyl Alcohol Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the , intended for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to offer a field-proven perspective on why certain experimental and computational choices are made, ensuring a deep and practical understanding of the subject.
Introduction: The Unique Electronic Landscape of Pyridyl Alcohols
Pyridyl alcohols, a class of compounds incorporating both a pyridine ring and a hydroxyl group, occupy a fascinating intersection of chemical functionalities. The pyridine ring, an electron-deficient (π-deficient) aromatic system, imparts distinct electronic characteristics that are further modulated by the hydroxyl group and the isomeric position of the alcohol substituent. This unique combination makes their electronic properties highly tunable, leading to a wide array of applications, including in the development of novel pharmaceuticals, functional materials for organic electronics, and advanced sensor technologies.
Understanding the electronic properties of these derivatives—such as their frontier molecular orbitals (HOMO/LUMO), redox potentials, and photophysical behavior—is paramount to harnessing their full potential. This guide details the fundamental principles governing these properties, the methodologies used to characterize them, and the structure-property relationships that enable their rational design for specific applications.
Fundamental Electronic Properties and Their Interplay
The electronic behavior of pyridyl alcohol derivatives is governed by a delicate balance of inductive and resonance effects. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net dipole moment and a general lowering of the ring's electron density.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its optical and electronic properties. In pyridyl alcohols, the HOMO is typically associated with the π-system of the pyridine ring, while the LUMO is also a π* orbital of the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic transition energy, with a smaller gap generally corresponding to absorption of longer-wavelength light.
-
Aromaticity and Electron Distribution: The aromaticity of the pyridine ring is a defining feature, but the presence of the nitrogen atom creates a non-uniform electron distribution. This influences the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition in biological systems and for the solid-state packing of organic electronic materials.
-
Dipole Moment: The inherent asymmetry in the electronic structure of pyridyl alcohols results in a significant molecular dipole moment. This property influences their solubility, their interaction with polar solvents, and their alignment in electric fields, which is relevant for applications in nonlinear optics and organic electronics.
Key Factors Influencing Electronic Properties
The electronic landscape of pyridyl alcohol derivatives is not static; it can be precisely tuned through chemical modification and environmental control.
Isomeric Position
The position of the alcohol-bearing substituent on the pyridine ring (2-, 3-, or 4-position) has a profound impact on the electronic properties. For instance, the ability to form intramolecular hydrogen bonds is unique to 2-pyridyl alcohol derivatives, which can significantly alter their conformational preferences and, consequently, their electronic and photophysical behavior. The electronic communication between the hydroxyl group and the ring nitrogen also varies with isomerism, affecting properties like acidity (pKa) and redox potential.
Substituent Effects
The introduction of additional substituents on the pyridine ring offers a powerful strategy for fine-tuning the electronic properties.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density on the pyridine ring. This typically raises the HOMO energy level, reduces the HOMO-LUMO gap, and leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the ring. This generally lowers both the HOMO and LUMO energy levels and can lead to a blue-shift (a shift to shorter wavelengths) in the spectra, although the effect on the gap depends on the relative stabilization of the HOMO and LUMO.
The interplay of these factors is illustrated in the diagram below.
Caption: Influence of substituents on the frontier molecular orbital energies of pyridyl alcohols.
Experimental Characterization: Protocols and Insights
A multi-technique approach is essential for a thorough characterization of the . The following are core experimental workflows.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique probes the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO (or similar transitions).
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a small, accurately weighed amount of the pyridyl alcohol derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Scientist's Insight: The choice of solvent is critical. A polar solvent may interact with the molecule and shift the λ_max. It is advisable to test in a range of solvents of varying polarity.
-
-
Dilution: Prepare a series of dilutions from the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM). This is to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Baseline Correction: Run a baseline spectrum with a cuvette containing only the pure solvent. This corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the λ_max and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), which is a measure of how strongly the molecule absorbs light at that wavelength.
Fluorescence Spectroscopy
This technique provides information about the molecule's excited state properties. After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 µM) in a suitable solvent, similar to the UV-Vis protocol. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength (usually at or near the λ_max from the UV-Vis spectrum) and scan a range of emission wavelengths.
-
Data Acquisition: Record the emission spectrum.
-
Quantum Yield Determination (Optional but Recommended): The fluorescence quantum yield (Φ_F), which represents the efficiency of the emission process, can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively.
Step-by-Step Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Scientist's Insight: The electrolyte is crucial for solution conductivity. The solvent must have a large potential window to allow for the observation of the redox events of interest without solvent decomposition.
-
-
Analyte Addition: Dissolve the pyridyl alcohol derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential over a range where redox events are expected and record the resulting current.
-
Internal Standard: After the initial scan, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺). The potential of this standard is used to reference the measured potentials.
-
Data Analysis: From the voltammogram, determine the onset potentials for oxidation (E_ox) and reduction (E_red). These can be used to estimate the HOMO and LUMO energies using empirical equations.
Workflow Diagram for Comprehensive Electronic Characterization:
Caption: A comprehensive workflow for investigating the .
Computational Modeling: A Predictive and Explanatory Tool
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules. It provides a theoretical framework to complement experimental findings.
Typical DFT Workflow:
-
Structure Optimization: The first step is to find the lowest energy geometry of the molecule. A common approach is to use a functional like B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties like HOMO and LUMO energies, electron density distribution, and molecular electrostatic potential.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical predictions of electronic transition energies and oscillator strengths that can be directly compared with experimental data.
-
Scientist's Insight: The choice of functional and basis set is a critical decision that impacts the accuracy of the results. For molecules with potential charge-transfer character, range-separated functionals like CAM-B3LYP or ωB97X-D may provide more accurate results for excited state calculations.
Table 1: Comparison of Experimental and Computational Data for a Hypothetical Pyridyl Alcohol Derivative
| Property | Experimental Method | Experimental Value | Computational Method | Calculated Value |
| λ_max (nm) | UV-Vis Spectroscopy | 310 nm | TD-DFT (B3LYP/6-31G(d)) | 305 nm |
| HOMO (eV) | Cyclic Voltammetry | -5.8 eV | DFT (B3LYP/6-31G(d)) | -6.0 eV |
| LUMO (eV) | Cyclic Voltammetry | -2.1 eV | DFT (B3LYP/6-31G(d)) | -1.9 eV |
| Band Gap (eV) | From CV | 3.7 eV | From DFT | 4.1 eV |
Applications Driven by Tunable Electronic Properties
The ability to rationally design pyridyl alcohol derivatives with specific electronic properties underpins their use in a variety of advanced applications.
-
Organic Light-Emitting Diodes (OLEDs): Pyridyl alcohol derivatives can serve as host materials or ligands in emissive metal complexes used in OLEDs. Their electronic properties, such as their HOMO-LUMO levels, must be carefully matched with other materials in the device stack to ensure efficient charge injection, transport, and recombination.
-
Pharmaceuticals and Drug Development: The electronic properties of a drug molecule influence its ability to bind to a biological target. The hydrogen bonding capabilities and electrostatic profile of pyridyl alcohols are key to their interactions with proteins and enzymes.
-
Sensors: The fluorescence of certain pyridyl alcohol derivatives can be sensitive to the presence of specific metal ions or changes in pH. This quenching or enhancement of fluorescence upon analyte binding forms the basis for their use as chemical sensors.
Conclusion and Future Outlook
Pyridyl alcohol derivatives represent a versatile class of compounds whose electronic properties can be systematically tailored through synthetic modification. The synergistic use of experimental characterization techniques and computational modeling provides a powerful paradigm for understanding structure-property relationships. Future research will likely focus on the development of new derivatives with precisely controlled electronic properties for applications in next-generation electronics, targeted therapeutics, and highly sensitive diagnostic tools. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to contribute to this exciting and impactful field.
An In-depth Technical Guide to the Steric Effects of the Tertiary Alcohol Group in 2-(4-Pyridyl)-2-propanol
Abstract
This technical guide provides a comprehensive analysis of the steric effects originating from the tertiary alcohol group in 2-(4-Pyridyl)-2-propanol. This seemingly simple molecule presents a fascinating case study in how a bulky, non-coordinating functional group can profoundly influence molecular conformation, intermolecular interactions, and reactivity at a distal coordinating site. This document is intended for researchers, scientists, and drug development professionals who are engaged in the fields of coordination chemistry, crystal engineering, catalysis, and medicinal chemistry. Through a detailed exploration of structural chemistry, spectroscopic analysis, and computational modeling, we will elucidate the nuanced role of the tertiary alcohol moiety, offering insights that are critical for the rational design of novel ligands, functional materials, and therapeutic agents.
Introduction: Beyond the Pyridyl Nitrogen - The Unseen Influence of the Tertiary Alcohol
The pyridine ring is a ubiquitous and versatile building block in chemistry, prized for its well-defined coordination vector through the nitrogen lone pair.[1][2] Consequently, a vast body of research has focused on modifying the electronic properties of the pyridine ring through substitution. However, the steric influence of substituents, particularly those not directly adjacent to the nitrogen atom, is a more subtle but equally critical design parameter.
This compound, with its characteristic gem-dimethyl and hydroxyl functionalities, presents a unique steric profile. The tertiary alcohol group, while electronically donating, primarily exerts its influence through its sheer bulk. This guide will dissect the multifaceted consequences of this steric hindrance, moving beyond a simple consideration of cone angles to a more holistic understanding of its impact on:
-
Molecular Conformation and Rotational Barriers: How the tertiary alcohol group dictates the preferred orientation of the pyridine ring.
-
Coordination Chemistry: The manner in which steric hindrance modulates the accessibility of the pyridyl nitrogen for metal coordination and influences the resulting coordination geometry.
-
Supramolecular Assembly and Crystal Engineering: The role of the tertiary alcohol in directing intermolecular interactions, including hydrogen bonding and crystal packing.
-
Applications in Drug Design and Materials Science: How the steric properties of this moiety can be harnessed to improve metabolic stability, create frustrated Lewis pairs, and design novel metal-organic frameworks (MOFs).
This guide will integrate theoretical principles with practical experimental methodologies, providing readers with the knowledge to both understand and strategically utilize the steric effects of the tertiary alcohol group in this compound and related molecules.
Structural and Conformational Analysis: Defining the Steric Landscape
The steric influence of the tertiary alcohol group is fundamentally rooted in the molecule's three-dimensional structure and conformational dynamics.
The Inherent Bulk of the 2-Propyl-2-ol Moiety
The gem-dimethyl groups, coupled with the hydroxyl, create a significant steric footprint. This bulkiness is not merely a static feature but has profound implications for the molecule's dynamic behavior.
Rotational Barrier and Preferred Conformations
The rotation around the C(pyridyl)-C(alkoxide) bond is a critical parameter that governs the overall shape of the molecule and the accessibility of the pyridyl nitrogen.
Theoretical Protocol: Calculating the Rotational Energy Barrier
A computational study using Density Functional Theory (DFT) can provide quantitative insights into the rotational energy profile.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Level of Theory: B3LYP functional with a 6-31G(d,p) basis set is a suitable starting point for geometry optimization and frequency calculations.
-
Procedure:
-
Construct the initial geometry of this compound.
-
Define the dihedral angle corresponding to the C(ortho)-C(ipso)-C(alpha)-O bond.
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating this dihedral angle in defined increments (e.g., 10-15 degrees). At each step, the geometry is optimized while keeping the dihedral angle constrained.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations represents the rotational barrier.
-
Expected Outcome:
The calculations are expected to show a significant energy barrier to rotation, with distinct energy minima corresponding to staggered conformations where the bulky methyl groups are positioned away from the pyridine ring. The eclipsed conformations, where a methyl group or the hydroxyl group is aligned with the plane of the pyridine ring, will represent energy maxima due to steric clashes.
Visualization of Rotational Conformations
Caption: A simplified representation of the rotational energy profile around the C(pyridyl)-C(alkoxide) bond, highlighting the higher energy of eclipsed conformations due to steric hindrance.
Impact on Coordination Chemistry and Supramolecular Assembly
The steric bulk of the tertiary alcohol group significantly influences how this compound interacts with metal centers and assembles in the solid state.
Modulating Metal Coordination
While the pyridyl nitrogen remains the primary coordination site, the tertiary alcohol group can:
-
Dictate Coordination Geometry: The steric demands of the ligand can prevent the formation of highly crowded coordination spheres, favoring lower coordination numbers or distorted geometries.
-
Influence Ligand Exchange Rates: The bulky substituent can slow down the kinetics of ligand association and dissociation at the metal center.
-
Enable Unique Reactivity: In combination with a Lewis acid, the sterically hindered pyridine can form a "frustrated Lewis pair" (FLP), where the Lewis acid and base are prevented from forming a classical adduct, leading to unique reactivity, such as the activation of small molecules.[3][4]
Table 1: Comparison of Expected Coordination Geometries with and without Steric Hindrance
| Ligand | Metal Ion | Expected Geometry (Low Steric Hindrance) | Expected Geometry (High Steric Hindrance) |
| Pyridine | Cu(II) | Octahedral [Cu(py)6]2+ | Distorted Octahedral or Square Planar |
| This compound | Cu(II) | Distorted Octahedral or Square Planar | Lower coordination numbers, potential for dimeric or polymeric structures |
| Pyridine | Zn(II) | Tetrahedral [Zn(py)4]2+ | Tetrahedral |
| This compound | Zn(II) | Distorted Tetrahedral | Potential for frustrated Lewis pair formation with appropriate Lewis acids |
Directing Supramolecular Assembly through Hydrogen Bonding
The hydroxyl group of the tertiary alcohol is a potent hydrogen bond donor and acceptor. This functionality plays a crucial role in the formation of supramolecular architectures in the solid state.
Experimental Protocol: Single Crystal X-ray Diffraction (SC-XRD)
Obtaining a single crystal structure is the gold standard for unequivocally determining the three-dimensional arrangement of molecules and their intermolecular interactions.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Vapor diffusion of a poor solvent into a solution of the compound.
-
For metal complexes, layering a solution of the ligand over a solution of the metal salt.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.
-
Data Analysis:
-
Molecular Conformation: Determine the precise dihedral angle between the pyridine ring and the tertiary alcohol group in the solid state.
-
Intermolecular Interactions: Identify and characterize hydrogen bonding networks involving the hydroxyl group and the pyridyl nitrogen. Analyze other non-covalent interactions such as π-π stacking.
Visualization of Supramolecular Assembly
Caption: A schematic diagram illustrating a hydrogen-bonded chain formed by molecules of this compound, where the hydroxyl group of one molecule interacts with the pyridyl nitrogen of a neighboring molecule.
Applications in Drug Design and Materials Science
The steric and electronic properties of the tertiary alcohol group in this compound make it a valuable moiety in both medicinal chemistry and materials science.
Enhancing Metabolic Stability in Drug Candidates
Primary and secondary alcohols are often sites of metabolic oxidation in the body. The tertiary alcohol in this compound is resistant to oxidation, which can lead to a more favorable pharmacokinetic profile for drug candidates containing this motif. Furthermore, the steric bulk around the hydroxyl group can hinder glucuronidation, another common metabolic pathway for alcohols.
Building Blocks for Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound (a coordinating pyridyl group and a hydrogen-bonding alcohol) makes it an interesting ligand for the construction of MOFs. The steric bulk of the tertiary alcohol can influence the porosity and topology of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties.
Spectroscopic Characterization
A combination of NMR techniques can provide valuable insights into the solution-state conformation and dynamics of this compound.
Experimental Protocol: 2D NMR Spectroscopy (NOESY/ROESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for identifying atoms that are close in space, regardless of their through-bond connectivity.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum for assignment of resonances.
-
Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule. For a small molecule like this compound, NOESY is generally suitable.
-
-
Data Analysis:
-
Look for cross-peaks between the protons of the methyl groups and the ortho-protons of the pyridine ring.
-
The presence and intensity of these cross-peaks provide information about the through-space proximity of these groups, which is a direct consequence of the molecule's preferred conformation.
-
Expected Outcome:
A NOESY spectrum would be expected to show correlations between the methyl protons and the ortho-protons of the pyridine ring, providing experimental evidence for a conformation where the tertiary alcohol group is oriented towards the pyridine ring.
Conclusion and Future Outlook
The tertiary alcohol group in this compound is far from being a passive substituent. Its steric bulk profoundly influences the molecule's conformational preferences, its interactions with metal ions, and its assembly in the solid state. This in-depth understanding is crucial for the rational design of new molecules with tailored properties.
Future research in this area could explore:
-
Synthesis and characterization of a wider range of metal complexes to further probe the influence of the tertiary alcohol on coordination chemistry.
-
Exploration of this motif in the design of new catalysts , where the steric hindrance could be used to control selectivity.
-
Systematic studies on the use of this compound and its derivatives in the construction of functional MOFs.
-
More extensive computational studies to map out the conformational landscape in different solvent environments and to predict the properties of its metal complexes.
By continuing to investigate the subtle yet significant steric effects of functional groups like the tertiary alcohol, we can unlock new possibilities in the design of advanced materials and more effective therapeutic agents.
References
- 1. DSpace [repository.tcu.edu]
- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 3. From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 2-(4-Pyridyl)-2-propanol from 4-acetylpyridine via Grignard Reaction
<
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of significant interest in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to 4-acetylpyridine. This document offers a detailed exposition of the underlying reaction mechanism, a step-by-step experimental protocol, and robust analytical methods for the characterization of the final product. Furthermore, it addresses critical safety considerations and provides a troubleshooting guide to assist researchers in achieving a successful and efficient synthesis.
Introduction
This compound serves as a versatile building block in the synthesis of various complex molecules. The presence of the pyridine ring and the tertiary alcohol functionality allows for a wide array of subsequent chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a reliable and efficient route to this class of compounds. This protocol details the in-situ preparation of methylmagnesium bromide and its subsequent reaction with 4-acetylpyridine to yield the desired tertiary alcohol.
Reaction Mechanism: The Grignard Reaction
The synthesis of this compound from 4-acetylpyridine proceeds via a classic Grignard reaction. This reaction involves the nucleophilic attack of the Grignard reagent (in this case, methylmagnesium bromide) on the electrophilic carbonyl carbon of the ketone (4-acetylpyridine).
Step 1: Formation of the Grignard Reagent
The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent. The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates on the magnesium surface.[1][2]
Step 2: Nucleophilic Addition to the Carbonyl Group
The highly polarized carbon-magnesium bond in the Grignard reagent renders the methyl group strongly nucleophilic and basic. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of 4-acetylpyridine. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[3][4]
Step 3: Protonation (Workup)
The reaction is quenched by the addition of a protic solvent, typically a mild acid such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). The magnesium alkoxide intermediate is protonated to yield the final product, this compound, and a magnesium salt byproduct.
Caption: Mechanism of this compound synthesis.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. Crucially, all glassware must be thoroughly dried to prevent the highly reactive Grignard reagent from being quenched by water. [5][6]
Materials and Equipment
| Reagent/Solvent | Grade | Supplier |
| 4-Acetylpyridine | ≥98% | Sigma-Aldrich |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Methyl Bromide (in Et₂O) | 3.0 M solution | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated aq. NH₄Cl | Laboratory prepared | - |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Grignard Reagent Preparation:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous THF via syringe.
-
Prepare a solution of methyl bromide in diethyl ether (1.1 equivalents) in the addition funnel.
-
Slowly add a small amount of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. The reaction is exothermic, so have an ice-water bath ready to control the temperature.[5]
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Acetylpyridine:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 4-acetylpyridine (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the 4-acetylpyridine solution dropwise to the stirred Grignard reagent solution via the addition funnel. The addition should be slow to control the exothermic reaction.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).[10]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₁₁NO[11] |
| Molecular Weight | 137.18 g/mol [11] |
| Appearance | White to light yellow crystalline solid[12] |
| Melting Point | 136 °C[12] |
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound. Expected chemical shifts (in ppm) in CDCl₃ are:
-
~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
~7.3 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.
-
~5.0 ppm (s, 1H): Hydroxyl proton (this peak may be broad and its position can vary; it will exchange with D₂O).
-
~1.5 ppm (s, 6H): Methyl protons.[13]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will further confirm the carbon framework of the molecule.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands:
-
~3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.[14]
Safety Precautions
The Grignard reaction involves several hazards that must be carefully managed.[15]
-
Flammability: Ethereal solvents such as THF and diethyl ether are highly flammable and volatile. Ensure there are no open flames in the laboratory and work in a well-ventilated fume hood.[5][7]
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are exothermic. Use an ice bath to control the reaction temperature and prevent a runaway reaction.[16]
-
Moisture Sensitivity: Grignard reagents are highly reactive towards water and protic solvents. All glassware must be scrupulously dried, and anhydrous solvents must be used.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves.[7][15]
-
Quenching: Quench the reaction carefully by slow, dropwise addition of the quenching solution to an ice-cooled reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate. | - Wet glassware or solvents. - Inactive magnesium surface. | - Thoroughly flame-dry all glassware and use anhydrous solvents. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask. |
| Low yield of the desired product. | - Incomplete formation of the Grignard reagent. - Grignard reagent quenched by moisture or acidic impurities. - Incomplete reaction with the ketone. | - Ensure all magnesium has reacted before adding the ketone. - Use purified reagents and maintain a strict inert atmosphere. - Increase the reaction time or gently warm the reaction mixture. |
| Formation of side products (e.g., pinacol coupling). | - Reaction temperature is too high. | - Maintain a low reaction temperature during the addition of the ketone. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Grignard reaction. By carefully following the outlined procedures, adhering to the safety precautions, and utilizing the provided characterization data, researchers can successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dchas.org [dchas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound manufacturers and suppliers in india [chemicalbook.com]
- 13. This compound(15031-78-4) 1H NMR [m.chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. acs.org [acs.org]
- 16. m.youtube.com [m.youtube.com]
The Versatile Ligand: A Guide to the Application of 2-(4-Pyridyl)-2-propanol in Coordination Chemistry
Introduction: The Untapped Potential of a Functional Pyridyl Ligand
In the vast and intricate world of coordination chemistry, the design and synthesis of functional ligands are paramount to the development of novel materials with tailored properties. Pyridine-based ligands have long been a cornerstone in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their robust coordination with a wide array of metal ions.[1] This guide focuses on a particularly intriguing, yet underexplored, building block: 2-(4-Pyridyl)-2-propanol.
The presence of both a pyridyl nitrogen atom and a tertiary alcohol functional group within the same molecule imparts a unique combination of properties to this compound. The pyridyl nitrogen serves as a reliable coordination site, while the hydroxyl group can participate in hydrogen bonding, act as a secondary coordination site, or be deprotonated to form a bridging alkoxide ligand. This versatility opens up a rich design space for the synthesis of coordination compounds with diverse topologies and functionalities, from discrete metal complexes to extended one-, two-, and three-dimensional networks.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of this compound and its application in the formation of coordination polymers, alongside an in-depth discussion of the underlying chemical principles and potential applications of the resulting materials.
Part 1: Synthesis of the Ligand: this compound
A reliable and scalable synthesis of the ligand is the essential first step. The most common and efficient method for the synthesis of this compound is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3] In this case, a methyl Grignard reagent is added to a pyridyl ketone precursor, 4-acetylpyridine.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from the commercially available starting material, 4-acetylpyridine.
Materials:
-
4-Acetylpyridine
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture, which would quench the Grignard reagent.[4]
-
In a round-bottom flask, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.[5]
-
In a dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.[6]
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy grey or brownish color.
-
-
Reaction with 4-Acetylpyridine:
-
In a separate round-bottom flask under an inert atmosphere, dissolve 4-acetylpyridine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the 4-acetylpyridine solution in an ice bath (0 °C).
-
Slowly add the prepared methylmagnesium iodide solution to the stirred 4-acetylpyridine solution via a dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.[5]
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water, to be quenched. Therefore, all reagents and glassware must be scrupulously dried.[4]
-
Iodine as an Activator: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Iodine helps to etch this surface, exposing fresh magnesium to react with the alkyl halide.[5]
-
Choice of Solvent: Diethyl ether and THF are ideal solvents for Grignard reactions as they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it.[3]
-
Slow Addition and Temperature Control: The reaction of the Grignard reagent with the ketone is highly exothermic. Slow addition at low temperatures is crucial to prevent side reactions and ensure a good yield.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is a weak acid, which is sufficient to hydrolyze the magnesium alkoxide without causing acid-catalyzed side reactions with the tertiary alcohol product.
Diagram of the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Part 2: Application in the Synthesis of Coordination Polymers and MOFs
The true utility of this compound is realized when it is employed as a ligand in the synthesis of coordination polymers and MOFs. The solvothermal method is a widely used technique for the synthesis of these materials, as it allows for the crystallization of products that may not be stable at atmospheric pressure or that require higher temperatures to form.[7]
General Principles of Solvothermal Synthesis
Solvothermal synthesis involves heating the reactants (a metal salt and the organic ligand) in a sealed vessel in the presence of a solvent at a temperature above the solvent's boiling point. This creates a high-pressure environment that can facilitate the dissolution of reactants and the growth of high-quality crystals. The choice of metal salt, ligand, solvent, temperature, and reaction time are all critical parameters that will influence the final product's structure and properties.[7]
Protocol 2: General Solvothermal Synthesis of a Coordination Polymer with this compound
This protocol provides a general starting point for the synthesis of coordination polymers using this compound. The specific metal salt and reaction conditions should be optimized for the desired outcome.
Materials:
-
This compound (ligand)
-
A transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, methanol, or a mixture)
-
Teflon-lined stainless-steel autoclave or a thick-walled glass vial
-
Programmable oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, combine the metal salt (e.g., 0.1 mmol) and this compound (0.1-0.2 mmol, the ligand-to-metal ratio can be varied).
-
Add the chosen solvent or solvent mixture (e.g., 10 mL of DMF).
-
Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
If using a Teflon-lined autoclave, transfer the reaction mixture to the Teflon liner and seal it inside the stainless-steel vessel.
-
If using a glass vial, ensure it is tightly capped.
-
Place the sealed reaction vessel in a programmable oven.
-
Heat the oven to the desired temperature (typically between 80 °C and 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Maintain the temperature for a set period (typically 24 to 72 hours).
-
Cool the oven down to room temperature at a slow, controlled rate (e.g., 5 °C/min). Slow cooling is often crucial for the formation of high-quality single crystals.
-
-
Isolation and Activation of the Product:
-
After cooling, carefully open the reaction vessel.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (the same as used in the reaction) to remove any unreacted starting materials.
-
To activate the material (i.e., remove solvent molecules from the pores), the crystals can be solvent-exchanged with a more volatile solvent (e.g., methanol or acetone) for 1-3 days, followed by heating under vacuum.
-
Table 1: Representative Solvothermal Synthesis Conditions for Pyridyl-based MOFs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Metal Salt | Zn(NO₃)₂·6H₂O | Cu(NO₃)₂·3H₂O | Co(NO₃)₂·6H₂O |
| Ligand | This compound | This compound | This compound |
| Solvent | DMF | DMF/Ethanol (1:1) | DEF |
| Temperature | 100 °C | 120 °C | 85 °C |
| Time | 48 hours | 72 hours | 24 hours |
| Expected Product | Crystalline MOF | Crystalline MOF | Microcrystalline Powder |
Causality Behind Experimental Choices:
-
Solvent Selection: High-boiling point, polar aprotic solvents like DMF and DEF are commonly used because they are excellent at dissolving both the metal salts and the organic ligands. They can also act as templates or structure-directing agents during crystal growth.
-
Temperature and Time: These parameters influence the kinetics and thermodynamics of the crystallization process. Higher temperatures can lead to denser, more stable phases, while lower temperatures might yield kinetically favored products. The reaction time must be sufficient for crystal growth to complete.
-
Metal-to-Ligand Ratio: The stoichiometry of the reactants can significantly affect the structure of the resulting coordination polymer. Varying this ratio is a common strategy to explore different coordination environments and network topologies.
-
Metal Salt Anion: The counter-ion of the metal salt can also play a role in the final structure, either by being incorporated into the framework or by influencing the coordination geometry of the metal center. Nitrates are often used as they are generally weakly coordinating.
Part 3: Coordination Modes and Crystal Engineering
The structural diversity of coordination polymers derived from this compound stems from its ability to adopt multiple coordination modes. Understanding these modes is key to the rational design, or "crystal engineering," of materials with desired properties.[8]
Possible Coordination Modes of this compound:
-
Monodentate N-coordination: The most straightforward coordination mode where the ligand binds to a single metal center through the pyridyl nitrogen atom. This is typical for simple metal-pyridine complexes.[9]
-
Bidentate N,O-chelation: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridyl nitrogen and the hydroxyl oxygen. This mode of coordination often leads to the formation of discrete, mononuclear complexes.
-
Bridging µ₂-N,O-coordination: In this mode, the pyridyl nitrogen coordinates to one metal center, while the deprotonated hydroxyl group (alkoxide) bridges to an adjacent metal center. This is a common way to form one-dimensional chains or higher-dimensional networks.
Diagram of Coordination Modes:
Caption: Potential coordination modes of this compound.
Part 4: Potential Applications
The functional materials synthesized using this compound as a ligand have potential applications in several fields, driven by the properties of the resulting coordination polymers.
-
Catalysis: The metal centers within the coordination polymer can act as Lewis acidic catalytic sites. The porous nature of MOFs can allow for size- and shape-selective catalysis. Furthermore, the pyridyl group itself can act as a basic site, potentially leading to bifunctional catalysis.[10][11]
-
Luminescent Sensing: If a luminescent metal ion (such as a lanthanide) is used, or if the ligand itself is fluorescent, the resulting MOF can be used for chemical sensing. The presence of analytes in the pores of the MOF can alter the luminescent properties, allowing for their detection. The uncoordinated Lewis basic pyridyl sites can be particularly effective for sensing acidic molecules or metal ions.[12][13]
-
Magnetic Materials: The use of paramagnetic transition metals, such as Mn(II), Fe(II), Co(II), or Ni(II), can lead to coordination polymers with interesting magnetic properties. The bridging capabilities of the ligand can mediate magnetic exchange interactions between the metal centers, leading to materials that exhibit ferromagnetic or antiferromagnetic behavior.[14][15][16]
-
Drug Delivery: The porous nature of MOFs makes them potential candidates for drug storage and delivery. The functional groups within the pores, such as the hydroxyl group from the ligand, can be used to tune the interaction with drug molecules.
Conclusion
This compound is a highly versatile ligand that offers significant potential for the development of novel coordination compounds with a wide range of structures and functionalities. Its straightforward synthesis and multiple coordination possibilities make it an attractive building block for both fundamental research in crystal engineering and the applied development of new materials for catalysis, sensing, and magnetism. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this promising ligand.
References
- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Magnetic and Luminescent Properties of Isostructural 2D Coordination Polymers Based on 2-Pyrimidinecarboxylate and Lanthanide Ions [mdpi.com]
- 11. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 12. A Luminescent Metal–Organic Framework with Lewis Basic Pyridyl Sites for the Sensing of Metal Ions (2009) | Banglin Chen | 1089 Citations [scispace.com]
- 13. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Manganese(II) coordination polymers with mixed azide and pyridylbenzoate N-oxide ligands: structures and magnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2-(4-Pyridyl)-2-propanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 2-(4-Pyridyl)-2-propanol in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.
This application note details the use of this compound as a versatile ligand in the synthesis of novel MOFs. The unique structural features of this ligand—a coordinating pyridyl nitrogen and a sterically influential tertiary alcohol group—offer distinct advantages in crystal engineering. The pyridyl group provides a well-defined coordination site for metal ions, while the bulky 2-propanol moiety can direct the formation of specific network topologies and introduce hydrogen-bonding functionalities within the pores. This guide provides detailed protocols, the scientific rationale behind experimental choices, and characterization methodologies for researchers venturing into the synthesis of MOFs with this compound.
I. Ligand Characteristics and Coordination Chemistry
The this compound ligand presents two key functional groups that influence its role in MOF self-assembly:
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a Lewis base and readily coordinates to a variety of metal ions, including but not limited to Zn(II), Cu(II), Co(II), and Mn(II). This coordination is the primary driving force for the formation of the extended network structure of the MOF.
-
Tertiary Alcohol Group: The 2-propanol group is a notable feature. Its bulky nature can introduce significant steric hindrance around the coordination site, influencing the coordination geometry of the metal center and the overall packing of the framework. Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming hydrogen bonds with solvent molecules, counter-ions, or other ligands within the MOF structure. While direct coordination of the tertiary alcohol to the metal center is less common due to steric hindrance, its non-covalent interactions play a crucial role in the final supramolecular architecture.
II. General Synthesis Strategies
The synthesis of MOFs using this compound typically employs solvothermal or hydrothermal methods. These techniques involve heating the metal salt and the ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF.
Key Synthesis Parameters and Their Influence
The successful synthesis of a desired MOF architecture is highly dependent on the careful control of several experimental parameters:
-
Metal Salt: The choice of the metal salt (e.g., nitrate, acetate, chloride) can influence the coordination environment of the metal ion and the final structure. The counter-ion can also play a role as a competing ligand or in charge balancing within the framework.
-
Solvent System: The polarity and boiling point of the solvent are critical. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water. The solvent can act as a template, influencing the pore size and shape of the resulting MOF.
-
Temperature and Reaction Time: These parameters affect the kinetics of crystal nucleation and growth. Higher temperatures generally lead to faster crystallization but may also favor the formation of thermodynamically stable, dense phases. Optimization of both temperature and time is crucial for obtaining high-quality single crystals.
-
Molar Ratios: The stoichiometry of the metal salt to the ligand is a key variable. Varying this ratio can lead to the formation of different coordination polymers with distinct structures and properties.
-
pH and Modulators: The acidity or basicity of the reaction mixture can influence the deprotonation state of any acidic or basic functional groups and can affect the coordination of the ligand. Modulators, such as monocarboxylic acids, can be added to control the crystal size and morphology by competing with the ligand for coordination to the metal center.
III. Experimental Protocols
The following protocols are provided as a starting point for the synthesis of MOFs with this compound. These are based on established methods for analogous pyridyl-based ligands and should be optimized for specific metal-ligand systems.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol) and this compound (0.0549 g, 0.4 mmol).
-
Add a solvent mixture of DMF (6 mL) and ethanol (2 mL) to the vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool slowly to room temperature at a rate of 0.1 °C/min.
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Rationale: The use of a DMF/ethanol solvent system provides a good medium for dissolving the reactants and promoting crystallization. The 1:2 molar ratio of metal to ligand is a common starting point for pyridyl-based MOFs. The slow cooling rate is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF with a Co-ligand
This protocol illustrates the use of a co-ligand, in this case, a dicarboxylic acid, to create a more complex, multi-dimensional framework.
Materials:
-
Copper(II) acetate monohydrate (Cu₂(OAc)₄·2H₂O)
-
This compound
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve Cu₂(OAc)₄·2H₂O (0.040 g, 0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve this compound (0.0275 g, 0.2 mmol) and H₂BDC (0.0166 g, 0.1 mmol) in 5 mL of DMF.
-
Add the ligand solution to the autoclave containing the metal salt solution.
-
Add 2 mL of deionized water to the mixture.
-
Seal the autoclave and place it in an oven.
-
Heat to 120 °C for 72 hours.
-
After cooling to room temperature, blue crystals are expected.
-
Collect the crystals by filtration, wash with DMF and then ethanol, and air-dry.
Rationale: The use of a dicarboxylic acid co-ligand introduces bridging functionalities that can link metal centers in multiple dimensions, leading to the formation of 2D or 3D frameworks. The presence of water in the reaction mixture can sometimes influence the coordination and crystal packing.
IV. Characterization of the Synthesized MOFs
A thorough characterization is essential to confirm the successful synthesis, determine the structure, and evaluate the properties of the new MOF.
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the crystal structure, including bond lengths, bond angles, coordination environment of the metal, and the overall framework topology. | A well-defined crystal structure confirming the coordination of the this compound ligand to the metal center and revealing the dimensionality of the framework. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data. | A PXRD pattern that matches the simulated pattern from the single-crystal data, indicating a pure, crystalline product. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the ligand to the metal center. | The FTIR spectrum should show characteristic peaks for the pyridine ring and the alcohol group. A shift in the pyridine ring vibrations can indicate coordination to the metal ion. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. | An adsorption isotherm that indicates the porous nature of the material, from which the surface area and pore volume can be calculated. |
V. Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.
Caption: General workflow for the solvothermal synthesis of MOFs.
VI. Potential Applications
MOFs synthesized with this compound have potential applications in several areas, driven by their unique structural and chemical features.
-
Drug Delivery: The presence of the hydroxyl group can enhance the hydrophilicity of the framework, which could be beneficial for biocompatibility and interaction with polar drug molecules. The tunable pore size allows for the encapsulation and controlled release of therapeutic agents.
-
Catalysis: The pyridyl nitrogen atoms within the framework can act as Lewis basic sites, potentially catalyzing a variety of organic reactions. The porous structure allows for the diffusion of reactants and products.
-
Sensing: The incorporation of specific metal ions can lead to luminescent MOFs. The interaction of guest molecules with the framework, particularly with the hydroxyl groups, could lead to changes in the luminescent properties, enabling their use as chemical sensors.
VII. Conclusion
The use of this compound as a ligand for the synthesis of metal-organic frameworks opens up new avenues for the design of functional materials. The interplay between the coordinating pyridyl group and the sterically demanding, hydrogen-bonding capable tertiary alcohol moiety provides a rich landscape for the construction of novel MOF architectures with tailored properties. The protocols and characterization methods outlined in this application note serve as a comprehensive guide for researchers to explore this promising area of crystal engineering and materials science.
VIII. References
-
BenchChem. (2025). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. --INVALID-LINK--
-
Karmakar, A., et al. (2016). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Crystal Growth & Design, 16(3), 1837–1849. --INVALID-LINK--
-
Peresypkina, E. V., et al. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Magnetochemistry, 6(3), 36. --INVALID-LINK--
Application Notes & Protocols: The Strategic Utility of 2-(4-Pyridyl)-2-propanol in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract: 2-(4-Pyridyl)-2-propanol is a versatile heterocyclic building block whose value in pharmaceutical synthesis is anchored in the dual reactivity of its pyridine ring and tertiary alcohol functional groups. This guide provides an in-depth exploration of its strategic applications, moving beyond simple procedural lists to explain the chemical rationale behind its use. We will detail its role as a precursor to key pharmaceutical scaffolds, such as piperidine derivatives, and provide validated, step-by-step protocols for its synthesis and subsequent transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of novel active pharmaceutical ingredients (APIs).
Core Concepts: Why this compound is a Valuable Intermediate
At its core, this compound is a bifunctional molecule. The pyridine moiety offers a nucleophilic nitrogen atom and an aromatic ring system that can be manipulated through various organic reactions. The tertiary propanol group provides a strategic site for dehydration, substitution, or derivatization. This combination allows for the creation of a diverse range of more complex molecules from a single, readily accessible starting material.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a crucial feature for molecular recognition at biological targets.[1][2] The transformation of the pyridine ring into its saturated piperidine analogue is a common strategy in drug design to modulate properties such as basicity, lipophilicity, and conformational flexibility. The synthesis of 2-(4-piperidyl)-2-propanol is a prime example of this critical transformation.[3]
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| Chemical Name | 2-(pyridin-4-yl)propan-2-ol | PubChem[4] |
| CAS Number | 15031-78-4 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₁NO | ChemicalBook[5] |
| Molecular Weight | 137.18 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 140 °C / 3 mmHg | MySkinRecipes[6] |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Safety & Handling: According to aggregated GHS data, this compound is classified as a warning-level substance. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[4] Standard laboratory precautions, including the use of safety glasses and gloves, are required. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Applications & Methodologies
The utility of this compound stems from its role as a central node from which multiple synthetic pathways can diverge. We will explore two primary, high-impact applications: its own synthesis via Grignard addition and its conversion into a saturated heterocyclic system.
Application 1: Synthesis of this compound via Grignard Reaction
The most direct and common synthesis of the title compound involves the nucleophilic addition of a methyl organometallic reagent to a 4-pyridyl ketone precursor. This method is highly efficient and exemplifies a classic C-C bond-forming reaction essential in pharmaceutical manufacturing.
Causality of Experimental Choices:
-
Reagent: Methylmagnesium bromide (a Grignard reagent) is chosen for its high nucleophilicity and commercial availability. It readily attacks the electrophilic carbonyl carbon of 4-acetylpyridine.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is aprotic and effectively solvates the Grignard reagent, preventing its decomposition. The absence of water is critical.
-
Workup: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent without causing side reactions like dehydration.
Caption: Workflow for the Grignard synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetylpyridine (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure this compound.
Application 2: Synthesis of 2-(4-Piperidyl)-2-propanol Hydrochloride
The reduction of the pyridine ring to a piperidine ring is a critical step in modifying the physicochemical properties of a pharmaceutical intermediate. This transformation increases the molecule's three-dimensionality and basicity, which can significantly impact its binding affinity and pharmacokinetic profile. A patent describes a method for preparing 2-(4-piperidyl)-2-propanol, highlighting its importance as an intermediate.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are highly effective catalysts for the hydrogenation of aromatic rings. They provide a surface for the adsorption of both hydrogen gas and the substrate, facilitating the reduction.
-
Solvent: Acidic ethanol or methanol is often used. The acid (e.g., HCl) protonates the pyridine nitrogen, which activates the ring towards reduction and conveniently forms the hydrochloride salt of the product in situ.
-
Conditions: High pressure (50-100 psi) of hydrogen gas is required to overcome the aromatic stability of the pyridine ring and drive the reaction to completion.
Caption: Process flow for the catalytic hydrogenation of this compound.
Protocol 2: Catalytic Hydrogenation to 2-(4-Piperidyl)-2-propanol HCl
-
Setup: To a Parr hydrogenation vessel, add this compound (1.0 eq) and methanol (approx. 0.2 M solution).
-
Acidification: Add concentrated hydrochloric acid (1.1 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight) to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Shake the vessel at room temperature for 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid is 2-(4-piperidyl)-2-propanol hydrochloride, which can be further purified by recrystallization if necessary.
Broader Synthetic Potential
Beyond these core applications, the structure of this compound allows for further derivatization, making it a valuable starting point for combinatorial chemistry and the exploration of new chemical space.
-
Dehydration: The tertiary alcohol can be easily dehydrated under acidic conditions to form 4-(prop-1-en-2-yl)pyridine, an alkene intermediate that can undergo a variety of addition reactions (e.g., hydroboration-oxidation, epoxidation).
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic substitution.
-
Ligand Synthesis: The pyridine nitrogen can serve as a coordination site for metals, making derivatives of this molecule potential ligands in catalysis.[7]
By understanding the fundamental reactivity and leveraging the detailed protocols provided, researchers can effectively utilize this compound as a strategic intermediate in the synthesis of complex pharmaceutical targets.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 4. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15031-78-4 [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Unique Profile of 2-(4-Pyridyl)-2-propanol as a Catalytic Ligand
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the 2-(4-Pyridyl)-2-propanol ligand.
This compound is a bifunctional organic molecule featuring a pyridine ring and a tertiary alcohol. This unique combination of a Lewis basic nitrogen atom within an aromatic system and a potentially acidic hydroxyl group makes it a versatile ligand in coordination chemistry. The nitrogen atom provides a strong coordination site for a wide range of transition metals, while the hydroxyl group can either remain protonated and act as a hydrogen bond donor or be deprotonated to form an alkoxide, which then serves as a secondary, anionic coordination site.
This dual-functionality is the cornerstone of its catalytic potential. Metal complexes incorporating this ligand can leverage both the electronic properties of the pyridine ring and the steric and reactive nature of the propanol moiety. The deprotonated alkoxide form creates a chelate effect, enhancing the stability of the metal complex. Furthermore, the chiral center that can be formed at the carbinol carbon upon coordination, and the bulky tertiary alcohol group, can impart significant steric influence, offering pathways to stereoselective and regioselective catalysis. This guide explores the synthesis of these metal complexes and their established and potential applications in key organic transformations.
Caption: Structure and key functional groups of the this compound ligand.
Application Area 1: Oxidation Catalysis
The most prominent application for metal complexes of pyridinyl alcohols, including this compound, is in oxidation catalysis. High-valent transition metals such as Vanadium(IV), Molybdenum(VI), and Tungsten(VI) form highly effective catalysts for the epoxidation of olefins and the oxidation of sulfides when coordinated with such ligands.[1]
Causality and Mechanistic Insights
The efficacy of these complexes stems from several factors. The pyridinyl alcohol ligand, particularly in its deprotonated alkoxide form, acts as a stabilizing agent for the high-valent metal center. This coordination modulates the Lewis acidity and redox potential of the metal, making it more reactive towards the oxidant (typically a hydroperoxide like tert-butyl hydroperoxide, TBHP).
The catalytic cycle generally involves the coordination of the oxidant to the metal center, followed by the transfer of an oxygen atom to the substrate (e.g., an alkene). The pyridyl-alkoxide ligand remains coordinated throughout the cycle, influencing the reaction's efficiency and, in some cases, its selectivity. The steric bulk of the ligand can influence which face of the substrate approaches the metal-oxo intermediate, providing a basis for asymmetric catalysis if a chiral variant of the ligand is used.[1]
Caption: Generalized catalytic cycle for metal-catalyzed epoxidation of an alkene.
Protocol 1: Synthesis of a Mo(VI) Dioxo-Complex with this compound
This protocol describes the synthesis of a representative molybdenum(VI) complex, a precursor for an active oxidation catalyst. The procedure is adapted from established methods for similar pyridinyl alcoholato ligands.[1]
Materials:
-
Molybdenum(VI) dioxo-acetylacetonate (MoO₂(acac)₂)
-
This compound
-
Methanol (anhydrous)
-
Diethyl ether
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add MoO₂(acac)₂ (1.0 mmol) and a magnetic stir bar to a Schlenk flask.
-
Add 15 mL of anhydrous methanol to the flask and stir to dissolve the metal precursor.
-
In a separate vial, dissolve this compound (2.1 mmol, 2.1 equivalents) in 5 mL of anhydrous methanol.
-
Slowly add the ligand solution to the stirring MoO₂(acac)₂ solution at room temperature. A color change and/or precipitation may be observed.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Reduce the solvent volume to approximately one-third under vacuum.
-
Add 20 mL of diethyl ether to the concentrated mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Self-Validation: Characterize the resulting complex using standard analytical techniques. Expect to see the disappearance of acetylacetonate signals and the appearance of coordinated ligand signals in ¹H NMR. Infrared (IR) spectroscopy should show strong Mo=O stretching bands.
Protocol 2: Catalytic Epoxidation of Cyclooctene
This protocol outlines the use of the synthesized Mo(VI) complex in a model epoxidation reaction.
Materials:
-
Synthesized Mo(VI)-[this compound] complex (Catalyst)
-
Cyclooctene (Substrate)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O or 5.5 M in decane)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with reflux condenser
-
Sodium sulfite (aqueous solution)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a round-bottom flask, add the Mo(VI) catalyst (0.01 mmol, 1 mol%).
-
Add 10 mL of anhydrous DCM, followed by cyclooctene (1.0 mmol) and the internal standard.
-
Place the flask in an oil bath preheated to 55 °C.
-
Add TBHP (1.2 mmol, 1.2 equivalents) dropwise to the stirring solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.
-
Upon completion (or after a set time, e.g., 24 hours), cool the reaction to room temperature.
-
Quench the remaining oxidant by adding 10 mL of a saturated aqueous solution of sodium sulfite and stirring vigorously for 30 minutes.
-
Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation: Analyze the crude product by GC or ¹H NMR to determine conversion and selectivity for cyclooctene oxide. The identity of the product should be confirmed by GC-MS against a known standard.
Data Summary: Representative Performance
The following table summarizes typical performance data for this class of catalyst in oxidation reactions, compiled from literature on similar systems.[1]
| Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| Cyclooctene | 1.0 | TBHP | DCM | 12 | >99 | >99 (Epoxide) |
| Styrene | 1.0 | TBHP | DCM | 24 | 85 | 70 (Epoxide), 30 (Benzaldehyde) |
| Thioanisole | 0.5 | H₂O₂ | EtOH | 6 | >99 | >99 (Sulfoxide) |
Application Area 2: Cross-Coupling Reactions (Potential Application)
While less established for this specific ligand, metal complexes of this compound hold significant potential in the field of cross-coupling catalysis, particularly reactions mediated by palladium. The pyridine nitrogen is a classic coordinating group for palladium, and ligands bearing this motif have been used extensively.[2][3]
Rationale and Mechanistic Considerations
In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the ligand's role is to stabilize the Pd(0) and Pd(II) intermediates in the catalytic cycle.[4] The this compound ligand offers two key features:
-
Electronic Tuning: The pyridine ring can stabilize the electron-deficient Pd(II) center during the oxidative addition and transmetalation steps.
-
Steric Influence: The bulky tertiary propanol group can promote the reductive elimination step, which is often the rate-limiting step, by creating steric pressure that favors the formation of the C-C bond and regeneration of the Pd(0) catalyst.[4]
This combination could lead to highly efficient and selective catalysts.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Exploratory Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for investigating the catalytic activity of a palladium complex of this compound. A pre-catalyst can be formed in situ or synthesized separately.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
4-Iodoanisole (Aryl halide)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (e.g., 4:1 mixture)
-
Reaction vial with screw cap
Procedure:
-
To a reaction vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol% relative to Pd).
-
Add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of the toluene/water solvent mixture.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by TLC or GC.
-
Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by column chromatography on silica gel. The final product, 4-methoxybiphenyl, should be characterized by ¹H and ¹³C NMR and its mass confirmed by MS to validate the catalytic efficacy.
References
- 1. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis [mdpi.com]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2-(4-Pyridyl)-2-propanol in Asymmetric Synthesis
Abstract
Chiral pyridyl alcohols are a cornerstone class of ligands in modern asymmetric catalysis, prized for their modularity, stability, and potent ability to induce stereoselectivity. This guide focuses on 2-(4-Pyridyl)-2-propanol, a structurally simple yet highly effective chiral ligand. Its key features—a stereogenic carbinol center, a coordinating pyridine nitrogen atom, and a hydroxyl group capable of forming secondary interactions—allow it to create a well-defined chiral pocket around a metal center. This document provides an in-depth exploration of its application in two benchmark asymmetric transformations: the enantioselective addition of diethylzinc to prochiral aldehydes and the asymmetric transfer hydrogenation of ketones. We will dissect the underlying mechanisms, provide field-proven, step-by-step protocols, and present representative data to guide researchers, scientists, and drug development professionals in leveraging this versatile catalyst system.
Introduction: The Significance of Chiral Pyridyl Alcohols
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a central theme in pharmaceuticals, agrochemicals, and materials science.[1][2] Chiral ligands are the workhorses of asymmetric catalysis, translating the chirality of a small molecule into the bulk synthesis of a desired enantiomer.[3] Pyridine-containing ligands are particularly effective due to the versatile coordinating ability of the nitrogen atom.[2]
This compound stands out for its straightforward synthesis and powerful stereodirecting capabilities. The absolute configuration of its carbinol carbon is the primary determinant of the asymmetric induction's direction in many reactions.[4] This direct structure-to-function relationship makes it an excellent model for studying and applying stereocontrol in organometallic catalysis.
Core Application I: Enantioselective Alkylation of Prochiral Aldehydes
One of the most robust and well-studied applications of chiral pyridyl alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[5] This reaction is a powerful tool for forming chiral secondary alcohols, which are ubiquitous structural motifs in biologically active molecules.[6]
Mechanistic Rationale
The catalytic cycle is believed to proceed through a dimeric zinc complex bridged by the chiral ligand. The chiral ligand, this compound, first reacts with diethylzinc (Et₂Zn) to form a zinc alkoxide. This species then coordinates with another molecule of Et₂Zn and the aldehyde substrate. The pyridine nitrogen and the carbinol oxygen of the ligand create a rigid, chiral environment that forces the aldehyde to adopt a specific orientation. This pre-organization ensures that the ethyl group from the zinc reagent is delivered to only one of the two enantiotopic faces of the aldehyde's carbonyl group, resulting in a high degree of enantioselectivity.[5][6]
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol describes a representative experiment for adding diethylzinc to benzaldehyde using (S)-2-(4-Pyridyl)-2-propanol as the chiral ligand to yield (S)-1-phenyl-1-propanol.
Materials:
-
(S)-2-(4-Pyridyl)-2-propanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, and argon or nitrogen supply
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon), add (S)-2-(4-Pyridyl)-2-propanol (0.05 mmol, 1 mol%).
-
Add 5 mL of anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.1 mL, 0.1 mmol, 2 mol%) dropwise. Causality Note: This step forms the initial zinc alkoxide complex. Adding the reagent slowly at 0°C controls the initial exotherm.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Add benzaldehyde (5.0 mmol, 1.0 eq.) to the catalyst solution.
-
Stir for 15 minutes at 0 °C.
-
-
Alkylation Reaction:
-
Slowly add the remaining diethylzinc solution (5.5 mL, 5.5 mmol, 1.1 eq.) dropwise over 30 minutes while maintaining the temperature at 0 °C. Causality Note: A slight excess of the zinc reagent ensures complete consumption of the aldehyde. The slow addition prevents a rapid, uncontrolled reaction that could decrease enantioselectivity.
-
Allow the reaction to stir at 0 °C for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the pyridine nitrogen and facilitate separation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure (S)-1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the chemical yield by mass.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Section 4).
-
Representative Performance Data
The substitution pattern on the chiral pyridyl alcohol ligand can influence both the yield and enantioselectivity of the reaction. The following table presents comparative data for derivatives of a similar chiral pyridyl alcohol, (S)-2-(pyridin-2-yl)propan-1-ol, to illustrate these electronic effects.[7]
| Catalyst Derivative | Substituent on Pyridine Ring | Yield (%) | Enantiomeric Excess (ee, %) |
| 1a | H (unsubstituted) | 85 | 92 |
| 1b | 4-Me (electron-donating) | 88 | 94 |
| 1c | 4-OMe (electron-donating) | 90 | 88 |
| 1d | 4-Cl (electron-withdrawing) | 82 | 91 |
Table 1: Influence of ligand electronics on the enantioselective addition of diethylzinc to benzaldehyde. Data adapted from a study on related pyridyl alcohols to show general trends.[7]
Core Application II: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure gaseous hydrogen.[8] The process typically uses a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, and a transition metal catalyst, commonly Ruthenium.[9]
Mechanistic Rationale
In this system, this compound acts as a chiral ligand for a Ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂. In the presence of a base, an active 16-electron Ru-hydride species is formed. The chiral ligand directs the coordination of the ketone substrate. The hydrogen is then transferred from the metal center to the carbonyl carbon via a six-membered pericyclic transition state. The stereochemistry of the resulting alcohol is dictated by the facial selectivity enforced by the chiral ligand.[8]
Caption: Standard experimental workflow for asymmetric transfer hydrogenation of a ketone.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a method for the reduction of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from [Ru(p-cymene)Cl₂]₂ and (R)-2-(4-Pyridyl)-2-propanol.
Materials:
-
(R)-2-(4-Pyridyl)-2-propanol
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone (freshly distilled)
-
Anhydrous Isopropanol (IPA)
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Schlenk tube, magnetic stirrer, and argon or nitrogen supply
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and (R)-2-(4-Pyridyl)-2-propanol (0.011 mmol, 1.1 mol%). Causality Note: A slight excess of the ligand ensures full coordination to the ruthenium centers.
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at 80 °C for 30 minutes. The solution should become a clear, homogeneous color.
-
-
Reaction Execution:
-
To the pre-formed catalyst solution, add acetophenone (1.0 mmol, 1.0 eq.).
-
Add KOtBu (0.1 mmol, 10 mol%). Causality Note: The base is essential for generating the active Ru-hydride species from the isopropanol solvent/reagent.
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (isopropanol) under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate (20 mL) and water (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol: Determination of Enantiomeric Excess (ee)
A critical and self-validating step in any asymmetric synthesis is the accurate determination of the product's enantiomeric purity.[10] Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is substrate-dependent and may require screening.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol product (~1 mg/mL) in the mobile phase solvent.
-
Method Development:
-
Select an appropriate mobile phase, typically a mixture of hexanes and isopropanol. A common starting point is 90:10 or 95:5 (Hexane:IPA).
-
Set a flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Record the chromatogram. The two enantiomers should appear as two separate, ideally baseline-resolved, peaks.
-
To confirm peak identity, inject a sample of the racemic product (if available).
-
-
Calculation:
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Conclusion
This compound exemplifies the power of chiral pyridyl alcohol ligands in asymmetric synthesis. Its simple structure, ease of preparation, and effective stereodirecting capabilities make it a valuable tool for creating chiral secondary alcohols through both C-C bond-forming reactions and reductions. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to implement these powerful catalytic systems in pharmaceutical development and fine chemical synthesis. The principles demonstrated here can be extended to a wide range of substrates and can inform the rational design of next-generation chiral ligands.
References
- 1. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes | MDPI [mdpi.com]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Functionalization of the Hydroxyl Group of 2-(4-Pyridyl)-2-propanol
Introduction: The Strategic Importance of 2-(4-Pyridyl)-2-propanol in Synthesis
This compound is a versatile tertiary alcohol and a valuable building block in medicinal chemistry and materials science. Its structure, featuring a tertiary alcohol for further derivatization and a pyridine ring, a common pharmacophore and ligand, makes it an attractive starting material for the synthesis of a diverse range of compounds. The functionalization of its hydroxyl group allows for the introduction of various moieties, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the exploration of new binding interactions in drug candidates or the tuning of electronic properties in functional materials.
This guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyl group of this compound, with detailed, field-proven protocols. We will delve into the mechanistic rationale behind these transformations, offering insights to navigate the unique challenges posed by a tertiary alcohol adjacent to a pyridine ring.
Core Concepts in the Functionalization of Tertiary Alcohols
The functionalization of tertiary alcohols like this compound presents distinct challenges compared to primary or secondary alcohols. The steric hindrance around the hydroxyl group can impede the approach of reagents, and the tertiary nature of the carbocation intermediate in potential SN1 reactions makes it susceptible to elimination side reactions.[1][2] Therefore, successful functionalization often hinges on the careful selection of reagents and reaction conditions that favor the desired substitution pathway.[3][4]
A critical consideration in the chemistry of this compound is the basicity of the pyridine nitrogen. This nitrogen can be protonated under acidic conditions or act as a nucleophile, potentially leading to unwanted side reactions. In some cases, protection of the pyridine nitrogen may be necessary to achieve the desired outcome.
Part 1: Etherification Strategies
The formation of an ether linkage is a common and powerful modification, introducing a stable and generally unreactive linker.
Williamson Ether Synthesis: A Classic Approach with Caveats
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][5] For tertiary alcohols, the direct application of the Williamson synthesis is often challenging due to the propensity of tertiary alkyl halides to undergo elimination.[1][2] However, by forming the alkoxide of this compound and reacting it with a primary alkyl halide, ether formation can be achieved.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like sodium hydride (NaH) is used to deprotonate the sterically hindered tertiary alcohol, forming the corresponding alkoxide.
-
Primary Alkyl Halide: The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.
-
Aprotic Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
Experimental Protocol: Synthesis of 4-(2-methoxypropan-2-yl)pyridine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (10 mL per mmol of alcohol).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Deprotonation of the alcohol |
| Methyl Iodide (CH₃I) | 1.5 | Alkylating agent |
| Anhydrous THF | - | Reaction solvent |
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Esterification Reactions
Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and can be susceptible to hydrolysis, a feature often exploited in prodrug design.
Acylation with Acid Chlorides: A Highly Reactive Method
The reaction of an alcohol with an acid chloride is a rapid and generally irreversible method to form an ester.[6][7] A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[6]
Causality Behind Experimental Choices:
-
Acid Chloride: The high electrophilicity of the acid chloride carbonyl carbon makes it highly reactive towards the alcohol nucleophile.
-
Base: A tertiary amine base is used to scavenge the HCl generated during the reaction, preventing protonation of the pyridine ring of the starting material and driving the reaction to completion.
-
Anhydrous Conditions: Acid chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, so anhydrous conditions are essential.[6]
Experimental Protocol: Synthesis of 2-(4-pyridyl)propan-2-yl acetate
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per mmol of alcohol).
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Acetyl Chloride | 1.2 | Acylating agent |
| Triethylamine | 1.5 | HCl scavenger |
| Anhydrous DCM | - | Reaction solvent |
Fischer Esterification: Acid-Catalyzed Equilibrium
Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[8] This is an equilibrium process, and to drive the reaction towards the ester product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed.[8] For a tertiary alcohol, this method can be less efficient due to steric hindrance and potential for elimination under acidic conditions.
Part 3: Advanced Functionalization via Hydroxyl Group Activation
For more challenging transformations or to introduce a wider range of functional groups, the hydroxyl group can be converted into a better leaving group.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[9] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] While powerful, the reaction with tertiary alcohols can be sluggish.[3][4]
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents combine to activate the hydroxyl group, forming an alkoxyphosphonium salt, which is an excellent leaving group.[10]
-
Pronucleophile: A wide range of acidic pronucleophiles (pKa < 13) can be used to displace the activated hydroxyl group.[9]
-
Anhydrous Conditions: The reagents are sensitive to water.
Experimental Protocol: Mitsunobu Esterification
-
Preparation: To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (20 mL per mmol of alcohol) at 0 °C under nitrogen, add DEAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzoic Acid | 1.2 | Pronucleophile |
| Triphenylphosphine (PPh₃) | 1.5 | Activating agent |
| Diethyl azodicarboxylate (DEAD) | 1.5 | Activating agent |
| Anhydrous THF | - | Reaction solvent |
Diagram: Mitsunobu Reaction Mechanism Overview
Caption: Simplified overview of the Mitsunobu reaction.
Part 4: Conversion to Halides
Converting the hydroxyl group to a halide provides a versatile intermediate for subsequent nucleophilic substitution reactions.
Reaction with Thionyl Chloride
Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. The reaction with tertiary alcohols proceeds via an SN1 mechanism.
Experimental Protocol: Synthesis of 4-(2-chloropropan-2-yl)pyridine
-
Preparation: In a round-bottom flask, cool a solution of this compound (1.0 eq) in a suitable solvent like chloroform to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Conclusion and Future Perspectives
The functionalization of the hydroxyl group of this compound opens a gateway to a vast chemical space with significant potential in drug discovery and materials science. The choice of methodology should be guided by the desired functional group, the scale of the reaction, and the stability of the target molecule. While classic methods like Williamson ether synthesis and acylation with acid chlorides are reliable for certain transformations, activation methods such as the Mitsunobu reaction offer broader applicability for introducing a diverse array of functionalities. Future research may focus on developing catalytic and more atom-economical methods for the functionalization of this important building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
use of 2-(4-Pyridyl)-2-propanol as a building block in organic synthesis
An Application Guide to 2-(4-Pyridyl)-2-propanol: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of this compound
This compound (CAS No. 15031-78-4) is a tertiary alcohol featuring a pyridine ring, a structural motif of immense importance in medicinal chemistry and materials science.[1] Its utility extends beyond that of a simple alcohol; the combination of the nucleophilic pyridine nitrogen and the tertiary hydroxyl group on a rigid backbone makes it a strategic building block for introducing the 4-pyridyl moiety into more complex molecular architectures. The pyridine core is a cornerstone in the development of drugs targeting the central nervous system and as a coordinating ligand in metal-catalyzed processes.[1]
This guide provides an in-depth exploration of this compound's primary application: its efficient conversion into 4-isopropenylpyridine. This dehydration reaction unlocks a versatile intermediate, ripe for further functionalization in the synthesis of polymers, specialized ligands, and potential active pharmaceutical ingredients (APIs). We will detail the underlying mechanisms, provide field-tested protocols, and discuss the strategic considerations for its use in a research and development setting.
Core Application: Dehydration to 4-Isopropenylpyridine
The most direct and powerful application of this compound is its dehydration to form 4-isopropenylpyridine. As a tertiary alcohol, this transformation can be susceptible to the harsh conditions of traditional acid catalysis (e.g., H₂SO₄, H₃PO₄), which can lead to side reactions. A more controlled and reliable method, particularly suitable for substrates that may be sensitive to strong acids, employs phosphorus oxychloride (POCl₃) in pyridine.[2][3]
Mechanistic Insight: The E2 Pathway with POCl₃
The dehydration of tertiary alcohols with POCl₃ in pyridine proceeds via an E2 (bimolecular elimination) mechanism.[3][4] This pathway offers significant advantages over the acid-catalyzed E1 route.
-
Activation of the Hydroxyl Group: The lone pair of the hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This converts the poor leaving group (⁻OH) into an excellent leaving group, a dichlorophosphate ester (-OPOCl₂).
-
Base-Mediated Elimination: Pyridine, serving as both the solvent and a mild, non-hindered base, abstracts a proton from an adjacent methyl group.
-
Concerted Bond Formation: The C-H bond cleavage and the departure of the dichlorophosphate leaving group occur simultaneously, forming the C=C double bond of the isopropenyl group.[2][3]
Crucially, this E2 mechanism avoids the formation of a discrete carbocation intermediate, thereby preventing potential skeletal rearrangements that can plague E1 reactions.[2]
Protocol 1: Synthesis of 4-Isopropenylpyridine
This protocol describes a robust procedure for the dehydration of this compound using phosphorus oxychloride in pyridine. It is designed for high conversion under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.2 eq), freshly distilled
-
Anhydrous Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous pyridine (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Effective temperature control is crucial to moderate the exothermic reaction.
-
Reagent Addition: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 5-10 °C during the addition. A color change and formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze any remaining POCl₃.
-
Basification and Extraction: Make the aqueous mixture basic (pH ~8-9) by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, 4-isopropenylpyridine, can be purified further by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a clear, colorless to pale yellow oil.
// Node styles start_end [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc [fillcolor="#FBBC05", fontcolor="#202124"]; output [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Start:\nDissolve this compound\nin anhydrous pyridine", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cool to 0 °C\n(Ice Bath)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Slowly add POCl₃ (1.2 eq)\nMaintain T < 10 °C", style=filled, fillcolor=process]; D [label="Stir at 0 °C (1h),\nthen warm to RT (2-4h)", style=filled, fillcolor=process]; E [label="Monitor by TLC/LC-MS", shape=parallelogram, style=filled, fillcolor=qc]; F [label="Quench reaction\nover crushed ice", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Basify (NaHCO₃)\n& Extract with DCM", style=filled, fillcolor=process]; H [label="Wash, Dry (MgSO₄),\n& Concentrate", style=filled, fillcolor=process]; I [label="Purify by Vacuum Distillation\nor Column Chromatography", style=filled, fillcolor=qc]; J [label="Final Product:\n4-Isopropenylpyridine", shape=Mdiamond, style=filled, fillcolor=output];
// Edges A -> B; B -> C; C -> D; D -> E [label="Check for completion"]; E -> F; F -> G; G -> H; H -> I; I -> J; } .enddot Caption: Experimental workflow for the synthesis of 4-isopropenylpyridine.
Data Summary: Dehydration Methodologies
The choice of dehydration agent significantly impacts reaction conditions and outcomes. The following table provides a comparative overview for researchers to select the most appropriate method.
| Parameter | Method 1: POCl₃ / Pyridine | Method 2: Acid Catalysis (H₂SO₄) |
| Mechanism | E2 Elimination[3] | E1 Elimination via Carbocation[5] |
| Temperature | 0 °C to Room Temperature[3] | High Temperature (e.g., 170-180 °C)[5] |
| Key Reagents | Phosphorus oxychloride, Pyridine | Concentrated Sulfuric or Phosphoric Acid |
| Advantages | Mild conditions, high selectivity, avoids rearrangements[2] | Inexpensive reagents, simple setup |
| Disadvantages | Reagents are moisture-sensitive and corrosive | Harsh conditions, potential for charring, requires high heat |
| Representative Yield | > 85% (expected) | Variable, often lower due to side reactions |
Downstream Applications & Future Outlook
The synthesis of 4-isopropenylpyridine is not an end in itself but a gateway to a wide array of more complex molecules.
Application 2: Precursor to Functional Polymers
4-Isopropenylpyridine is a valuable monomer for the synthesis of functional polymers and copolymers. The pendant pyridine group within the polymer backbone can act as a ligand for metal catalysis, a basic site for acid scavenging, or a hydrogen-bond acceptor for creating supramolecular assemblies. Polymers functionalized with pyridine moieties have demonstrated significant potential for the removal of micropollutants from aqueous environments.[6]
Application 3: A Versatile Intermediate for API and Ligand Synthesis
For drug development and materials science professionals, the isopropenyl group of 4-isopropenylpyridine serves as a versatile chemical handle for a variety of subsequent transformations:
-
Hydroboration-Oxidation: To introduce a primary alcohol, creating a longer, more flexible linker from the pyridine core.
-
Epoxidation: To form a reactive epoxide ring, which can be opened by various nucleophiles to build complex side chains.
-
Heck or Suzuki Coupling: While less common for isopropenyl groups, under specific catalytic conditions, it can be used to form more elaborate carbon-carbon bonds.
The ability to easily generate 4-isopropenylpyridine from this compound provides a reliable route to novel pyridine-based ligands for asymmetric catalysis or advanced materials.[7][8] In medicinal chemistry, this intermediate can be elaborated into complex scaffolds for screening against various biological targets.
Safety and Handling
-
This compound: Causes skin and serious eye irritation.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage. All manipulations must be performed in a chemical fume hood.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may damage fertility or the unborn child. Handle with extreme care in a fume hood.
Conclusion
This compound is a highly effective and strategic building block, primarily serving as a stable and accessible precursor to 4-isopropenylpyridine. The dehydration protocol using phosphorus oxychloride and pyridine offers a mild, controlled, and high-yielding pathway to this valuable intermediate. The resulting alkene is a versatile platform for further synthetic elaboration, enabling access to a wide range of functional polymers, complex ligands, and novel molecular architectures for pharmaceutical research.
References
- 1. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
- 7. Research Portal [laro.lanl.gov]
- 8. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 2-(4-Pyridyl)-2-propanol
Abstract
This technical guide provides a detailed experimental protocol for the synthesis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol with applications as a building block in pharmaceutical and materials science. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.[1][2] This document outlines the reaction mechanism, provides a step-by-step procedure, details necessary safety precautions, and describes methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.
Introduction
This compound, also known as α,α-dimethyl-4-pyridinemethanol, is a valuable intermediate in organic synthesis.[3] Its structure, featuring a pyridine ring and a tertiary alcohol, makes it a versatile precursor for the development of various biologically active molecules and functional materials. The synthesis described herein utilizes the Grignard reaction, a cornerstone of organic chemistry, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1][4] In this specific application, methylmagnesium bromide is reacted with 4-acetylpyridine to yield the desired tertiary alcohol.[5][6] Understanding the nuances of this reaction is critical for ensuring a successful and safe synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via the nucleophilic addition of a Grignard reagent to a ketone.[4][5]
Step 1: Formation of the Grignard Reagent (Methylmagnesium Bromide) While commercially available, methylmagnesium bromide can be prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).
Step 2: Nucleophilic Attack The carbon atom in the methylmagnesium bromide is highly nucleophilic due to the polar nature of the carbon-magnesium bond.[1] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 4-acetylpyridine.[4] This attack results in the formation of a new carbon-carbon bond and the breaking of the carbonyl π bond, leading to a magnesium alkoxide intermediate.[7]
Step 3: Protonation (Aqueous Workup) The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt byproduct.[7][8]
The choice of anhydrous conditions is paramount for the success of a Grignard reaction.[1][9] Grignard reagents are potent bases and will react with any protic solvent, such as water, to quench the reagent and prevent the desired reaction with the carbonyl compound.[1][9]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 4-Acetylpyridine | ≥97% | Sigma-Aldrich | |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | Handle under inert atmosphere. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Sigma-Aldrich | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Sigma-Aldrich | |
| Deionized Water | |||
| Three-neck round-bottom flask | 250 mL | Flame-dried before use. | |
| Dropping funnel | 100 mL | Flame-dried before use. | |
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Nitrogen or Argon) | |||
| Ice-water bath | |||
| Separatory funnel | 250 mL | ||
| Rotary evaporator |
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. [10][11] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[10]
-
Anhydrous ethers (diethyl ether, THF) are extremely flammable and can form explosive peroxides. [12][13] Ensure there are no open flames or spark sources nearby.[12]
-
Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, with awareness of their combustibility).[10][11]
-
The reaction is exothermic. An ice-water bath should be readily available to control the reaction temperature, especially during the addition of the Grignard reagent.[10][12]
-
Quenching of the reaction should be done carefully and slowly to avoid a violent reaction.
Step-by-Step Synthesis Procedure
The following workflow outlines the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
-
Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove any adsorbed water and allow it to cool to room temperature.[9][12]
-
Reaction Setup: Under a positive pressure of inert gas, add 4-acetylpyridine (e.g., 5.0 g, 41.3 mmol) to the reaction flask, followed by 50 mL of anhydrous diethyl ether. Stir the mixture until the 4-acetylpyridine is fully dissolved.
-
Grignard Addition: Cool the reaction flask to 0°C using an ice-water bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, e.g., 15.1 mL, 45.4 mmol, 1.1 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C during the addition. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again to 0°C with an ice-water bath. Slowly and carefully add 50 mL of a saturated aqueous solution of ammonium chloride to quench the reaction. Stir vigorously until the precipitate dissolves.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the pyridyl protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary), and a singlet for the two equivalent methyl groups.[14] |
| ¹³C NMR | The spectrum will display distinct signals for the carbons of the pyridine ring and the quaternary and methyl carbons of the propanol side chain.[15] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ).[3] |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |
Discussion and Troubleshooting
-
Low Yield: The most common cause of low yield in a Grignard reaction is the presence of moisture or other protic impurities.[9] Ensure all glassware is rigorously dried and that anhydrous solvents are used. Another potential issue is incomplete reaction; extending the reaction time or slightly increasing the temperature (to a gentle reflux) after the initial addition may improve the yield.
-
Reaction Fails to Initiate: If preparing the Grignard reagent in situ, initiation can sometimes be problematic. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.
-
Formation of Byproducts: The primary byproduct is often the result of the Grignard reagent acting as a base rather than a nucleophile. Careful control of the reaction temperature helps to minimize side reactions.
Conclusion
The Grignard reaction provides an effective and reliable method for the synthesis of this compound from 4-acetylpyridine. By adhering to strict anhydrous conditions and following the detailed protocol and safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in drug discovery and materials science.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dchas.org [dchas.org]
- 11. acs.org [acs.org]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. This compound(15031-78-4) 1H NMR [m.chemicalbook.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Versatile Role of 2-(4-Pyridyl)-2-propanol in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Pyridyl Alcohol Ligand
In the dynamic field of materials science, the rational design and synthesis of functional materials with tailored properties are of paramount importance. Among the vast array of organic building blocks, pyridyl-based ligands have established themselves as privileged scaffolds for the construction of sophisticated supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). This guide focuses on a particularly intriguing yet underexplored ligand: 2-(4-Pyridyl)-2-propanol.
This molecule, characterized by a pyridine ring for metal coordination and a tertiary alcohol group, offers a unique combination of functionalities. The nitrogen atom of the pyridine ring serves as a primary coordination site for a wide range of metal ions, while the hydroxyl group can act as a hydrogen-bond donor and potentially as a secondary coordination site. This dual-functionality opens up exciting possibilities for creating materials with intricate network topologies and specific functional properties. This document provides a comprehensive overview of the applications of this compound in materials science, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development who may leverage these materials for various applications.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and predicting the behavior of the resulting materials.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO | --INVALID-LINK--[1] |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK--[2] |
| Melting Point | 136 °C | --INVALID-LINK--[2] |
| Boiling Point | 140 °C at 3 mmHg | --INVALID-LINK--[2] |
| Solubility | Soluble in Methanol | --INVALID-LINK--[2] |
Application in the Synthesis of Coordination Polymers and Metal-Organic Frameworks
The ability of this compound to act as a bridging ligand, connecting metal centers through its pyridyl nitrogen, makes it a valuable component in the synthesis of coordination polymers and MOFs. The presence of the hydroxyl group can introduce additional stability and functionality through hydrogen bonding within the framework.
Causality Behind Experimental Choices
The synthesis of coordination polymers and MOFs is a delicate interplay of thermodynamics and kinetics. The choice of metal salt, solvent, temperature, and reaction time significantly influences the final product's structure and properties.
-
Metal Ion Selection: The coordination geometry and Lewis acidity of the metal ion are critical. Transition metals with a preference for coordination with nitrogen donors, such as Zn(II), Cu(II), and Co(II), are common choices. The selection of the metal counter-ion (e.g., nitrate, acetate, chloride) can also influence the final structure by participating in the coordination sphere or acting as a charge-balancing agent.
-
Solvent System: The polarity and boiling point of the solvent affect the solubility of the reactants and the crystallization process. Solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are frequently employed to promote the formation of highly crystalline materials.[3]
-
Role of the Hydroxyl Group: The tertiary alcohol functionality in this compound can play a crucial role in directing the supramolecular architecture. It can form intra- or intermolecular hydrogen bonds, reinforcing the crystal packing and potentially creating specific pore environments within the material. This is a key feature that distinguishes it from simpler pyridyl ligands.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn(II) Coordination Polymer with this compound
This protocol is a representative example based on general procedures for the synthesis of pyridyl-based coordination polymers. Researchers should optimize the conditions based on their specific experimental setup and desired material properties.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine Zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg) and this compound (0.2 mmol, 27.4 mg).
-
Add a solvent mixture of DMF (6 mL) and Ethanol (2 mL) to the vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the oven down to room temperature at a rate of 5°C/hour.
-
Colorless or light-yellow crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at room temperature.
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the pyridyl nitrogen to the metal center (a shift in the C=N stretching frequency is expected).
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
Application in Supramolecular Chemistry and Crystal Engineering
Beyond the formation of extended coordination networks, this compound is an excellent candidate for crystal engineering and the construction of discrete supramolecular assemblies. The directional nature of the pyridyl nitrogen's coordination and the hydrogen-bonding capability of the hydroxyl group can be harnessed to create predictable and well-defined structures.
The Role of Hydrogen Bonding in Supramolecular Self-Assembly
Hydrogen bonds are highly directional and play a pivotal role in molecular recognition and self-assembly. In the context of this compound, the hydroxyl group can participate in various hydrogen-bonding motifs:
-
O-H···N (hydroxyl-pyridine): This is a strong and reliable hydrogen bond that can lead to the formation of chains, rings, or more complex networks between ligand molecules or between the ligand and a co-former. An analysis of the Cambridge Structural Database indicates a very high probability of formation for the hydroxyl-pyridine supramolecular heterosynthon.[4]
-
O-H···O (hydroxyl-hydroxyl): Dimer or catemer motifs can form between the hydroxyl groups of adjacent ligands.
-
O-H···X (hydroxyl-anion/solvent): The hydroxyl group can also interact with counter-ions or solvent molecules present in the crystal lattice.
These non-covalent interactions, in concert with metal coordination, provide a powerful toolkit for designing materials with specific topologies and properties.
Protocol: Co-crystallization to Form a Hydrogen-Bonded Organic Framework (HOF)
This protocol describes a general method for the co-crystallization of this compound with a dicarboxylic acid to form a hydrogen-bonded organic framework (HOF), a class of porous materials constructed entirely from organic molecules through non-covalent interactions.
Materials:
-
This compound
-
Terephthalic acid (or other suitable dicarboxylic acid)
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In separate vials, prepare saturated solutions of this compound in methanol and terephthalic acid in a 1:1 mixture of methanol and DMSO.
-
Gently layer the solution of this compound onto the solution of terephthalic acid in a narrow test tube.
-
Seal the test tube and allow it to stand undisturbed at room temperature.
-
Crystals suitable for X-ray diffraction are expected to form at the interface of the two solutions over a period of several days to a week.
-
Collect the crystals by filtration, wash them with a small amount of cold methanol, and air-dry.
Expected Outcome and Analysis:
The crystal structure is expected to reveal a network where the pyridyl nitrogen of this compound is hydrogen-bonded to the carboxylic acid group of terephthalic acid (N···H-O), and the hydroxyl group of the propanol moiety may form hydrogen bonds with other ligand molecules or solvent molecules. This creates a porous framework with potential applications in gas storage or guest encapsulation.
Caption: Logical relationship in the formation of a Hydrogen-Bonded Organic Framework.
Future Perspectives and Applications
The unique structural features of this compound position it as a promising building block for the next generation of advanced materials. Potential areas of application include:
-
Drug Delivery: The porous nature of MOFs and HOFs derived from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents. The functional groups within the pores could be tailored to interact with specific drug molecules.
-
Sensing: The pyridyl group can be used to coordinate with metal ions, and the resulting change in the material's properties (e.g., fluorescence) could be used for sensing applications.
-
Catalysis: MOFs can serve as heterogeneous catalysts, and the incorporation of this compound could introduce active sites or influence the catalytic activity through steric or electronic effects.
-
Gas Storage and Separation: The ability to tune the pore size and functionality of materials synthesized with this ligand could lead to applications in the selective adsorption and separation of gases.
Conclusion
This compound is a versatile and promising ligand for the development of novel materials in coordination chemistry and supramolecular assembly. Its dual functionality, combining a metal-coordinating pyridyl group with a hydrogen-bonding hydroxyl group, provides a rich platform for the design of materials with complex structures and tailored properties. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this intriguing molecule in the creation of advanced functional materials.
References
- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 3. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
- 4. Hierarchy of supramolecular synthons: persistent hydroxyl...pyridine hydrogen bonds in cocrystals that contain a cyano acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(4-Pyridyl)-2-propanol Derivatives for Advanced Sensing Applications
Abstract
The unique molecular architecture of 2-(4-Pyridyl)-2-propanol, featuring a pyridine ring as a versatile coordination site and a tertiary alcohol for hydrogen bonding, makes its derivatives exceptional candidates for the development of highly selective and sensitive chemical sensors. This guide provides an in-depth exploration of the synthesis, mechanisms, and practical applications of these compounds in the detection of a wide range of analytes, including metal ions, anions, and small organic molecules. Detailed, field-tested protocols are presented to equip researchers, scientists, and drug development professionals with the necessary tools to leverage these powerful sensing molecules in their respective fields.
Introduction: The Scientific Underpinnings of a Versatile Sensor Scaffold
Pyridine derivatives are a cornerstone in the field of chemical sensing due to the strong coordination capabilities of the nitrogen-containing heterocyclic ring with various chemical species.[1][2] The this compound scaffold, in particular, offers a compelling combination of a Lewis basic pyridine nitrogen and a hydrogen-bond-donating hydroxyl group. This dual-functionality allows for a multi-pronged approach to molecular recognition, enhancing both the affinity and selectivity of the sensor.
The core principle behind the sensing capabilities of these derivatives lies in their ability to undergo a measurable change in their photophysical or electrochemical properties upon interaction with a target analyte.[3] This change, often a shift in fluorescence or a colorimetric response, is the result of specific molecular interactions, including:
-
Metal Coordination: The lone pair of electrons on the pyridine nitrogen atom readily coordinates with metal ions, leading to the formation of stable complexes.[4][5] This interaction can significantly alter the electronic structure of the molecule, resulting in a detectable signal.
-
Hydrogen Bonding: The hydroxyl group of the propanol moiety can act as a hydrogen bond donor, forming specific interactions with anions or other hydrogen bond acceptors.[6]
-
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, a mechanism often exploited in the detection of nitroaromatic compounds.[7]
By strategically modifying the core this compound structure, it is possible to fine-tune the sensor's selectivity for a specific analyte. This is typically achieved by introducing other functional groups that can further interact with the target molecule.
Synthesis of a Representative Sensor: A Step-by-Step Protocol
The synthesis of this compound derivatives is generally straightforward, often involving a Grignard reaction as a key step. The following protocol details the synthesis of the parent compound, which can be adapted for the creation of more complex derivatives.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound from 4-acetylpyridine.
Materials:
-
4-Acetylpyridine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpyridine in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution in an ice bath. Slowly add methylmagnesium bromide solution dropwise via a dropping funnel with continuous stirring. Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. The ice bath is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Causality: The ammonium chloride solution protonates the alkoxide intermediate formed after the Grignard addition, yielding the final alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound as a solid.[8]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Metal Ion Sensing: A Case Study with Hg²⁺
The detection of heavy metal ions is a critical area of environmental and biological research due to their high toxicity.[5] Pyridine-based fluorescent sensors have shown great promise in this area.[2] The following protocol outlines the use of a this compound derivative for the sensitive and selective detection of mercury(II) ions.
Protocol 3.1: Fluorometric Detection of Hg²⁺
Objective: To demonstrate the "turn-off" fluorescent sensing of Hg²⁺ using a this compound-based sensor.
Principle: The coordination of Hg²⁺ to the pyridine nitrogen and potentially the hydroxyl group of the sensor molecule can lead to fluorescence quenching through mechanisms such as heavy-atom effect-induced intersystem crossing or photoinduced electron transfer.[9][10]
Materials:
-
Synthesized this compound derivative (e.g., a derivative functionalized with a fluorophore like pyrene or anthracene)
-
Stock solution of the sensor in a suitable solvent (e.g., acetonitrile)
-
Stock solutions of various metal perchlorates or nitrates (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺) in deionized water or acetonitrile.
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the sensor in the chosen solvent system (e.g., acetonitrile/water mixture).
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the fluorophore.
-
Titration with Hg²⁺: Add incremental amounts of the Hg²⁺ stock solution to the sensor solution. After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺. A decrease in fluorescence intensity indicates a "turn-off" response.
-
Selectivity Study: Repeat the titration experiment with other metal ion solutions at the same concentration to assess the selectivity of the sensor for Hg²⁺.
-
Determination of Detection Limit: The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Data Presentation:
| Metal Ion | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| Blank | 1000 | 0 |
| Hg²⁺ | 150 | 85 |
| Pb²⁺ | 950 | 5 |
| Cd²⁺ | 920 | 8 |
| Zn²⁺ | 980 | 2 |
| Cu²⁺ | 880 | 12 |
| Fe³⁺ | 850 | 15 |
Table 1: Representative fluorescence response of a this compound-based sensor to various metal ions.
Visualization of the Sensing Mechanism:
Caption: Coordination of Hg²⁺ to the sensor leads to fluorescence quenching.
Anion Recognition: Harnessing Hydrogen Bonding
The hydroxyl group of the this compound moiety provides a valuable hydrogen bond donor site for anion recognition.[6] This interaction can be exploited for the development of sensors for anions such as fluoride, acetate, and dihydrogen phosphate.[11][12]
Protocol 4.1: Colorimetric Sensing of Fluoride Anions
Objective: To demonstrate the colorimetric detection of fluoride ions using a this compound derivative functionalized with a chromophore sensitive to changes in its electronic environment.
Principle: The strong hydrogen bond formed between the hydroxyl proton of the sensor and the fluoride anion can induce a change in the intramolecular charge transfer (ICT) characteristics of the chromophore, leading to a visible color change.
Materials:
-
Synthesized this compound derivative with a suitable chromophore (e.g., a push-pull system).
-
Stock solution of the sensor in an organic solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent (e.g., F⁻, Cl⁻, Br⁻, I⁻, CH₃COO⁻, H₂PO₄⁻).
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the sensor in the chosen solvent.
-
UV-Vis Measurement: Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Titration with Fluoride: Add incremental amounts of the fluoride stock solution to the sensor solution. After each addition, mix well and record the UV-Vis spectrum. A noticeable color change should be observable by the naked eye.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the fluoride anion.
-
Selectivity Study: Repeat the titration with other anions to confirm the selectivity for fluoride.
Visualization of the Anion Recognition Process:
Caption: Hydrogen bonding with fluoride induces a colorimetric response.
Future Directions and Advanced Applications
The versatility of the this compound scaffold opens up numerous avenues for future research and development.
-
Multi-analyte Sensing: By incorporating multiple recognition sites and different signaling units, it may be possible to design sensors capable of detecting several analytes simultaneously.
-
Integration with Materials: The immobilization of these sensors onto solid supports, such as nanoparticles or polymers, could lead to the development of reusable and portable sensing devices.[13]
-
Biological Imaging: Derivatives functionalized with biocompatible fluorophores could be employed for the imaging of ions and small molecules within living cells.[3]
-
Drug Development: The core structure of this compound has been identified in inhibitors of enzymes like GSK-3β, suggesting potential applications in drug discovery.[14]
Conclusion
Derivatives of this compound represent a powerful and adaptable platform for the design of chemical sensors. Their straightforward synthesis, coupled with the dual-functionality of the pyridine and propanol moieties, allows for the creation of highly selective and sensitive probes for a diverse range of analytes. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers seeking to explore and exploit the vast potential of these remarkable molecules in their scientific endeavors.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 15031-78-4 [sigmaaldrich.com]
- 9. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anion binding properties of N,N’-bis-pyrrol-2-yl-2,5-diamidopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical sensing with 2D materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Coordination Polymers Based on 2-(4-Pyridyl)-2-propanol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-(4-Pyridyl)-2-propanol in Crystal Engineering
Coordination polymers (CPs) and metal-organic frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands to form extended 1D, 2D, or 3D networks.[1] The properties of these materials—such as porosity, luminescence, and catalytic activity—are not accidental; they are programmed at the molecular level through the judicious selection of their constituent parts.[2] The organic ligand, in particular, acts as the primary blueprint for the final architecture and functionality.
This guide focuses on coordination polymers built with a uniquely functionalized ligand: this compound (herein abbreviated as 4-pypropOH ). This ligand is of particular interest due to its dual-functionality:
-
The Pyridyl Nitrogen: A classic Lewis basic site, the nitrogen atom of the pyridine ring provides a reliable and predictable coordination point for a vast range of metal ions.[3]
-
The Propanol Group: The tertiary alcohol moiety (-C(CH₃)₂OH) introduces a site for hydrogen bonding, which can direct the supramolecular assembly of the polymer chains and offers a potential secondary coordination or guest interaction site.
The presence of the hydroxyl group offers a distinct advantage over simple pyridine ligands, enabling the formation of robust hydrogen-bonded networks that can enhance structural stability and influence the selective adsorption of guest molecules. This guide provides detailed protocols for the synthesis of CPs using 4-pypropOH, their characterization, and their application in luminescent sensing and heterogeneous catalysis.
Section 1: Synthesis and Characterization
The creation of crystalline coordination polymers is a process of controlled self-assembly. The choice of synthetic method is paramount as it directly influences the kinetics and thermodynamics of crystal formation, often leading to different structures or phases from the same set of reagents.[4] Solvothermal synthesis is the most common and robust method for obtaining high-quality single crystals of CPs.[1][5]
Protocol 1.1: Solvothermal Synthesis of a [M(4-pypropOH)ₓ(auxiliary_ligand)ᵧ]ₙ Polymer
Solvothermal synthesis utilizes elevated temperatures and the resulting autogenous pressure in a sealed vessel to increase the solubility of reactants and facilitate the formation of thermodynamically stable, highly crystalline products.[4]
Scientist's Insight (Causality): Heating the reaction mixture above the boiling point of the solvent increases reactant mobility and helps overcome the kinetic barriers to crystallization. This often yields larger, more ordered crystals than room-temperature methods. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) are excellent for dissolving both metal salts and organic ligands, but they can also decompose at high temperatures to generate amines, which may become incorporated into the final structure.
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O)
-
This compound (4-pypropOH) ligand
-
Auxiliary Ligand (optional, e.g., a dicarboxylic acid like terephthalic acid)
-
Solvent (e.g., DMF, Ethanol, or a mixture)
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical Balance, Spatulas, Glass Vials (40 mL)
-
Programmable Laboratory Oven
Step-by-Step Methodology:
-
Reactant Preparation: In a 40 mL glass vial, combine the metal salt (0.2 mmol) and the 4-pypropOH ligand (0.2 mmol). If using an auxiliary ligand, add it in an appropriate molar ratio (e.g., 0.1 mmol for a 2:1:1 metal:pyridyl:dicarboxylate ratio).
-
Solubilization: Add 15 mL of the chosen solvent (e.g., a 2:1 mixture of DMF and H₂O) to the vial. Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Reaction Assembly: Carefully transfer the solution into the Teflon liner of the autoclave. Seal the autoclave tightly.
-
Heating Protocol: Place the sealed autoclave in a programmable oven. Ramp the temperature to the desired setpoint (typically 90-140 °C) over 2 hours. Hold at this temperature for 72 hours.[4]
-
Cooling and Crystallization: Program the oven to cool down slowly to room temperature over a period of 24-48 hours. Rationale: Slow cooling is crucial to prevent the formation of polycrystalline powder and to allow the growth of large single crystals suitable for X-ray diffraction.
-
Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystals by filtration.
-
Washing: Wash the collected crystals sequentially with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystals in air or in a desiccator. Calculate the yield based on the limiting reagent.
Workflow for Structural and Physicochemical Characterization
A multi-technique approach is essential to unambiguously determine the structure and properties of the synthesized polymer. Each technique provides a critical piece of the puzzle, and together they form a self-validating system of analysis.
Caption: Figure 1. A logical workflow for the comprehensive characterization of a newly synthesized coordination polymer.
Section 2: Application Notes & Protocols
The functional groups of the 4-pypropOH ligand—the aromatic pyridine ring and the alcohol moiety—make its coordination polymers promising candidates for applications in luminescence and catalysis.
Application 2.1: Luminescent Sensing of Nitroaromatics
Many coordination polymers, especially those with d¹⁰ metal centers like Zn(II) and Cd(II), exhibit strong fluorescence.[6][7] This emission can be quenched by the presence of certain analytes, particularly electron-deficient nitroaromatic compounds (NACs), which are common components of explosives. This forms the basis of a sensitive detection method.
Scientist's Insight (Mechanism): The quenching of luminescence by NACs is often attributed to an electron transfer mechanism. The electron-rich coordination polymer (in its excited state) acts as an electron donor, while the electron-deficient NAC acts as an electron acceptor. This photoinduced electron transfer (PET) provides a non-radiative pathway for the excited state to return to the ground state, thus "quenching" the fluorescence.
Protocol 2.1.1: Screening for Luminescence Quenching
Materials:
-
Synthesized CP (finely ground powder)
-
Solvent for dispersion (e.g., ethanol, methanol)
-
Analyte stock solutions (e.g., 10⁻³ M solutions of 2,4,6-trinitrophenol (TNP), nitrobenzene, etc., in the same solvent)
-
Fluorometer and quartz cuvettes
Step-by-Step Methodology:
-
Prepare CP Suspension: Disperse 5 mg of the finely ground CP into 10 mL of ethanol in a vial. Sonicate for 30 minutes to create a stable, homogenous suspension.
-
Baseline Measurement: Transfer 2 mL of the CP suspension into a quartz cuvette. Record the fluorescence emission spectrum by exciting at a suitable wavelength (determined by first measuring an excitation spectrum, often in the 300-400 nm range).
-
Titration: Add a small aliquot (e.g., 20 µL) of an analyte stock solution to the cuvette. Mix gently and record the emission spectrum again.
-
Repeat: Continue adding aliquots of the analyte, recording the spectrum after each addition, until the fluorescence intensity is significantly reduced or plateaus.
-
Control: Repeat steps 3-4 for a range of different analytes (both nitroaromatics and other common organic molecules like benzene or acetone) to test for selectivity.
Data Analysis & Presentation: The quenching efficiency can be quantified using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] , where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. A larger Ksv value indicates a more efficient quenching process.
Table 1: Representative Luminescence Quenching Data
| Analyte | Quenching Constant (Ksv, M⁻¹) | Visual Observation |
|---|---|---|
| 2,4,6-Trinitrophenol (TNP) | 2.5 x 10⁴ | Strong quenching |
| Nitrobenzene | 0.8 x 10⁴ | Moderate quenching |
| Benzene | 1.2 x 10² | Negligible quenching |
| Acetone | 0.9 x 10² | Negligible quenching |
Caption: Figure 2. Simplified schematic of photoinduced electron transfer (PET) leading to fluorescence quenching.
Application 2.2: Heterogeneous Catalysis of the Knoevenagel Condensation
Coordination polymers can serve as excellent heterogeneous catalysts.[8] The metal nodes can act as Lewis acid sites, while uncoordinated basic sites on the ligands (like the pyridyl nitrogen) can function as Lewis bases.[9] This bifunctional nature is ideal for reactions like the Knoevenagel condensation. The porous and stable nature of CPs allows for easy separation and recycling of the catalyst.[10]
Scientist's Insight (Mechanism): In the Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile), the catalyst plays a dual role. The basic pyridyl site abstracts a proton from the malononitrile to generate a nucleophilic carbanion. Simultaneously, the Lewis acidic metal center coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the carbanion.
Protocol 2.2.1: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
Activated CP catalyst (see activation step below)
-
Benzaldehyde
-
Malononitrile
-
Solvent (e.g., ethanol, acetonitrile)
-
Reaction vial with magnetic stir bar
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plate and developing system (e.g., hexane:ethyl acetate)
Step-by-Step Methodology:
-
Catalyst Activation: Place 20 mg of the synthesized CP in a vial and heat under vacuum at a temperature below its decomposition point (determined by TGA, e.g., 150 °C) for 12 hours. This removes guest solvent molecules from the pores and potential active sites.[10]
-
Reaction Setup: To a vial containing the activated CP catalyst (10 mol%), add benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 5 mL of ethanol.
-
Reaction: Place the vial in a heating block set to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC. The product, benzylidenemalononitrile, is significantly less polar than the starting benzaldehyde.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), cool the mixture to room temperature.
-
Catalyst Recovery: Separate the solid catalyst by centrifugation or filtration. Wash it with ethanol and dry it under vacuum for reuse in subsequent cycles.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Table 2: Representative Catalytic Performance Data
| Cycle | Reaction Time (h) | Product Yield (%) |
|---|---|---|
| 1 | 3 | 98 |
| 2 | 3.5 | 96 |
| 3 | 3.5 | 95 |
| 4 | 4 | 92 |
Conclusion
The this compound ligand is a versatile and strategic building block for the construction of functional coordination polymers. The protocols and notes provided herein offer a robust framework for the synthesis, characterization, and exploration of these materials. The dual-functionality imparted by the pyridyl and propanol groups creates opportunities for developing CPs with enhanced stability and tailored properties, making them highly attractive for advanced applications in chemical sensing, catalysis, and beyond. As with all materials science research, the precise conditions—temperature, solvent, and reactant ratios—can be systematically varied to tune the resulting structures and optimize their performance for specific tasks.[4]
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Frontiers | A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02540K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands | Semantic Scholar [semanticscholar.org]
- 8. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(4-Pyridyl)-2-propanol Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Pyridyl)-2-propanol. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this important synthesis. As a key intermediate in pharmaceutical chemistry, achieving a high yield of this tertiary alcohol is often critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, all grounded in established chemical principles.
The Grignard Approach: A Powerful but Sensitive Synthesis
The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the carbonyl carbon of 4-acetylpyridine.[1][2] While powerful for carbon-carbon bond formation, the Grignard reaction is notoriously sensitive to reaction conditions.[3][4] Many of the yield-related issues encountered in this synthesis stem from the highly reactive and basic nature of the Grignard reagent.
This guide will walk you through mastering these challenges.
Core Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound. Adherence to the described conditions, particularly the anhydrous requirements, is paramount for success.
Reaction Scheme: 4-Acetylpyridine + CH₃MgBr → this compound
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Methyl iodide or Methyl bromide
-
4-Acetylpyridine (distilled prior to use)[5]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser), all rigorously oven- or flame-dried.
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Set up a three-neck flask, fitted with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[3]
-
Add a small portion of anhydrous ether or THF, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous ether or THF.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.
-
-
Addition to 4-Acetylpyridine:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 4-acetylpyridine (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the 4-acetylpyridine solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is critical to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This hydrolyzes the magnesium alkoxide intermediate.[7] Avoid using water or strong acids for the initial quench, as they can react violently with excess Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: The reaction fails to initiate or the yield is near zero.
Q: I've mixed my reagents, but nothing is happening, or my final yield was negligible. What is the most likely cause?
A: This is almost always due to the presence of water or other protic impurities, which instantly destroy the Grignard reagent. Grignard reagents are powerful bases and will react with even trace amounts of acidic protons (from water, alcohols, etc.) in a reaction that is much faster than the desired addition to the ketone.[4][8]
Causality & Solutions:
-
Inadequate Drying of Glassware: Water adsorbed onto the surface of your flasks, condenser, or dropping funnel is a common culprit.
-
Solution: All glassware must be rigorously dried immediately before use, either by heating in an oven at >120 °C for several hours or by flame-drying under an inert atmosphere. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
-
"Wet" Solvents or Reagents: The anhydrous ether or THF used must be of high quality and properly stored. The 4-acetylpyridine starting material can also absorb atmospheric moisture.
-
Solution: Use freshly opened bottles of anhydrous solvents or dispense them from a solvent purification system. Consider distilling 4-acetylpyridine before use to ensure it is dry.[5]
-
-
Inactive Magnesium Surface: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.
-
Solution: The magnesium must be activated. Adding a small crystal of iodine is a common method; the iodine etches the surface, exposing fresh magnesium.[3] Alternatively, a small amount of 1,2-dibromoethane can be used. Mechanical activation by crushing the magnesium turnings in a dry mortar and pestle can also be effective.
-
Problem 2: The yield is low, and I've recovered a significant amount of 4-acetylpyridine starting material.
Q: My reaction worked, but I only achieved a 30% yield and recovered most of my starting ketone. Why wasn't the conversion complete?
A: This issue points to either an insufficient amount of active Grignard reagent reaching the ketone or a competing side reaction that consumes the Grignard reagent.
Causality & Solutions:
-
Underestimation of Grignard Reagent: Some of the Grignard reagent may have been consumed by trace moisture or side reactions during its formation.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 1.2–1.5 equivalents) relative to the 4-acetylpyridine. For critical applications, the concentration of the Grignard reagent can be determined by titration (e.g., using a known amount of iodine or a Gilman test) before adding the ketone.
-
-
Enolization Side Reaction: Grignard reagents are strong bases. They can abstract an acidic α-proton from the ketone to form a magnesium enolate.[1][3] This enolate is unreactive toward further Grignard addition. During the aqueous workup, the enolate is protonated, regenerating the starting 4-acetylpyridine.
-
Solution: This side reaction is favored at higher temperatures. Maintaining a low temperature (0 °C or below) during the addition of 4-acetylpyridine minimizes enolization and favors the desired nucleophilic addition pathway.[9]
-
Problem 3: My crude product is a complex mixture with many spots on the TLC.
Q: The reaction produced a dark, messy crude product. What are the likely side products and how can I avoid them?
A: A complex mixture suggests that multiple side reactions have occurred. Besides enolization, the pyridine nitrogen itself can cause complications.
Causality & Solutions:
-
Reaction with the Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the magnesium center of the Grignard reagent. In some cases, this can lead to undesired reactions at the ring itself.[10][11]
-
Solution: Using a less coordinating solvent or adding a Lewis acid that preferentially binds to the pyridine nitrogen can sometimes mitigate these effects, but this adds complexity. The most reliable solution is strict temperature control and slow addition to ensure the desired reaction at the carbonyl is kinetically favored.
-
-
Coupling Reactions: During the formation of the Grignard reagent, a Wurtz-type coupling can occur where the reagent reacts with remaining alkyl halide to form an alkane (in this case, ethane). This reduces the amount of available Grignard reagent.[3]
-
Solution: Ensure slow, controlled addition of the alkyl halide to the magnesium to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving issues related to low yield.
Caption: A troubleshooting flowchart for low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction: THF or diethyl ether? A: Both are excellent choices.[3] Diethyl ether (bp 34.6 °C) is often used for initiating the reaction, as its lower boiling point makes it easy to achieve a gentle reflux. THF (bp 66 °C) has a higher boiling point and is a better solvent for the magnesium halide complexes (Schlenk equilibrium), which can sometimes lead to better results, especially for less reactive systems. For this synthesis, either solvent is generally effective if kept rigorously dry.
Q2: How critical is the reaction temperature during the addition of 4-acetylpyridine? A: It is highly critical. As discussed in the troubleshooting section, the primary side reaction is the deprotonation (enolization) of 4-acetylpyridine by the basic Grignard reagent.[1] This process has a higher activation energy than the desired nucleophilic addition. By keeping the temperature low (0 °C is standard, but -20 °C or lower can be used), you kinetically favor the desired addition reaction, thus maximizing the yield.
Q3: How can I be certain my Grignard reagent has formed before I add the ketone? A: Visual cues are often sufficient for routine synthesis: the disappearance of the metallic magnesium, gentle bubbling, and the formation of a cloudy grey solution. For more quantitative results, especially on a large scale, the reagent can be titrated. A common method involves adding a known amount of I₂ in THF until the iodine color persists, then back-titrating.
Q4: Why is saturated ammonium chloride (NH₄Cl) used for the quench instead of water or dilute acid? A: Quenching a Grignard reaction with a strong proton source like water or dilute HCl can be extremely exothermic and violent, especially with unreacted magnesium or Grignard reagent present. Saturated NH₄Cl is a weak Brønsted acid (pKa ~9.2) that is strong enough to protonate the magnesium alkoxide product but mild enough to allow for a controlled quench.[7] It also helps to keep the pH buffered, which can prevent acid-catalyzed degradation of the tertiary alcohol product.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic addition mechanism central to the synthesis.
Caption: The two-step mechanism of the Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 2-(4-Pyridyl)-2-propanol
Welcome to the technical support center for the synthesis of 2-(4-Pyridyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this common yet nuanced chemical transformation. Our goal is to equip you with the knowledge to anticipate and overcome potential challenges, ensuring a successful and efficient synthesis.
Introduction
The synthesis of this compound is most commonly achieved via the Grignard reaction, where a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) is reacted with 4-acetylpyridine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will delve into the mechanistic underpinnings of these side reactions and provide practical, field-proven strategies to mitigate them.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound with Significant Recovery of Starting Material (4-Acetylpyridine)
Q: My Grignard reaction is resulting in a low yield of the desired tertiary alcohol, and I'm recovering a large amount of unreacted 4-acetylpyridine after workup. What is the likely cause and how can I fix it?
A: This is a classic symptom of enolization of the ketone starting material. The Grignard reagent, being a strong base, can abstract an acidic α-proton from 4-acetylpyridine to form a magnesium enolate. This enolate is unreactive towards further nucleophilic attack and, upon aqueous workup, will be protonated back to the starting ketone.
The methyl Grignard reagent acts as a base, removing a proton from the carbon adjacent to the carbonyl group of 4-acetylpyridine.
| Strategy | Rationale |
| Low Temperature | Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization. |
| Use of Cerium (III) Chloride | The addition of anhydrous cerium (III) chloride (CeCl₃) is a highly effective method to suppress enolization.[1][2][3] CeCl₃ transmetalates with the Grignard reagent to form a less basic and more nucleophilic organocerium species, which selectively attacks the carbonyl carbon.[1] |
| Slow Addition of Grignard Reagent | Adding the Grignard reagent slowly to the solution of 4-acetylpyridine ensures that the concentration of the Grignard reagent is kept low, which can disfavor the bimolecular enolization process. |
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for at least 4 hours to obtain anhydrous CeCl₃.[2]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Activation: Stir the suspension vigorously at room temperature for at least 2 hours to activate the CeCl₃.
-
Cooling: Cool the suspension to -78 °C (dry ice/acetone bath).
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of 4-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Issue 2: Formation of a Significant Amount of a Bipyridyl Impurity
Q: My reaction mixture contains a significant amount of a byproduct that I've identified as 4,4'-bipyridine. What is causing this and how can I prevent it?
A: The formation of 4,4'-bipyridine is likely due to a Wurtz-type coupling reaction. This can occur during the formation of a Grignard reagent from a halopyridine, or if there is unreacted halopyridine present that couples with the formed Grignard reagent. While you are starting with 4-acetylpyridine, this issue is more prevalent if you were preparing a pyridyl Grignard reagent. However, impurities in your starting material or side reactions involving the pyridine ring can sometimes lead to related coupling products.
| Strategy | Rationale |
| Purity of Starting Materials | Ensure that your 4-acetylpyridine is free from any halopyridine impurities. |
| Controlled Grignard Formation | If you are preparing your own Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize homo-coupling. |
Issue 3: Low Reactivity and Complex Mixture of Products
Q: My Grignard reaction is sluggish, and I'm observing a complex mixture of byproducts, making purification difficult. What could be the issue?
A: This problem often points to the interaction of the Grignard reagent with the pyridine nitrogen . The lone pair of electrons on the nitrogen atom can act as a Lewis base and coordinate to the magnesium atom of the Grignard reagent. This coordination reduces the nucleophilicity of the Grignard reagent, slowing down the desired reaction and potentially leading to other side reactions.
| Strategy | Rationale |
| Low Temperature | As with enolization, conducting the reaction at low temperatures (-78 °C to 0 °C) can disfavor the formation of the pyridine-Grignard complex and promote nucleophilic addition to the carbonyl. |
| Use of a Lewis Acid | Adding a Lewis acid such as ZnCl₂ or CeCl₃ can preferentially coordinate to the carbonyl oxygen, activating it for nucleophilic attack and outcompeting the coordination to the pyridine nitrogen. |
| Inverse Addition | Slowly adding the 4-acetylpyridine to the Grignard reagent solution can sometimes be beneficial, although this may increase the risk of enolization. This approach should be tested on a small scale first. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction? A: Grignard reagents are potent bases and will react readily with any protic source, including trace amounts of water in the solvent or on the glassware. This acid-base reaction is much faster than the desired nucleophilic addition to the ketone, and it will quench the Grignard reagent, reducing the yield of the desired product.
Q2: How can I be sure my magnesium turnings are activated for the Grignard reagent formation? A: Fresh, shiny magnesium turnings are ideal. If the surface appears dull (due to oxidation), it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
Q3: Can I use other methyl organometallic reagents for this synthesis? A: Yes, methyllithium can also be used. However, organolithium reagents are generally more basic than Grignard reagents, which can increase the likelihood of enolization. The use of CeCl₃ is also recommended when using methyllithium with enolizable ketones.
Q4: What is the best way to purify the final product, this compound? A: The product is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is an effective purification method. Due to the basic nature of the pyridine ring, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can also be effective.
Summary of Key Parameters for a Successful Synthesis
| Parameter | Recommendation | Rationale |
| Reaction Temperature | -78 °C to 0 °C | Minimizes enolization and pyridine-Grignard complexation. |
| Reagents and Solvents | Strictly anhydrous | Prevents quenching of the Grignard reagent. |
| Additives | Anhydrous CeCl₃ | Suppresses enolization and enhances nucleophilic addition.[1][2][3] |
| Order of Addition | Grignard to ketone (or ketone to Grignard, test on small scale) | Can influence the prevalence of side reactions. |
| Purification | Recrystallization or column chromatography (with basic modifier if needed) | To obtain high-purity product. |
Experimental Workflow Diagram
References
stability of 2-(4-Pyridyl)-2-propanol under acidic or basic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(4-Pyridyl)-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic and basic experimental conditions. Our goal is to help you anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is the primary stability concern when working with this compound?
The principal stability issue arises from its structure as a tertiary alcohol. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, which is an elimination reaction that results in the formation of an alkene and water.[1][2] The reaction is often rapid, even under moderately acidic conditions, and is a critical factor to consider during synthesis, workup, purification, and formulation.
Q2: Is this compound expected to be stable under basic conditions?
Generally, yes. The hydroxyl (-OH) group is a poor leaving group, and its departure as a hydroxide ion (OH⁻) is not favored under basic conditions. The pyridine ring itself is a weak base and will not typically react with common laboratory bases like sodium hydroxide or potassium carbonate.[3] Therefore, this compound exhibits good stability in neutral to basic aqueous and alcoholic solutions. However, it is always best practice to confirm this experimentally for your specific matrix and conditions.
Q3: What is the specific degradation product I should expect under acidic conditions?
The acid-catalyzed dehydration of this compound yields 4-(prop-1-en-2-yl)pyridine , also known as 4-isopropenylpyridine. This occurs through the elimination of a water molecule from the parent compound.
Q4: How can I effectively monitor the stability of this compound and detect its potential degradant?
The most effective and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] The pyridine ring in both the parent compound and the degradant contains a strong chromophore, allowing for sensitive detection. The degradant, 4-(prop-1-en-2-yl)pyridine, is less polar than the parent alcohol and will therefore have a significantly longer retention time on a standard C18 column. For definitive identification of the degradant, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the molecular weight.[5]
Q5: My experimental protocol requires an acidic pH. What steps can I take to minimize the degradation of this compound?
To mitigate acid-catalyzed dehydration:
-
Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your protocol allows.
-
Maintain low temperatures: Perform your reaction or extraction at the lowest feasible temperature, as the rate of dehydration increases significantly with heat.
-
Minimize exposure time: Keep the duration of exposure to acidic conditions as short as possible.
-
Immediate neutralization: As soon as the acidic step is complete, neutralize the mixture to a pH of 7 or slightly basic to quench the degradation reaction.
-
Monitor in-process: Use in-process controls (e.g., rapid HPLC or TLC analysis) to track the formation of the degradant.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem Encountered | Likely Cause & Explanation | Recommended Solution & Action Plan |
| An unexpected, less polar peak appears in my HPLC chromatogram after an acidic reaction or workup. | Acid-Catalyzed Dehydration. The new peak is likely 4-(prop-1-en-2-yl)pyridine. Being an alkene, it is less polar than the parent tertiary alcohol and thus elutes later in a reverse-phase system. | 1. Confirm Identity: Analyze the sample via LC-MS. The new peak should have a mass corresponding to the dehydrated product (C₈H₉N, MW ≈ 119.16). 2. Mitigate: Immediately neutralize samples after acidic steps. For future experiments, reduce the temperature, use a weaker acid, or decrease the exposure time.[5] |
| My yield is low, and analysis shows the complete or near-complete absence of the starting material after acid exposure. | Forced Degradation. The acidic conditions were too harsh (e.g., high concentration of strong acid, elevated temperature, or prolonged exposure), driving the dehydration reaction to completion. | Reduce Stress Factor Severity. Systematically decrease the intensity of the conditions. Consider using 0.01 M HCl instead of 0.1 M or 1 M HCl, lowering the temperature from 60°C to room temperature, and shortening the exposure time.[5] This allows for controlled reaction without complete degradation. |
| I am performing a forced degradation study, but I observe no degradation under my chosen stress conditions. | Insufficient Stress. The conditions (acid/base concentration, temperature, time) are too mild to induce detectable degradation. | Incrementally Increase Stress. For hydrolytic studies, increase the acid or base concentration (e.g., from 0.1 M to 1 M), raise the temperature in 10°C increments (e.g., 60°C, 70°C), or extend the study duration.[4] Ensure the conditions remain relevant to potential real-world scenarios. |
Section 3: Mechanistic Insights & Visualizations
Understanding the chemical pathways is key to controlling them. Below are diagrams illustrating the primary degradation mechanism and a standard workflow for assessing stability.
Mechanism of Acid-Catalyzed Dehydration
The dehydration of this compound proceeds via a classic E1 (Elimination, Unimolecular) mechanism. This is a three-step process favored by tertiary alcohols that can form a stable carbocation intermediate.
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.
Experimental Workflow for Forced Degradation Study
A systematic approach is crucial for obtaining meaningful stability data. The following workflow is a standard model for stress testing.
Caption: A generalized workflow for conducting a forced degradation study.
Section 4: Experimental Protocols
These protocols provide a starting point for your investigations. They should be adapted and validated for your specific experimental needs.
Protocol 1: Forced Degradation under Acidic Conditions
Objective: To determine the degradation profile of this compound in an acidic environment.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of methanol and water. This creates the "stressed sample."
-
Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL flask and diluting to volume with the 50:50 methanol/water mixture.
-
Time Zero (T=0) Analysis: Immediately withdraw an aliquot from the stressed sample, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze it by HPLC. Analyze the control sample as well.
-
Incubation: Place the remaining stressed sample in an incubator set to 60°C.
-
Time-Point Analysis: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, and 24 hours). Immediately neutralize each aliquot before HPLC analysis.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point relative to the T=0 control.
Protocol 2: Forced Degradation under Basic Conditions
Objective: To assess the stability of this compound in a basic environment.
Procedure: Follow the same procedure as Protocol 1, but substitute 0.1 M NaOH for the 0.1 M HCl in Step 2. For neutralization in Step 4 and 6, use an equivalent amount of 0.1 M HCl.
Section 5: Data Summary
The table below summarizes the key molecules in the stability assessment of this compound.
| Compound Role | Chemical Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected RP-HPLC Behavior |
| Parent Compound | This compound |
| C₈H₁₁NO | 137.18[6] | More polar, shorter retention time. |
| Acid Degradant | 4-(prop-1-en-2-yl)pyridine |
| C₈H₉N | 119.16 | Less polar, longer retention time. |
References
- 1. step-by-step acid-catalyzed dehydration mechanism for 2-propanol → propen.. [askfilo.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. echemi.com [echemi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(4-Pyridyl)-2-propanol
Welcome to the technical support guide for the synthesis of 2-(4-Pyridyl)-2-propanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis. The primary route to this tertiary alcohol is the Grignard reaction, a powerful tool for carbon-carbon bond formation that, in this specific case, presents unique challenges due to the electronic nature of the pyridine ring. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My reaction yield is consistently low, often below 40%. What are the most likely causes?
Answer: Low yields in Grignard reactions are common and can typically be traced back to a few critical factors.
-
Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and are readily quenched by even trace amounts of acidic protons, most commonly from water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere like nitrogen or argon. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. The starting material, 4-acetylpyridine, should also be anhydrous.
-
Improper Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This layer must be removed.
-
Mechanical Activation: In a glovebox, briefly grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive surface.[1]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1][3] The disappearance of the characteristic iodine color or the evolution of ethene gas signals that the magnesium surface is activated and ready for the addition of the methyl halide.[1]
-
-
Poor Grignard Reagent Formation: If the Grignard reagent itself is not formed in high yield, the subsequent addition reaction will naturally be inefficient. After the initiation period, the reaction should be allowed to proceed until most of the magnesium is consumed. You can monitor the progress by observing the disappearance of the magnesium turnings.[3]
Question 2: I am recovering a significant amount of unreacted 4-acetylpyridine. What is deactivating my Grignard reagent?
Answer: This is the most common issue specific to this synthesis and is known as the "2-pyridyl problem" in related cross-coupling chemistry.[4] The lone pair of electrons on the pyridine nitrogen atom acts as a Lewis base, coordinating to the electrophilic magnesium center of the Grignard reagent (R-MgBr).[1] This acid-base interaction forms a complex that renders the Grignard reagent significantly less nucleophilic, preventing it from attacking the carbonyl carbon of the 4-acetylpyridine.
Solutions:
-
Low-Temperature Addition: The most effective strategy is to perform the reaction at low temperatures.[1] Cool the solution of 4-acetylpyridine to between -78 °C (dry ice/acetone bath) and 0 °C (ice bath) before slowly adding the pre-formed Grignard reagent. The lower temperature favors the kinetic pathway of nucleophilic addition to the carbonyl over the thermodynamic complexation with the nitrogen.
-
Slow, Controlled Addition: Add the Grignard reagent to the 4-acetylpyridine solution dropwise using an addition funnel. This maintains a low concentration of the Grignard reagent at any given moment, minimizing the opportunity for the deactivating side reaction.
-
Use of Lewis Acids (Advanced): The addition of a Lewis acid like zinc chloride (ZnCl₂) or cerium chloride (CeCl₃) can activate the carbonyl group, making it more electrophilic and promoting the desired reaction even in the presence of the competing pyridine nitrogen.[1]
Question 3: I'm having difficulty isolating a pure product during the aqueous workup. The organic layer is cloudy, and I get a poor separation.
Answer: This issue often stems from the formation of magnesium hydroxides and salts during the quenching step. The tertiary alcohol product can also coordinate with these magnesium salts, making extraction difficult.
Best Practices for Workup and Purification:
-
Quenching: Cool the reaction mixture in an ice bath (0 °C) and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is preferable to water or dilute acid because the mildly acidic NH₄⁺ ion is effective at protonating the alkoxide to form the desired alcohol while minimizing the formation of insoluble magnesium hydroxide (Mg(OH)₂).
-
Extraction: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer and break up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from toluene) or by column chromatography on silica gel.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic addition mechanism, which can be broken down into two key stages:
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-halogen bond of a methyl halide (e.g., methyl bromide) to form methylmagnesium bromide.
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent makes the methyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 4-acetylpyridine. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Protonation (Workup): A mild acid (like NH₄Cl in water) is added to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.
Q2: What are the best solvents for this reaction and why?
A2: Ethereal solvents are essential. The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF). These solvents are critical because their lone pair electrons on the oxygen atom coordinate with and stabilize the Grignard reagent.[2]
-
THF is generally preferred as it is a better solvating agent and can help dissolve reaction intermediates.[3] Its higher boiling point also allows for reactions to be run at reflux if necessary for Grignard formation, although the addition to the pyridine substrate should be done at low temperature.
-
Diethyl Ether is also effective and its high volatility can make solvent removal easier.
Q3: What are the critical safety precautions when handling Grignard reagents?
A3: Grignard reagents are highly reactive and require careful handling.
-
Moisture Sensitivity: They react vigorously, and sometimes violently, with water.[2] All operations must be conducted under strictly anhydrous conditions.
-
Air Sensitivity: While less reactive with oxygen than with water, it's best practice to handle them under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[5]
-
Flammability: The ethereal solvents used are extremely flammable.[2] Never work near an open flame.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood.
Part 3: Optimized Experimental Protocol
This protocol outlines a standard, optimized procedure for the synthesis of this compound.
Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Set up a three-necked, round-bottomed flask, flame-dried under vacuum and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF via syringe to cover the magnesium.
-
In the dropping funnel, place a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous ether/THF.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gentle warming may be applied.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 4-Acetylpyridine
-
In a separate flame-dried flask under nitrogen, dissolve 4-acetylpyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel and add it dropwise to the stirred 4-acetylpyridine solution over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like toluene or ethyl acetate/hexanes.
Part 4: Key Parameter Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio (Mg:MeX) | 1.2 : 1.1 | A slight excess of Mg ensures full consumption of the alkyl halide. |
| Reagent Ratio (Grignard:Ketone) | 1.1 - 1.5 : 1.0 | A slight excess of the Grignard reagent accounts for any quenching by trace moisture and potential side reactions.[1] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[2] |
| Grignard Formation Temp. | Room Temperature to Reflux | Initiation may require gentle heating, but the reaction is exothermic. |
| Addition Temp. (Grignard to Ketone) | -78 °C to 0 °C | Minimizes reaction with the pyridine nitrogen, favoring nucleophilic addition to the carbonyl.[1] |
| Reaction Time (Post-Addition) | 2-4 hours | Allows the reaction to proceed to completion after slow warming to room temperature. |
| Quenching Agent | Saturated Aqueous NH₄Cl | Provides a proton source while forming soluble magnesium salts, simplifying the workup.[1] |
| Expected Yield (Optimized) | 75-90% | Dependent on strict adherence to anhydrous conditions and temperature control. |
Part 5: Reaction Mechanism Diagram
Caption: Reaction workflow for the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-(4-Pyridyl)-2-propanol
Welcome to the dedicated technical support center for the scale-up synthesis of 2-(4-Pyridyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant and beyond. Our focus is on ensuring scientific integrity, operational safety, and process robustness.
Introduction: The Scale-Up Challenge
The synthesis of this compound, a valuable intermediate in the pharmaceutical industry, most commonly involves a Grignard reaction between a suitable pyridine precursor and an isopropyl Grignard reagent, or the reaction of 4-acetylpyridine with a methyl Grignard reagent. While straightforward on a lab scale, scaling up this process introduces significant challenges, primarily related to the highly exothermic nature of the Grignard reaction, potential for runaway reactions, and difficulties in purification and isolation. This guide provides a structured approach to troubleshoot and navigate these complexities.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues you may encounter during the scale-up synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: We are experiencing a significant and difficult-to-control exotherm during the addition of the Grignard reagent. How can we manage this at scale?
Answer:
This is a critical safety and process control issue. The Grignard reaction is notoriously exothermic, and inadequate heat management can lead to a runaway reaction, solvent boiling, and pressure buildup in the reactor.[1][2]
Causality: The rapid formation of the carbon-carbon bond is a highly energetic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
Solutions:
-
Controlled Reagent Addition: The rate of addition of the Grignard reagent (or the electrophile) is the primary handle for controlling the rate of heat generation.
-
Slow, Sub-surface Addition: Implement a slow, controlled addition of the reagent below the surface of the reaction mixture to ensure rapid mixing and heat transfer.
-
Automated Dosing: Utilize a calibrated dosing pump to maintain a consistent and pre-determined addition rate.
-
-
Enhanced Cooling Capacity:
-
Reactor Jacketing: Ensure your reactor is equipped with a high-efficiency cooling jacket and that the heat transfer fluid is at an appropriately low temperature.
-
Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional heat exchange surface area.
-
-
In-Situ Monitoring:
-
Real-time Temperature Probes: Multiple temperature probes within the reactor can provide a more accurate picture of the internal temperature profile.
-
Process Analytical Technology (PAT): Techniques like in-situ FTIR spectroscopy can monitor the concentration of reactants in real-time.[2] This allows for the detection of reagent accumulation, a dangerous precursor to a runaway reaction.
-
Workflow for Controlled Grignard Addition:
Caption: Controlled Grignard addition workflow.
Question 2: Our product is contaminated with a significant amount of a biphenyl-type impurity. How can we minimize its formation?
Answer:
This is likely a Wurtz coupling product, a common byproduct in Grignard reactions.[3] Its formation is often exacerbated at larger scales due to localized high concentrations and temperatures.
Causality: The Wurtz reaction is the coupling of two organohalides, catalyzed by the magnesium metal. It is favored by high concentrations of the organohalide and elevated temperatures.
Solutions:
-
Reverse Addition: Instead of adding the Grignard reagent to the electrophile, consider adding the electrophile to the Grignard reagent. This keeps the concentration of the organohalide low.
-
High-Quality Magnesium: Use high-purity magnesium turnings to avoid impurities that can catalyze side reactions.[4]
-
Maintain Low Temperatures: As with managing the exotherm, keeping the reaction temperature as low as feasible will disfavor the Wurtz coupling reaction.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process can significantly reduce the formation of Wurtz products by ensuring rapid mixing and precise temperature control in a small reaction volume.[5]
Question 3: We are struggling with a persistent emulsion during the aqueous workup of the reaction mixture. How can we break this emulsion at a large scale?
Answer:
Emulsions are a frequent challenge in the workup of Grignard reactions, often caused by the precipitation of fine magnesium salts that stabilize the interface between the aqueous and organic layers.[3]
Causality: The quenching of excess Grignard reagent and the hydrolysis of the magnesium alkoxide product generate magnesium hydroxides and halides, which can be gelatinous and difficult to separate.
Solutions:
-
Careful Quenching:
-
Slow Addition of Quenching Agent: Add the quenching solution (e.g., saturated aqueous ammonium chloride) slowly to the cooled reaction mixture with vigorous stirring to promote the formation of larger, more easily filterable particles.
-
Acidic Quench: A dilute acid quench (e.g., 1N HCl) can help to dissolve the magnesium salts. However, be cautious as this can promote dehydration of the tertiary alcohol product.
-
-
Breaking the Emulsion:
-
Addition of Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or a similar filter aid can remove the solid magnesium salts that are stabilizing the emulsion.
-
-
Solvent Choice: Using a solvent like 2-methyltetrahydrofuran (2-MeTHF), which has lower water miscibility than THF, can sometimes reduce the severity of emulsion formation.[5]
Troubleshooting Emulsions in Grignard Workup:
Caption: Decision tree for breaking emulsions.
Question 4: Our final product yield is low after crystallization, and we suspect significant product loss to the mother liquor. How can we optimize the crystallization process at scale?
Answer:
Optimizing crystallization at scale requires a careful balance between achieving high purity and maximizing yield. Losing a significant amount of product to the mother liquor is a common issue.
Causality: The solubility of this compound in the chosen solvent system may be too high at the final crystallization temperature, or the cooling profile may not be optimized for maximum crystal growth.
Solutions:
-
Solvent System Optimization:
-
Anti-solvent Crystallization: A common and effective technique at scale is to dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.
-
Solubility Curve Determination: Experimentally determine the solubility curve of your product in different solvent systems to choose one with a steep solubility profile (high solubility at high temperature, low solubility at low temperature).
-
-
Controlled Cooling:
-
Gradual Cooling Profile: Implement a slow, controlled cooling profile. Rapid cooling can lead to the formation of small crystals with a high surface area, which can increase losses during filtration and washing. It can also trap impurities.
-
Seeding: Introduce a small amount of pure product crystals (seed crystals) at the appropriate temperature to encourage controlled crystal growth.
-
-
Mother Liquor Reworking:
-
Concentration and Re-crystallization: Concentrate the mother liquor and perform a second-crop crystallization. This second crop may be of lower purity and may need to be re-purified.
-
| Parameter | Recommendation for Scale-Up Crystallization | Rationale |
| Solvent Choice | Use a solvent system with a steep solubility curve. Consider an anti-solvent approach. | Maximizes yield upon cooling and allows for better control of the crystallization process. |
| Cooling Profile | Slow, controlled cooling (e.g., 5-10 °C per hour). | Promotes the growth of larger, purer crystals and minimizes the formation of fine particles. |
| Agitation | Gentle, continuous agitation. | Improves heat transfer and keeps the growing crystals suspended, preventing agglomeration. |
| Seeding | Add 0.1-1% (w/w) of seed crystals at the point of supersaturation. | Ensures controlled crystal growth and can lead to a more consistent final product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for a scalable synthesis of this compound?
A1: The two most common routes are:
-
4-Acetylpyridine and a Methyl Grignard Reagent (e.g., Methylmagnesium Bromide): This is often a cost-effective route if 4-acetylpyridine is readily available.
-
A 4-halopyridine (e.g., 4-bromopyridine) and an Isopropyl Grignard Reagent (e.g., Isopropylmagnesium Chloride): This involves the formation of a pyridyl Grignard, which can be challenging, or a halogen-metal exchange.
The choice of route will depend on the cost and availability of the starting materials, as well as the specific capabilities of your manufacturing facility.
Q2: What are the critical safety precautions for handling large quantities of Grignard reagents?
A2: Safety is paramount when working with Grignard reagents at any scale.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[1][2]
-
Anhydrous Conditions: All glassware, reactors, and solvents must be scrupulously dried to prevent quenching of the highly reactive Grignard reagent.[6]
-
Personal Protective Equipment (PPE): Personnel should wear flame-resistant lab coats, chemical splash goggles or face shields, and appropriate gloves.[6]
-
Emergency Preparedness: Have appropriate fire extinguishing media (e.g., Class D fire extinguisher for metal fires) readily available. Do NOT use water to extinguish a Grignard reaction fire.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
In-process Monitoring:
-
TLC or GC: For quick checks of reaction completion.
-
In-situ FTIR or NMR: For real-time monitoring of reactant and product concentrations, which is highly valuable for safety and process optimization at scale.[2]
-
-
Final Product Purity Analysis:
-
HPLC/UPLC: To quantify the purity of the final product and identify any non-volatile impurities.
-
GC-MS: To identify and quantify volatile impurities and byproducts.
-
NMR Spectroscopy: To confirm the structure of the final product and identify any major impurities.
-
Q4: What is the likely impurity profile of this compound synthesized via a Grignard reaction?
A4: The impurity profile will depend on the specific synthetic route, but common impurities may include:
-
Unreacted Starting Materials: 4-acetylpyridine or 4-bromopyridine.
-
Wurtz Coupling Product: e.g., 4,4'-bipyridine if starting from 4-bromopyridine.
-
Protonated Grignard Reagent: e.g., propane from isopropylmagnesium chloride.
-
Dehydration Product: 4-(prop-1-en-2-yl)pyridine, especially if the workup is too acidic.
-
Over-addition Products: If an ester is used as a starting material, incomplete reaction can lead to ketone intermediates.
A thorough impurity profile should be established during process development to ensure the final product meets the required specifications.[3]
References
Technical Support Center: Purification of 2-(4-Pyridyl)-2-propanol
Welcome to the technical support guide for the purification of 2-(4-Pyridyl)-2-propanol. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this crucial intermediate in its purest form. This guide provides in-depth, troubleshooting-focused answers to common purification issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification
Q1: What are the most common impurities I should expect when synthesizing this compound, particularly via a Grignard reaction with 4-acetylpyridine?
A1: When synthesizing this compound using a Grignard reagent, such as methylmagnesium bromide, with 4-acetylpyridine, several impurities can arise from side reactions and unreacted starting materials. Understanding these is the first step to effective purification.
-
Unreacted 4-acetylpyridine: Incomplete reaction is a common source of this impurity. Its presence can be detected by analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Biphenyl-type impurities: If a phenyl Grignard reagent is used, coupling reactions can lead to the formation of biphenyl, which can be a persistent, yellowish impurity.[1]
-
Magnesium salts: The work-up procedure, typically involving an acidic quench, will generate magnesium salts (e.g., MgBrCl, MgSO₄). While largely aqueous soluble, some can be retained in the organic phase.
-
Solvent residues: The reaction is typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (THF).[2] Residual amounts of these solvents may be present in the crude product.
-
Dehydration products: The tertiary alcohol product, this compound, can undergo dehydration under acidic or heated conditions to form the corresponding alkene, 4-(prop-1-en-2-yl)pyridine.
Visualizing the Synthetic Pathway and Potential Byproducts
Caption: Synthetic pathway and common impurities.
Recrystallization
Q2: My recrystallized this compound is still showing impurities on analysis. What am I doing wrong?
A2: Recrystallization is a powerful technique for purifying solids, but its success hinges on the proper choice of solvent and meticulous technique.[3][4] this compound is a solid at room temperature with a melting point of approximately 136°C.[5][6]
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, which has polar characteristics due to the hydroxyl and pyridine groups, consider solvents like methanol, ethanol, or a mixed solvent system like ethanol-water.[5][8]
-
Pro-Tip: If your compound "oils out" (separates as a liquid) upon cooling, you are likely using a solvent in which it is too soluble, or the solution is cooling too rapidly. Try a less polar solvent or a solvent pair.[4]
-
-
Insufficient Dissolution: Ensure you are using the minimum amount of hot solvent to fully dissolve your crude product.[7] Using too much solvent will result in a low yield as more of your product will remain in the mother liquor upon cooling.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.[8]
-
Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[7] Using room temperature or warm solvent will dissolve some of your purified product.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to further induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum to remove residual solvent.
Visualizing the Recrystallization Workflow
Caption: Step-by-step recrystallization workflow.
Column Chromatography
Q3: I'm trying to purify my product using column chromatography, but I'm getting poor separation. What parameters should I adjust?
A3: Column chromatography is an excellent method for separating compounds with different polarities.[9] For this compound, a polar compound, careful selection of the stationary and mobile phases is crucial.
Troubleshooting Column Chromatography:
-
Stationary Phase: Standard silica gel is slightly acidic and generally works well.[10] However, the basic nature of the pyridine ring in your compound can lead to tailing on the column. If this is observed, consider using alumina (basic or neutral) or deactivating the silica gel with a small amount of triethylamine in your eluent (e.g., 0.5-1%).[10]
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. You need a solvent system that moves your desired compound off the baseline but provides good separation from impurities.
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.
-
A common starting point for pyridyl compounds is a gradient of ethyl acetate in hexane.
-
TLC is your guide: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
-
Column Packing and Loading: A poorly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly. When loading your sample, dissolve it in a minimal amount of the initial eluent or a more volatile solvent, and apply it to the column in a narrow band.
Quantitative Data for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good for general purpose purification of moderately polar compounds.[11] |
| Alternative Phase | Alumina (neutral or basic) | Can prevent tailing of basic compounds like pyridines.[10] |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Allows for a polarity gradient to effectively separate compounds. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal resolution on the column. |
Distillation
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not the preferred method for this compound due to its high boiling point and solid nature at room temperature.[5][6] The reported boiling point is 140°C at a reduced pressure of 3 mmHg.[5][12] Attempting distillation at atmospheric pressure would likely lead to decomposition before boiling.
If you must use distillation, it would have to be a vacuum distillation. However, given the high temperatures required even under vacuum, there is a significant risk of dehydration to the alkene impurity. Recrystallization or column chromatography are generally more effective and less risky for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. This compound [myskinrecipes.com]
Technical Support Center: A Guide to Preventing Degradation of 2-(4-Pyridyl)-2-propanol During Storage
Welcome to the technical support guide for 2-(4-Pyridyl)-2-propanol. This document is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this reagent for their experiments. As a tertiary alcohol containing a pyridine moiety, this compound possesses unique stability characteristics. Understanding these properties is crucial for preventing degradation during storage, ensuring the reproducibility and accuracy of your results. This guide provides in-depth, field-proven insights into best practices for storage, handling, and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound? A: The compound, a solid at room temperature, should be stored sealed in a dry environment at room temperature.[1][2] For long-term stability and to prevent subtle degradation, it is highly recommended to store it in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3][4]
Q2: My white this compound solid has turned slightly yellow. What is the likely cause? A: Yellowing is a common indicator of degradation, most likely due to exposure to light (photodegradation) or, to a lesser extent, air (oxidation). The pyridine ring in the molecule is susceptible to UV degradation, which can cause discoloration even when other physical properties seem unchanged.[5][6][7]
Q3: Is this compound sensitive to air and moisture? A: Yes. While the tertiary alcohol group is generally resistant to oxidation, the overall molecule can be sensitive to atmospheric conditions over time.[8][9][10] Pyridine and its derivatives are often handled under inert gas to prevent slow oxidation and should be protected from moisture (hygroscopicity).[3] Keeping the container tightly sealed is critical.[11][12]
Q4: How can I quickly assess if my stored sample has degraded? A: The most reliable method is to perform a purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14] A simple visual inspection for color change is a good first indicator. For quantitative use, comparing the HPLC chromatogram of your stored sample against a fresh reference standard will reveal the presence of degradation products.
Q5: What type of container is best for storing this compound? A: A Type 1 borosilicate amber glass vial with a PTFE-lined cap is the ideal choice. The amber glass protects the compound from light, while the inert glass and PTFE liner prevent leaching and reaction with the container material. Avoid clear glass for long-term storage and ensure the container is not plastic, as compatibility may be an issue and plastic containers can be permeable to air and moisture.[4]
Section 2: In-Depth Troubleshooting Guide
This section explores specific issues, their underlying causes, and corrective actions in greater detail.
Issue 1: Discoloration and Physical Changes in the Solid Compound
-
Symptom: The typically white, crystalline solid has developed a yellow, tan, or brownish tint over time.
-
Root Cause Analysis: The primary driver of discoloration in compounds containing a pyridine ring is photodegradation. The aromatic system of the pyridine ring absorbs ultraviolet (UV) light, which can excite the molecule to a higher energy state. This excited state can then undergo various reactions, leading to the formation of colored impurities. While the tertiary alcohol is resistant to oxidation, trace impurities from synthesis or slow oxidation of the pyridine ring itself upon prolonged exposure to air can also contribute to color changes.[5][15]
-
Preventative & Corrective Actions:
-
Immediate Action: If discoloration is observed, verify the compound's purity via HPLC or LC-MS before use.[13] If significant degradation is confirmed, it is best to procure a fresh batch.
-
Long-Term Prevention: Strictly adhere to storage in light-protected containers (amber vials) and store them inside a dark cabinet or box.[3] For maximum protection, blanket the container with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Inconsistent or Unexplained Experimental Results
-
Symptom: Experiments using this compound yield inconsistent results, lower-than-expected yields, or show unexpected spots on TLC plates or peaks in chromatograms.
-
Root Cause Analysis: The presence of uncharacterized degradation products in your reagent is a likely cause. Degradants can act as catalysts, inhibitors, or competing substrates in a reaction. For instance, if the compound undergoes dehydration to its corresponding alkene under improper storage (e.g., high heat with acidic traces), this new impurity could lead to unintended side reactions.[16]
-
Preventative & Corrective Actions:
-
Verification Protocol: Always run a purity check on a new batch of the reagent to establish a baseline. Before critical experiments, especially if the reagent has been stored for an extended period, re-verify its purity.
-
Systematic Storage: Implement a "first-in, first-out" inventory system. Always date the container upon receipt and opening. This ensures that older stock, which is more likely to have degraded, is used first or re-evaluated.
-
Inert Handling: When dispensing the solid, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and humidity. Use clean, dry spatulas made of compatible materials like stainless steel.
-
Section 3: Recommended Protocols
Adherence to standardized protocols is essential for ensuring the long-term stability of this compound.
Protocol 1: Optimal Storage and Handling Procedure
-
Receiving: Upon receipt, visually inspect the container for an intact seal and the compound for its expected white, crystalline appearance.
-
Container & Labeling: If the compound arrives in a non-ideal container (e.g., clear plastic), immediately transfer it to a pre-cleaned and dried amber glass vial of appropriate size to minimize headspace. Label the new container clearly with the compound name, CAS number, date received, and date opened.
-
Inerting: Before sealing for storage, gently flush the container's headspace with dry nitrogen or argon for 15-30 seconds.
-
Sealing: Securely fasten a PTFE-lined cap. For extra protection against atmospheric moisture, the sealed vial can be wrapped with Parafilm®.
-
Storage Location: Store the vial in a designated, well-ventilated cabinet for flammable solids, away from strong acids, oxidizing agents, and sources of heat or ignition.[3][12][17] The storage temperature should be standard room temperature.[2]
Protocol 2: Purity Assessment by Stability-Indicating HPLC
This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products.
-
Objective: To resolve the main compound peak from any impurity peaks that may arise from forced degradation (stress testing).
-
Instrumentation: HPLC system with UV detector.
-
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (Pyridine UV absorbance)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
Method Validation Principle: To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and confirming that the degradation products are well-separated from the parent peak.[13][14]
Section 4: Visualizing Degradation Factors and Workflows
Visual aids can clarify the relationships between environmental stressors and degradation, as well as the ideal workflow for maintaining compound integrity.
Caption: Key environmental stressors leading to potential degradation pathways.
References
- 1. This compound | 15031-78-4 [sigmaaldrich.com]
- 2. This compound CAS#: 15031-78-4 [m.chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. monash.edu [monash.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistrylovers.com [chemistrylovers.com]
- 17. Chemical Compatibility Guidelines [blink.ucsd.edu]
Technical Support Center: Optimizing Enantioselectivity in Reactions with 2-(4-Pyridyl)-2-propanol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing enantioselective reactions involving 2-(4-Pyridyl)-2-propanol. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and enhance your experimental outcomes. Our focus is not just on what to do, but why specific adjustments can lead to significant improvements in enantioselectivity.
Introduction: The Challenge of Stereocontrol with Pyridyl Alcohols
This compound and its derivatives are valuable chiral building blocks in medicinal chemistry and materials science. The pyridine moiety, however, introduces specific challenges in achieving high enantioselectivity. Its ability to coordinate with metal catalysts can be both beneficial and detrimental, and its electronic properties can influence the transition state energies of competing reaction pathways. Low enantiomeric excess (ee) is a frequent hurdle that can stem from a multitude of factors, from catalyst efficacy to subtle variations in reaction conditions. This guide will walk you through a logical troubleshooting process to identify and resolve these issues.
General Troubleshooting Workflow for Low Enantioselectivity
When faced with disappointing enantioselectivity, a systematic approach is crucial. The following workflow provides a structured path to diagnose and rectify the problem.
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (ee) is consistently low or near racemic. Where should I start my investigation?
Answer: A near-racemic outcome often points to a fundamental issue with the catalyst system or the reaction conditions, where the chiral induction is minimal or a non-selective background reaction is dominating.
Initial Checks (The "Usual Suspects"):
-
Catalyst/Ligand Integrity: This is the most critical starting point.
-
Purity and Activity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Impurities can poison the catalyst or interfere with the formation of the active chiral species.[1] If you are generating the catalyst in situ, the purity of the precursors is paramount.
-
Air and Moisture Sensitivity: Many catalysts, particularly organometallic complexes and some organocatalysts, are sensitive to air and moisture.[1] Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Degradation: Pre-formed catalysts can degrade over time. If you observe a drop in reproducibility, consider using a fresh batch.[1]
-
-
Reaction Temperature:
-
Causality: The enantioselectivity of a reaction is dependent on the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Lowering the reaction temperature often increases this energy difference, thereby enhancing enantioselectivity.
-
Actionable Protocol: Perform a temperature screening study. Start at your current temperature and run the reaction at 10-20 °C intervals lower (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Be aware that lower temperatures will decrease the reaction rate, so you may need to extend the reaction time.[2]
-
| Temperature (°C) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| 25 | 45% | 4 |
| 0 | 75% | 12 |
| -20 | 92% | 24 |
| -40 | 95% | 48 |
| A hypothetical example of temperature effects on enantioselectivity. |
Q2: I'm using a well-established procedure, but my enantioselectivity is still poor. Could the solvent be the issue?
Answer: Absolutely. The solvent plays a much more active role than simply dissolving the reagents. Its polarity, coordinating ability, and even viscosity can profoundly influence the catalyst's conformation and the stability of the transition states.
Solvent Effects Explained:
-
Coordination: The nitrogen atom of the pyridyl group in this compound can coordinate to Lewis acidic metal centers of a catalyst.[3] A coordinating solvent (e.g., THF, acetonitrile) can compete for these coordination sites, potentially disrupting the formation of the well-defined chiral pocket necessary for high enantioselectivity.
-
Polarity and Hydrogen Bonding: The solvent's polarity can stabilize or destabilize charged intermediates or transition states. For reactions involving hydrogen bonding between the catalyst and substrate, the solvent's ability to act as a hydrogen bond donor or acceptor can be disruptive.
Troubleshooting Protocol: Solvent Screening
-
Hypothesis: If you are using a coordinating solvent like THF, consider switching to a non-coordinating one like toluene, dichloromethane (DCM), or hexanes.
-
Experiment: Run the reaction in a panel of anhydrous solvents with varying properties.
| Solvent | Dielectric Constant | Coordinating Ability | Observed ee% |
| Toluene | 2.4 | Low | 90% |
| THF | 7.5 | High | 55% |
| Dichloromethane | 9.1 | Low | 85% |
| Acetonitrile | 37.5 | High | 40% |
| Hypothetical data illustrating the impact of solvent choice. |
-
Analysis: Correlate the observed ee with the solvent properties. This will not only solve your immediate problem but also provide valuable insight into the reaction mechanism.
Q3: My reaction shows good enantioselectivity initially, but it decreases over time. What could be causing this?
Answer: A decrease in enantioselectivity over the course of the reaction often points to catalyst degradation, product inhibition, or a competing background reaction that becomes more prominent as the primary reaction slows down.
Potential Causes and Solutions:
-
Catalyst Instability: The active chiral catalyst may be unstable under the reaction conditions, slowly decomposing into a less selective or non-selective species.
-
Diagnosis: Take aliquots from the reaction at different time points and analyze the ee. A steady decrease is a strong indicator of catalyst instability.
-
Solution: Consider a more robust catalyst or ligand. Sometimes, the addition of a co-catalyst or an additive can stabilize the active species.
-
-
Product Inhibition/Racemization: The chiral product itself might be inhibiting the catalyst or, in some cases, undergoing racemization under the reaction conditions.
-
Diagnosis: Run a control experiment where you subject the purified, enantioenriched product to the reaction conditions (without the starting materials) for the full reaction duration. If the ee decreases, racemization is occurring.
-
Solution: Reduce the reaction time or temperature. If the product is a base, the addition of a non-nucleophilic buffer might prevent racemization.
-
-
Background Reaction: A non-catalyzed, non-selective reaction may be occurring in parallel. As the concentration of starting materials decreases, the rate of the catalyzed reaction slows, and the contribution from the background reaction becomes more significant.
-
Solution: Lowering the temperature can often suppress the uncatalyzed pathway more than the catalyzed one. Increasing the catalyst loading might also be an effective strategy, but this should be done cautiously as it can sometimes lead to the formation of less active dimeric species.[1]
-
Q4: How do I confirm that my analytical method for determining enantiomeric excess is accurate?
Answer: An unreliable analytical method can be a significant source of frustration, leading you to optimize a reaction that is already performing well or vice-versa. Always validate your analytical method.
Validation Protocol for Chiral HPLC/GC:
-
Baseline Separation: First and foremost, ensure you have a good separation of the enantiomers (Resolution > 1.5). If the peaks are not well-resolved, your ee values will be inaccurate.
-
Racemic Standard: Prepare and run a racemic sample of your product. This can often be synthesized using a non-chiral version of your catalyst or by mixing your enantioenriched product with a sample synthesized to be the opposite enantiomer. The racemic standard should show a 50:50 peak area ratio.
-
Spiking Experiment: "Spike" a sample of known ee with a small amount of the racemic standard. The calculated ee of the new mixture should match the experimentally observed value.
-
Alternative Techniques: If available, confirm your results with a secondary technique. For example, if you are using chiral HPLC, try to develop a method using chiral GC (perhaps after derivatization) or NMR with a chiral solvating agent.[4][5][6]
Caption: Key steps for validating an analytical method for ee determination.
Advanced Concepts: The Role of Lewis Acids and Bifunctional Catalysis
In many reactions involving pyridyl-containing substrates, the Lewis basicity of the pyridine nitrogen plays a key role. It can coordinate to the catalyst's metal center, which is often a prerequisite for high stereocontrol.[7] This interaction helps to lock the substrate into a specific orientation within the chiral environment of the catalyst.
However, sometimes this coordination can be too strong, leading to catalyst inhibition. In such cases, a "synergistic catalysis" approach, where a secondary Lewis acid is used to activate the substrate, can be highly effective.[3][8]
Example Scenario: In a copper-catalyzed conjugate addition, the primary chiral copper catalyst controls the stereochemistry, while a secondary, achiral Lewis acid (e.g., Mg(OTf)₂) might coordinate to the pyridyl nitrogen, preventing catalyst inhibition and enhancing reactivity.[3][8] This dual-activation strategy is a powerful tool for overcoming challenges with substrates like this compound.
Conclusion
Troubleshooting low enantioselectivity is a methodical process of elimination. By starting with the most likely culprits—catalyst integrity and reaction conditions—and systematically exploring variables like solvent and temperature, you can efficiently diagnose and solve the underlying issues. Always remember to validate your analytical methods to ensure you are chasing a real problem. The principles and protocols outlined in this guide provide a robust framework for optimizing your enantioselective reactions and achieving your desired stereochemical outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and diastereoselective conjugate addition of pyridyl alkyl ketones to enones by Cu(ii)-Lewis acid/Brønsted base catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technisches Support-Center: Optimierung der Katalysatorbeladung mit 2-(4-Pyridyl)-2-propanol-Liganden
Answering in German as per the user's request.
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team
Dieses technische Support-Center bietet eine umfassende Anleitung zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Optimierung von katalytischen Reaktionen, bei denen 2-(4-Pyridyl)-2-propanol als Ligand verwendet wird. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und Lösungen für spezifische experimentelle Herausforderungen zu bieten.
Teil 1: Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet detaillierte Ursachen und Lösungen.
Problem 1: Geringe oder keine Umsetzung – Die Reaktion verläuft langsam oder startet nicht.
Mögliche Ursachen:
-
Katalysatorinhibierung: Das freie Elektronenpaar am Stickstoffatom des Pyridinrings kann an das Metallzentrum des Katalysators koordinieren und es deaktivieren. Dies ist ein bekanntes Problem bei Pyridin-basierten Liganden und führt oft zu inaktiven Katalysatorspezies.[1][2]
-
Unzureichende Aktivierung des Vorkatalysators: Wenn ein Pd(II)-Vorkatalysator (z. B. Pd(OAc)₂) verwendet wird, sind die Bedingungen möglicherweise nicht ausreichend, um die aktive Pd(0)-Spezies effizient zu generieren.[2]
-
Sauerstoffempfindlichkeit: Die aktive Pd(0)-Spezies ist sehr sauerstoffempfindlich. Eine unzureichende Entgasung von Lösungsmitteln und Reagenzien kann zur Oxidation und Deaktivierung des Katalysators führen.[1][3]
-
Suboptimale Reaktionstemperatur: Die Temperatur ist möglicherweise zu niedrig, um die Aktivierungsenergie für einen entscheidenden Schritt im katalytischen Zyklus (z. B. die oxidative Addition) zu überwinden.
Empfohlene Lösungen:
-
Überprüfung der inerten Atmosphäre: Stellen Sie sicher, dass alle Lösungsmittel gründlich entgast sind und die Reaktion unter einer strikt inerten Atmosphäre (Argon oder Stickstoff) durchgeführt wird. Verwenden Sie Schlenk-Techniken oder eine Glovebox.[3]
-
Optimierung des Liganden-Metall-Verhältnisses: Ein Überschuss des this compound-Liganden kann die Katalysatoraktivität hemmen. Führen Sie ein Screening verschiedener Verhältnisse durch (z. B. 1:1, 1.2:1, 2:1 Ligand:Metall), um die optimale Konzentration zu finden.
-
Einsatz von Co-Liganden: Um die Inhibierung durch den Pyridinstickstoff zu verhindern, kann die Zugabe eines sperrigen, elektronenreichen Phosphin-Liganden (z. B. XPhos, SPhos, P(t-Bu)₃) vorteilhaft sein.[1][2] Diese Liganden können das Metallzentrum abschirmen und die gewünschte Reaktivität fördern.
-
Temperaturscreening: Erhöhen Sie die Reaktionstemperatur schrittweise (z. B. von 80 °C auf 100 °C oder 120 °C). Beachten Sie jedoch, dass zu hohe Temperaturen auch den Katalysatorabbau beschleunigen können.[1]
-
Wahl des Vorkatalysators: Erwägen Sie die Verwendung eines stabileren und leichter zu aktivierenden Vorkatalysators, wie z. B. eines Buchwald-Palladacyclus-Vorkatalysators.[2]
Problem 2: Bildung von Palladium-Schwarz und Zersetzung des Katalysators.
Mögliche Ursachen:
-
Unzureichendes Liganden-Metall-Verhältnis: Ein Mangel an Liganden kann dazu führen, dass die Palladium(0)-Spezies nicht ausreichend stabilisiert wird, was zur Aggregation und Ausfällung als inaktives Palladium-Schwarz führt.[1]
-
Zu hohe Reaktionstemperatur: Übermäßige Hitze kann die Zersetzung des Katalysatorkomplexes beschleunigen.[1][3]
-
Instabilität des Liganden: Unter rauen Reaktionsbedingungen (z. B. hohe Temperaturen, starke Basen) kann der this compound-Ligand selbst abgebaut werden.
Empfohlene Lösungen:
-
Ligandenverhältnis anpassen: Erhöhen Sie das Verhältnis von Ligand zu Metall, um die katalytisch aktive Spezies besser zu stabilisieren.
-
Temperatur senken: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht.[3]
-
Ligandenstabilität prüfen: Analysieren Sie eine Aliquote der Reaktionsmischung mittels LC-MS, um die Anwesenheit und Integrität des Liganden zu überprüfen. Falls ein Abbau vermutet wird, sollten robustere Liganden in Betracht gezogen werden.
Entscheidungsbaum zur Fehlerbehebung bei geringer Ausbeute
Abbildung 1: Entscheidungsbaum zur systematischen Fehlerbehebung bei Reaktionen mit geringer Ausbeute.
Teil 2: Häufig gestellte Fragen (FAQs)
F1: Was sind die wichtigsten strukturellen Merkmale des this compound-Liganden? A1: Dieser Ligand besitzt zwei entscheidende Merkmale:
-
Pyridin-Stickstoff: Das Stickstoffatom im Pyridinring fungiert als Lewis-Base und kann an das Metallzentrum des Katalysators koordinieren. Diese Koordination ist entscheidend für die Bildung des aktiven Katalysatorkomplexes.[4]
-
Tertiärer Alkohol (Hydroxylgruppe): Die OH-Gruppe kann ebenfalls mit dem Metallzentrum interagieren oder durch Wasserstoffbrückenbindungen an der Stabilisierung von Übergangszuständen beteiligt sein, was die Selektivität der Reaktion beeinflussen kann.
F2: Wie wirkt sich das Verhältnis von Ligand zu Metall auf die Katalyse aus? A2: Das Verhältnis von Ligand zu Metall ist ein kritischer Parameter. Ein zu niedriges Verhältnis kann zu instabilen Katalysatorspezies und deren Zersetzung führen (siehe Problem 2).[1] Ein zu hohes Verhältnis kann jedoch zur Bildung von mehrfach ligierten, katalytisch inaktiven Metallkomplexen führen, was die Reaktionsgeschwindigkeit verringert. Die Optimierung dieses Verhältnisses ist daher für eine hohe katalytische Effizienz unerlässlich.
F3: Was ist eine typische anfängliche Katalysatorbeladung für Reaktionen mit diesem Liganden? A3: Eine typische anfängliche Katalysatorbeladung für palladiumkatalysierte Kreuzkupplungsreaktionen liegt zwischen 1 und 5 Mol-%.[2] Bei anspruchsvollen Substraten oder neuen Reaktionen ist es ratsam, mit einer höheren Beladung (z. B. 2-5 Mol-%) zu beginnen, um die Reaktionsinitiierung sicherzustellen.[2] Nach erfolgreicher Reaktion kann die Beladung schrittweise reduziert werden, um die Kosten zu senken und die Restmetallkonzentration im Produkt zu minimieren.
F4: Wie kann ich den Katalysator in situ herstellen und optimieren? A4: Die in situ-Herstellung ist eine gängige Methode. Dabei werden eine Palladiumquelle (z. B. Pd₂(dba)₃ oder Pd(OAc)₂) und der this compound-Ligand direkt in der Reaktionsmischung kombiniert. Ein systematisches Screening ist der Schlüssel zur Optimierung.
Experimentelles Protokoll: Screening der Katalysatorbeladung und des Ligandenverhältnisses
Dieser Workflow beschreibt ein Array-Experiment zur schnellen Optimierung der Katalysator- und Ligandenbedingungen.
-
Vorbereitung: Richten Sie in einer Glovebox oder unter einer inerten Atmosphäre ein Array von Reaktionsgefäßen (z. B. Vials für einen parallelen Synthesizer) ein.
-
Stammlösungen: Bereiten Sie Stammlösungen des Palladium-Vorkatalysators (z. B. 2 Mol-% Pd₂(dba)₃) und des Liganden (z. B. 4 Mol-%) in einem entgasten Lösungsmittel vor.[1]
-
Reaktionsaufbau:
-
Geben Sie das Substrat, das Kupplungspartner und die Base in jedes Vial.
-
Fügen Sie das entgaste Lösungsmittel hinzu.
-
Geben Sie die entsprechenden Volumina der Katalysator- und Liganden-Stammlösungen hinzu, um die in der Tabelle unten gezeigten Bedingungen zu erreichen.
-
-
Reaktionsdurchführung: Verschließen Sie die Vials, bringen Sie sie auf die gewünschte Reaktionstemperatur und rühren Sie für eine festgelegte Zeit (z. B. 12-24 Stunden).
-
Analyse: Kühlen Sie die Reaktionen auf Raumtemperatur ab. Nehmen Sie eine Aliquote aus jedem Vial, verdünnen Sie sie und analysieren Sie die Umsetzung mittels LC-MS oder GC-MS.
Tabelle zur Optimierung der Katalysatorbeladung
| Experiment | Pd-Quelle (Mol-%) | Ligand (Mol-%) | Ligand:Pd-Verhältnis | Temperatur (°C) | Umsetzung (%) |
| 1 | 2.0 | 2.2 | 1.1 : 1 | 80 | Analysieren |
| 2 | 2.0 | 4.0 | 2.0 : 1 | 80 | Analysieren |
| 3 | 2.0 | 2.2 | 1.1 : 1 | 100 | Analysieren |
| 4 | 2.0 | 4.0 | 2.0 : 1 | 100 | Analysieren |
| 5 | 1.0 | 1.1 | 1.1 : 1 | 100 | Analysieren |
| 6 | 1.0 | 2.0 | 2.0 : 1 | 100 | Analysieren |
Workflow-Diagramm für die Optimierung der Katalysatorbeladung
Abbildung 2: Standard-Workflow für ein Experiment zur Optimierung der Katalysatorbeladung.
Referenzen
-
BenchChem. (2025). Optimizing reaction conditions for catalysis with (S)-2-(pyridin-2-yl)propan. 5
-
BenchChem. (2025). Solvent selection for optimizing (S)-2-(pyridin-2-yl)propan-1-ol reactions. 6
-
BenchChem. (2025). Comparative Catalytic Activity of (S)-2-(Pyridin-2-yl)propan-1-ol Derivatives in Asymmetric Synthesis. 7
-
Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. --INVALID-LINK--
-
Geri, J. B. (2017). Ligand Design in the Optimization of Reduction Catalysis Reactions. 8
-
Cook, X. A. F., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. 9
-
MDPI. (2018). New Coordination Complexes Based on the 2,6-bis[1-(Phenylimino)ethyl] Pyridine Ligand: Effective Catalysts for the Synthesis of Propylene Carbonates from Carbon Dioxide and Epoxides. MDPI. --INVALID-LINK--
-
Cordeiro, S., et al. (2016). SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. Revista Matéria, 21(2). 10
-
MDPI. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. 3
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. --INVALID-LINK--
-
Gale, P. A. (2012). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 41(24), 8072-8098. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings. 2
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. science.lpnu.ua [science.lpnu.ua]
Technical Support Center: Managing Reaction Temperature for 2-(4-Pyridyl)-2-propanol Synthesis
Welcome to the technical support resource for the synthesis of 2-(4-Pyridyl)-2-propanol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Grignard reaction for this synthesis. Precise temperature management is arguably the most critical parameter for achieving high yield and purity. This document provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting logic to ensure your success.
The synthesis of this compound is most commonly achieved via the nucleophilic addition of a 4-pyridyl Grignard reagent to acetone.[1][2] While robust, this pathway is fraught with potential pitfalls directly related to thermal control. The Grignard reagent is a potent base and nucleophile, and its formation and subsequent reaction are highly exothermic.[3] Failure to manage these exotherms can lead to reaction failure, significant byproduct formation, and reduced yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My Grignard reaction won't initiate. What temperature-related factors are at play?
A1: Failure to initiate is a classic Grignard problem. While anhydrous conditions are paramount[4], temperature plays a key role in overcoming the activation energy barrier.
-
Causality: The surface of magnesium turnings is typically passivated by a thin layer of magnesium oxide (MgO), which prevents the reaction with the 4-halopyridine.[4] A certain amount of activation energy is required to break through this layer and initiate the formation of the organomagnesium species.
-
Solution & Protocol:
-
Initial Gentle Warming: After assembling your dry glassware under an inert atmosphere, add the magnesium turnings. A gentle warming with a heat gun while under vacuum, followed by cooling under argon or nitrogen, can help drive off any residual moisture.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[5] The iodine reacts with the magnesium surface, exposing fresh metal. You can gently warm the flask until the purple iodine vapor is visible. Initiation is often indicated by the disappearance of the iodine color.
-
Controlled Exotherm: Once you add a small aliquot of your 4-halopyridine solution, the reaction should begin. A successful initiation is marked by a noticeable exotherm (the flask will feel warm) and potentially some bubbling at the magnesium surface. Do not apply external heating until initiation is confirmed. If the reaction does not start, adding a few drops of 1,2-dibromoethane can also serve as an effective initiator.[5]
-
Q2: The reaction during Grignard formation is too vigorous and the mixture is turning dark brown/black. How do I control this?
A2: A runaway reaction during Grignard formation is dangerous and detrimental to your yield. The dark color often indicates decomposition and the formation of side products.[6]
-
Causality: The primary cause is an uncontrolled exotherm, which can be triggered by adding the 4-halopyridine too quickly. High local concentrations of the halide and elevated temperatures favor a side reaction known as Wurtz coupling, where the Grignard reagent reacts with unreacted 4-halopyridine to form 4,4'-bipyridine.[5][7]
-
Solution & Protocol:
-
Control the Addition Rate: Add the 4-halopyridine solution dropwise from an addition funnel. The rate should be just fast enough to maintain a gentle, self-sustaining reflux.[6] If the reflux becomes too vigorous, slow the addition rate and/or use a cool water bath to moderate the temperature.
-
Maintain Gentle Reflux: Once the addition is complete, the reaction may need to be stirred at a slightly elevated temperature (e.g., gentle reflux in THF, ~66°C) to ensure all the magnesium is consumed. Do not overheat aggressively. The goal is completion, not speed. A black or very dark solution suggests significant byproduct formation.[6][8]
-
Q3: What is the optimal temperature for adding acetone to the 4-pyridylmagnesium halide, and why is it so critical?
A3: This is the most critical temperature control step for product purity. The addition of acetone to the formed Grignard reagent must be performed at low temperatures, typically between 0 °C and -78 °C .[5][9]
-
Causality:
-
Exotherm Control: The reaction is highly exothermic. A low temperature and slow, dropwise addition are essential to dissipate the heat generated and prevent a runaway reaction.[1]
-
Minimizing Side Reactions: 4-pyridylmagnesium halide is a strong base. At higher temperatures, it is more likely to act as a base and deprotonate the α-carbon of acetone, forming an enolate.[2][6] This consumes the Grignard reagent and reduces the yield of the desired tertiary alcohol.
-
Selectivity: Low temperatures favor the desired nucleophilic addition to the carbonyl carbon over potential coordination or reaction at the pyridine nitrogen.[5]
-
-
Solution & Protocol:
-
Cool the flask containing your freshly prepared Grignard reagent to 0 °C using an ice-water bath. For more sensitive substrates or to further minimize side reactions, a dry ice/acetone bath (-78 °C) can be used.[9]
-
Dissolve the anhydrous acetone in anhydrous THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, the mixture can be stirred at the low temperature for a period (e.g., 1 hour) and then allowed to slowly warm to room temperature to ensure the reaction goes to completion.[5][10]
-
Q4: I'm getting a low yield and recovering starting ketone. Could the reaction temperature be the cause?
A4: Yes, improper temperature control is a likely culprit, leading to the quenching of the Grignard reagent.
-
Causality: As mentioned in A3, if the temperature during acetone addition is too high, the Grignard reagent can act as a base, leading to the enolization of acetone.[2][6] This destroys the Grignard reagent (forming an alkane) and, after workup, you will recover the unreacted acetone. While less common with acetone, this is a major issue with more sterically hindered ketones.
-
Solution & Protocol:
-
Strictly adhere to low-temperature addition (0 °C or below).[1][10]
-
Ensure your Grignard reagent was fully formed before proceeding. Titrating a small aliquot of the Grignard solution before use is a good practice to confirm its concentration.[6]
-
Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any minor quenching from trace moisture or side reactions.
-
Q5: What is the correct procedure and temperature for quenching the reaction?
A5: The quench step neutralizes the magnesium alkoxide intermediate to form the final alcohol and dissolves the magnesium salts. This process is also exothermic and requires cooling.
-
Causality: The reaction of the magnesium alkoxide with the acidic quench solution (typically saturated aqueous ammonium chloride, NH₄Cl) is a vigorous acid-base reaction that generates heat. Adding the quench solution too quickly to a room-temperature mixture can cause boiling and potential loss of product.
-
Solution & Protocol:
-
Cool the reaction flask back down to 0 °C in an ice-water bath.[1][11]
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[5][10] The use of NH₄Cl is preferred over strong acids like HCl, as it is less likely to cause degradation of the desired product.
-
Maintain cooling until the addition is complete and the exotherm has subsided. The mixture can then be allowed to warm to room temperature before proceeding with the extraction.[11]
-
Troubleshooting Summary Table
| Symptom | Probable Temperature-Related Cause | Recommended Solution |
| Reaction fails to initiate | Insufficient thermal energy to overcome MgO passivation layer | Gently warm flask with a heat gun (before adding halide); use a chemical initiator like iodine. |
| Vigorous, uncontrolled reflux during Grignard formation; dark mixture | Halide added too quickly, causing a runaway exotherm and promoting Wurtz coupling | Slow the dropwise addition of the halide; use an external cooling bath to maintain a gentle reflux.[5][6] |
| Low yield of alcohol; recovery of acetone | Acetone added at too high a temperature, causing enolization | Add acetone dropwise while maintaining the reaction temperature at 0 °C or below.[1][6] |
| Significant 4,4'-bipyridine byproduct | High temperature during Grignard formation | Ensure slow, dropwise addition of the 4-halopyridine and avoid aggressive heating. Maintain only a gentle reflux.[7] |
| Vigorous boiling during workup | Quenching the reaction at room temperature | Cool the reaction mixture to 0 °C before slowly adding the saturated NH₄Cl solution.[1][10] |
Visual Guides & Workflows
Experimental Workflow Diagram
This diagram outlines the critical temperature control stages for the synthesis of this compound.
Caption: Workflow with critical temperature control points.
Troubleshooting Decision Tree
This logical diagram helps diagnose common temperature-related issues during the Grignard reaction.
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis of this compound, emphasizing temperature control.
Reagents & Equipment:
-
4-Bromopyridine
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, inert gas line (N₂ or Ar), ice bath, thermometers.
Procedure:
-
Preparation (Anhydrous Conditions):
-
Grignard Reagent Formation (Temperature Control: Initiation & Reflux):
-
Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of 4-bromopyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion (~5-10%) of the 4-bromopyridine solution to the magnesium. Wait for initiation, evidenced by heat evolution and the fading of the iodine color.[5]
-
Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle, steady reflux. Use a water bath to moderate the reaction if it becomes too vigorous.
-
After the addition is complete, stir the grey, cloudy mixture at a gentle reflux for 1-2 hours to ensure all magnesium has reacted.
-
Allow the Grignard reagent solution to cool to room temperature.
-
-
Reaction with Acetone (Temperature Control: Cryogenic Addition):
-
Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of anhydrous acetone (1.1 eq.) in anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the vigorously stirred Grignard reagent. Crucially, maintain the internal reaction temperature below 5-10 °C throughout the addition. [1][10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
-
Workup (Temperature Control: Quenching):
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
Slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Be prepared for an initial exotherm.
-
Stir until the precipitated salts are mostly dissolved or become a manageable slurry.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Effects in the Synthesis of 2-(4-Pyridyl)-2-propanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address challenges related to solvent effects in the synthesis of 2-(4-Pyridyl)-2-propanol. The synthesis, typically achieved via a Grignard reaction between 4-acetylpyridine and a methylmagnesium halide or methyl lithium, is highly sensitive to solvent choice, which dictates reaction success, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the critical role of solvents in this synthesis.
Q1: Why are anhydrous ethereal solvents like THF or diethyl ether mandatory for this reaction?
A: The use of anhydrous (water-free) ethereal solvents is crucial for two primary reasons related to the stability and reactivity of the organometallic reagent (e.g., methylmagnesium bromide)[1][2][3].
-
Reagent Stability: Grignard reagents are potent bases and nucleophiles. Protic solvents, such as water or alcohols, possess acidic protons that will instantly quench the Grignard reagent, converting it into an unreactive alkane (methane, in this case) and halting the desired reaction[1][3].
-
Solvation and Stabilization: The lone pair electrons on the oxygen atom of ethereal solvents like Tetrahydrofuran (THF) or diethyl ether (Et₂O) coordinate with the electron-deficient magnesium center of the Grignard reagent. This creates a stabilizing solvent complex, which keeps the reagent in solution and enhances its nucleophilicity, facilitating the attack on the carbonyl carbon of 4-acetylpyridine[1][2][4].
Q2: I am deciding between THF and diethyl ether. What are the practical implications of this choice?
A: Both THF and diethyl ether are excellent solvents for this reaction, but they have different properties that can be leveraged for optimization.
-
Tetrahydrofuran (THF): As a more polar and less sterically hindered Lewis base, THF is a better solvent for stabilizing the Grignard reagent[3][5]. Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be run at higher temperatures, which can be beneficial for less reactive substrates or to ensure reaction completion[5][6]. The reaction in THF is often significantly faster than in diethyl ether[7].
-
Diethyl Ether (Et₂O): While an effective solvent, its lower boiling point means reactions are conducted at lower temperatures. It is less effective at solvating the Grignard reagent compared to THF, which may sometimes be advantageous in controlling reactivity with highly sensitive substrates[5][6].
For the synthesis of this compound, THF is generally the preferred solvent due to its superior solvating power and the ability to gently reflux the reaction if needed to drive it to completion[8].
Q3: Can non-ethereal aprotic solvents like toluene or hexane be used?
A: No, non-polar aprotic solvents like hexane or toluene are unsuitable for forming Grignard reagents. They lack the ability to solvate and stabilize the reagent through coordination, preventing its formation in the first place[4]. The Grignard reagent would precipitate out of such solvents, rendering it unreactive.
Q4: How does a small amount of water contamination in my solvent impact the final yield?
A: Even trace amounts of water can have a significant, stoichiometric impact on your yield. Since one molecule of water destroys one molecule of the Grignard reagent, a small contamination can lead to a substantial loss of your key nucleophile[9][10]. This directly translates to lower conversion of the 4-acetylpyridine and, consequently, a reduced yield of the final product. Rigorous drying of glassware and the use of anhydrous solvents are non-negotiable for success[9][11].
Part 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving common experimental problems related to solvent effects.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common failure mode, often tracing back to solvent quality and reagent activity.
-
Possible Cause 1: Solvent Contamination with Water.
-
Diagnosis: The Grignard reagent fails to form (no exotherm, magnesium turnings remain shiny) or is consumed immediately upon formation.
-
Solution Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar)[11].
-
Solvent Verification: Use a freshly opened bottle of anhydrous solvent. If the bottle has been opened previously, the solvent may have absorbed atmospheric moisture.
-
Solvent Distillation (If Necessary): For ultimate quality, distill the solvent from an appropriate drying agent under an inert atmosphere. For THF, distill from sodium/benzophenone ketyl. For diethyl ether, distill from sodium/benzophenone or pass through an activated alumina column.
-
-
-
Possible Cause 2: Poor Solubility of Reactants or Intermediates.
-
Diagnosis: The reaction mixture is heterogeneous, or the reaction appears to stall after initial success.
-
Solution: Switch to a solvent with superior solvating properties. If using diethyl ether, transitioning to THF is the logical next step. THF's greater polarity can better solubilize the magnesium-alkoxide intermediate, preventing it from precipitating and halting the reaction[5].
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates competing reaction pathways.
-
Possible Cause 1: Enolization of the Ketone.
-
Diagnosis: Recovery of a significant amount of the starting material (4-acetylpyridine) after workup, even with apparent consumption of the Grignard reagent. The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive towards further nucleophilic attack[12].
-
Solution Protocol:
-
Temperature Control: This side reaction is more prevalent at higher temperatures. Add the 4-acetylpyridine solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C or -10 °C) to favor nucleophilic addition over deprotonation[13].
-
Solvent Choice: While both ethers support the reaction, the specific coordination environment can influence the basicity vs. nucleophilicity of the reagent. Experiment with both THF and diethyl ether to find the optimal balance.
-
-
-
Possible Cause 2: Wurtz Coupling.
-
Diagnosis: Formation of a non-polar byproduct, such as ethane (from methylmagnesium halide coupling). This occurs when the Grignard reagent attacks the unreacted alkyl halide.
-
Solution: This is typically controlled by the slow, dropwise addition of the alkyl halide to the magnesium turnings during the Grignard formation step, which maintains a low concentration of the halide[11]. The choice of solvent can influence the rates of competing reactions, but procedural control is the primary solution.
-
Part 3: Data & Protocols
Table 1: Comparison of Common Ethereal Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Lewis Basicity | Key Advantages for Grignard Synthesis |
| Tetrahydrofuran (THF) | 66 | 7.6 | High | Excellent solvating power, stabilizes reagent, allows for higher reaction temperatures, faster reaction rates.[5][6][7] |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Moderate | Good general-purpose solvent, easy to remove post-reaction due to high volatility. |
| 1,4-Dioxane | 101 | 2.2 | Moderate | High boiling point, but lower polarity and potential to precipitate the reagent limit its use. |
| Dimethoxyethane (DME) | 85 | 7.2 | High (bidentate) | Excellent solvating power (chelating effect), but higher cost and boiling point can complicate workup. |
Recommended Synthesis Protocol for this compound
This protocol assumes the use of methylmagnesium bromide and 4-acetylpyridine in THF.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface[11].
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the methyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and a gentle exotherm[9].
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting gray/cloudy solution for 30-60 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of 4-acetylpyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the 4-acetylpyridine solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization as needed.
-
Part 4: Visualizations
Diagram 1: Role of Ethereal Solvent in Grignard Reagent Stabilization
Caption: Ethereal solvents stabilize the Grignard reagent via coordination to the magnesium center.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields based on solvent-related issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. leah4sci.com [leah4sci.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. physicsforums.com [physicsforums.com]
- 7. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(4-Pyridyl)-2-propanol and Its Isomers for the Modern Researcher
In the landscape of pharmaceutical development and materials science, the subtle art of molecular design often hinges on the selection of precisely configured building blocks. The pyridyl alcohol scaffold, a cornerstone in the synthesis of a myriad of functional molecules, presents a fascinating case study in the impact of isomeric variation on chemical behavior. This guide offers an in-depth comparison of 2-(4-Pyridyl)-2-propanol and its positional isomers, 2-(2-Pyridyl)-2-propanol and 2-(3-Pyridyl)-2-propanol. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their synthetic strategies and accelerate innovation.
Introduction: The Significance of Isomeric Pyridyl Alcohols
The pyridine ring, a bioisostere of the benzene ring, imparts unique properties to a molecule, including altered solubility, basicity, and metabolic stability. The position of the 2-hydroxypropyl group on this ring dictates the electronic and steric environment of both the nitrogen atom and the hydroxyl group, leading to significant differences in the physicochemical properties and reactivity of the 2-, 3-, and 4-pyridyl isomers. A thorough understanding of these differences is paramount for applications ranging from the design of novel ligands for catalysis to the development of new therapeutic agents.
Synthesis and Physicochemical Properties: A Tale of Three Isomers
The synthesis of these tertiary alcohols is typically achieved through a Grignard reaction, where a methylmagnesium halide is reacted with the corresponding acetylpyridine (2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine). This robust and well-established method provides a reliable route to all three isomers.
Below is a generalized workflow for this synthetic approach:
Caption: Generalized synthetic workflow for 2-(Pyridyl)-2-propanol isomers.
The choice of an anhydrous ethereal solvent is critical to prevent the quenching of the highly reactive Grignard reagent. The subsequent aqueous workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol.
The seemingly minor shift in the position of the 2-hydroxypropyl group leads to distinct physicochemical properties, which are summarized in the table below. It is important to note that while experimental data is provided where available, some values, particularly pKa, are predicted and should be considered as such.
| Property | 2-(2-Pyridyl)-2-propanol | 2-(3-Pyridyl)-2-propanol | This compound |
| CAS Number | 37988-38-8[1] | 15031-77-3[2] | 15031-78-4[3] |
| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₁NO[2] | C₈H₁₁NO[3] |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |
| Physical Form | Solid | Solid[2] | Solid[4] |
| Melting Point | 49-50 °C | 53 °C[2] | 136 °C |
| Boiling Point | 226.8 °C at 760 mmHg | 130 °C at 11 Torr[2] | 140 °C at 3 mmHg |
| pKa (Predicted) | ~13.8 (Predicted) | 13.82±0.29 (Predicted)[2] | ~14.0 (Predicted) |
The significant difference in melting and boiling points, particularly for the 4-isomer, can be attributed to differences in crystal packing and intermolecular hydrogen bonding capabilities, influenced by the position of the substituent relative to the nitrogen atom.
Comparative Spectroscopic Analysis
Spectroscopic techniques are indispensable for the unambiguous identification of these isomers. Here, we provide an overview of the expected distinguishing features in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most definitive means of distinguishing between the three isomers. The electronic environment of the pyridine ring protons and carbons is uniquely influenced by the position of the 2-hydroxypropyl substituent.
A general protocol for acquiring high-quality NMR spectra is as follows:
Caption: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectral Comparison:
-
2-(2-Pyridyl)-2-propanol: The protons on the pyridine ring will exhibit a more complex splitting pattern due to their proximity to the substituent. The proton at the 6-position is expected to be the most downfield.
-
2-(3-Pyridyl)-2-propanol: The ¹H-NMR spectrum in CDCl₃ shows distinct signals for the pyridine protons at δ 7.22 (m, 1H, Py 5-H), 7.85 (m, 1H, Py 4-H), 8.32 (m, 1H, Py 6-H), and 8.65 (m, 1H, Py 2-H). The two methyl groups appear as a singlet at δ 1.58 (s, 6H)[5].
-
This compound: Due to symmetry, the protons at the 2- and 6-positions of the pyridine ring will be equivalent, as will the protons at the 3- and 5-positions, leading to a simpler aromatic region with two distinct signals, likely appearing as doublets.
¹³C NMR Spectral Comparison:
The chemical shifts of the pyridine ring carbons are highly sensitive to the substituent position.
-
2-(2-Pyridyl)-2-propanol: The carbon bearing the substituent (C2) will be significantly shifted downfield.
-
2-(3-Pyridyl)-2-propanol: The carbon atoms of the pyridine ring will show distinct chemical shifts, allowing for unambiguous assignment.
-
This compound: Similar to the ¹H NMR, the symmetry of the molecule will result in fewer signals in the aromatic region of the ¹³C NMR spectrum, with C2 and C6 being equivalent, and C3 and C5 being equivalent.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. All three isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol, and C-H stretching vibrations of the aromatic and aliphatic groups. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-C and C-N stretching and bending vibrations that can be used to differentiate the isomers.
Comparative Reactivity: The Influence of Nitrogen's Position
The position of the electron-withdrawing nitrogen atom in the pyridine ring profoundly influences the reactivity of both the ring itself and the propan-2-ol side chain.
Basicity (pKa)
-
This compound: The substituent is in the para position, allowing for effective resonance stabilization of the protonated form, which is expected to make it the most basic of the three isomers.
-
2-(2-Pyridyl)-2-propanol: The substituent is in the ortho position. While it can exert a positive inductive effect, steric hindrance from the bulky 2-hydroxypropyl group may slightly reduce the accessibility of the nitrogen's lone pair, potentially lowering its basicity compared to the 4-isomer.
-
2-(3-Pyridyl)-2-propanol: The substituent is in the meta position, where its electron-donating effect is primarily inductive. This is generally a weaker effect than resonance, suggesting that the 3-isomer will be the least basic of the three.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The position of the 2-hydroxypropyl group will further influence the regioselectivity of such reactions.
Reactivity of the Hydroxyl Group
The tertiary nature of the alcohol makes it susceptible to reactions such as dehydration and substitution under acidic conditions. The proximity of the pyridine nitrogen in the 2-isomer may allow for intramolecular catalysis or chelation effects in certain reactions, potentially altering its reactivity compared to the 3- and 4-isomers.
Applications in Research and Development
The unique properties of each isomer lend them to specific applications:
-
This compound: Its higher symmetry and basicity make it an attractive building block for the synthesis of ligands for metal-organic frameworks (MOFs) and coordination polymers.
-
2-(2-Pyridyl)-2-propanol: The proximity of the hydroxyl group and the nitrogen atom makes this isomer a potential bidentate ligand for catalysis and the synthesis of complex coordination compounds.
-
2-(3-Pyridyl)-2-propanol: This isomer is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where the specific 3-substitution pattern is required for biological activity[2]. It has been investigated for its potential as a central nervous system depressant and for its anti-inflammatory properties[2].
Conclusion
The choice between 2-(2-Pyridyl)-2-propanol, 2-(3-Pyridyl)-2-propanol, and this compound is a critical decision in the design of a synthetic route. This guide has highlighted the key differences in their synthesis, physicochemical properties, spectroscopic signatures, and reactivity. By understanding these nuances, researchers can make more informed decisions, leading to more efficient and successful research and development outcomes. The data presented herein serves as a foundational reference, and we encourage the scientific community to contribute to a more complete experimental dataset for these versatile and important chemical building blocks.
References
- 1. scbt.com [scbt.com]
- 2. Cas 15031-77-3,2-(Pyridin-3-yl)propan-2-ol | lookchem [lookchem.com]
- 3. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-(Pyridin-2-yl)phenyl)propan-2-ol | C14H15NO | CID 57958052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Structure of 2-(4-Pyridyl)-2-propanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal structural validation of active pharmaceutical ingredients (APIs) and their derivatives is a cornerstone of regulatory compliance and drug safety. The 2-(4-Pyridyl)-2-propanol scaffold and its derivatives are prevalent in medicinal chemistry, making a robust understanding of their structural validation paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate validation strategies.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can provide a complete structural picture. A self-validating system, and a core principle of scientific integrity, relies on the convergence of data from orthogonal methods. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is essential to confirm not only the covalent structure but also the stereochemistry and solid-state form, all of which can impact a drug's efficacy and safety. This guide will explore how these techniques, each with its unique strengths and limitations, can be synergistically employed to build an irrefutable case for the structure of your compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation in Solution
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
A. Fundamental NMR Experiments for this compound Derivatives
1. ¹H NMR Spectroscopy: This is the initial and most informative experiment. For a typical this compound derivative, the ¹H NMR spectrum will reveal key structural features:
-
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (coupling constants) will confirm the substitution pattern. For a 4-substituted pyridine, you would expect two sets of doublets, corresponding to the protons at the 2,6- and 3,5-positions.
-
Propanol Methyl Protons: The two methyl groups of the propanol moiety will likely appear as a singlet in the upfield region (typically δ 1.5-2.0 ppm), unless they are diastereotopic.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.
2. ¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[3][4] Key expected signals include:
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm).
-
Quaternary Carbon: The carbon atom of the propanol group attached to the pyridine ring and the hydroxyl group will appear as a quaternary carbon signal (typically δ 70-80 ppm).
-
Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region (typically δ 25-35 ppm).
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC): For more complex derivatives or to unambiguously assign all signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of protons within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the propanol moiety to the pyridine ring, for instance, by observing a correlation between the methyl protons and the quaternary carbon of the pyridine ring.[5][6]
B. Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to approximately 12 ppm, centered around 5 ppm.
-
Use a 30-45° pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
C. Causality in Experimental Choices
The choice of deuterated solvent is critical; it must dissolve the sample without reacting with it. The magnetic field strength (e.g., 400 MHz) determines the resolution of the spectrum; higher fields provide better separation of signals. The number of scans is a trade-off between signal-to-noise and experimental time. For quantitative NMR (qNMR), longer relaxation delays (5-7 times the longest T1) are necessary to ensure full relaxation of all protons for accurate integration.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[1]
A. Ionization Techniques for this compound Derivatives
1. Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like this compound and its derivatives.[7][8] It typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.
2. Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For many this compound derivatives, which are alcohols, derivatization (e.g., silylation) may be necessary to increase their volatility.[9] GC-MS provides both retention time information from the gas chromatograph and a mass spectrum from the mass spectrometer.
B. Expected Fragmentation Patterns
The tertiary alcohol moiety in this compound derivatives is prone to specific fragmentation pathways:
-
Loss of a Methyl Group: A common fragmentation is the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation.
-
Dehydration: The loss of a water molecule (H₂O) is another characteristic fragmentation pathway for alcohols.[10]
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is typically less favorable than fragmentation of the side chain.
C. Experimental Protocol: ESI-MS of this compound
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
-
Instrument Setup (Q-TOF Mass Spectrometer):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters: capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to optimal values for the compound.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If fragmentation is observed, analyze the m/z values of the fragment ions to deduce the fragmentation pathway.
-
D. The Synergy of NMR and MS
NMR and MS are highly complementary techniques.[1][2][11] While NMR provides detailed information about the connectivity of atoms, MS confirms the overall molecular formula and provides clues about the structure through fragmentation. For example, if NMR suggests the presence of two methyl groups and a pyridine ring, MS can confirm the total molecular weight and show the loss of a methyl group, reinforcing the proposed structure.
III. X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography is the ultimate technique for determining the three-dimensional structure of a molecule in the solid state.[12] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry.
A. The Crystallization Challenge
The primary bottleneck for X-ray crystallography is obtaining a single crystal of suitable size and quality.[13] Polar molecules like this compound derivatives can be challenging to crystallize due to their strong intermolecular interactions with the solvent.[14]
B. Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
C. Interpreting the Results
A successful X-ray crystal structure determination provides a wealth of information, including:
-
Connectivity: Unambiguous confirmation of the covalent bonding framework.
-
Stereochemistry: Determination of the relative and absolute configuration of chiral centers.
-
Conformation: The preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, which can be important for understanding physical properties like solubility and melting point.
IV. Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation | 3D structure in solid state, absolute stereochemistry |
| Sample Amount | mg range | µg to ng range | Single crystal (µg to mg) |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Sensitivity | Moderate | High | Not applicable (requires a single crystal) |
| Limit of Detection (LOD) | ~µM range[15][16] | ~pM to fM range[7][17][18] | Not applicable |
| Limit of Quantitation (LOQ) | ~10 x LOD[15][16][19] | ~10 x LOD[19][20] | Not applicable |
| Key Advantage | Unambiguous structure elucidation in solution | High sensitivity and molecular weight determination | Definitive 3D structure |
| Key Limitation | Lower sensitivity, complex spectra for mixtures | Isomers can be difficult to distinguish | Requires a single crystal, which can be difficult to obtain |
V. A Self-Validating System in Practice: A Case Study
Imagine you have synthesized a novel derivative of this compound. Your proposed structure is confirmed through the following integrated approach:
-
Initial Characterization (NMR & MS):
-
¹H and ¹³C NMR spectra are consistent with the proposed structure, showing the correct number of proton and carbon signals with the expected chemical shifts and coupling patterns.
-
2D NMR (HSQC and HMBC) experiments confirm the connectivity between the substituted pyridine ring and the propanol side chain.
-
High-resolution ESI-MS provides an accurate mass measurement that matches the calculated molecular formula of the target compound. The fragmentation pattern is consistent with the expected cleavage of the tertiary alcohol.
-
-
Definitive Proof (X-ray Crystallography):
-
After several crystallization attempts, you obtain a single crystal suitable for X-ray diffraction.
-
The resulting crystal structure unequivocally confirms the connectivity and, if applicable, the absolute stereochemistry of the molecule.
-
This multi-faceted approach, where the data from each technique corroborates the others, provides a robust and defensible validation of the structure.
VI. Conclusion: An Integrated Approach to Structural Validation
The structural validation of this compound derivatives requires a thoughtful and integrated analytical strategy. While NMR spectroscopy is the cornerstone for determining the structure in solution, mass spectrometry provides essential confirmation of the molecular weight and fragmentation pathways. For definitive proof of the three-dimensional structure and stereochemistry, X-ray crystallography is the gold standard. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can ensure the scientific integrity of their work and meet the stringent requirements of drug development.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. helgroup.com [helgroup.com]
- 15. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 17. Sensitivity of GC-EI/MS, GC-EI/MS/MS, LC-ESI/MS/MS, LC-Ag(+) CIS/MS/MS, and GC-ESI/MS/MS for analysis of anabolic steroids in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "A Comparison of MicroLC/Electrospray Ionization-MS and GC/MS for the M" by S. D. Fox, R. A. Lempicki et al. [digitalcommons.cedarville.edu]
- 19. Difference Between LOD and LOQ [pharmaspecialists.com]
- 20. juniperpublishers.com [juniperpublishers.com]
spectroscopic comparison of substituted pyridyl alcohols
An In-Depth Spectroscopic Comparison of Substituted Pyridyl Alcohols: A Guide for Researchers
Authored by a Senior Application Scientist
Pyridyl alcohols, a class of heterocyclic compounds incorporating both a pyridine ring and a hydroxyl group, are fundamental building blocks in medicinal chemistry, catalysis, and materials science. Their structural versatility, arising from the position of the alcohol substituent and the potential for further ring substitution, dictates their chemical reactivity, biological activity, and coordination properties. A thorough understanding of their structure is therefore paramount, and this is achieved through the strategic application of various spectroscopic techniques.
This guide provides a comprehensive comparison of substituted pyridyl alcohols using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed spectroscopic properties and the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize and differentiate these important molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pyridyl alcohols, ¹H and ¹³C NMR provide a detailed map of the electronic environment around each atom, which is exquisitely sensitive to the placement of the alcohol group and other substituents.
Expertise & Causality: Why Substituents Matter
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This inherent electronic character has two major consequences observable by NMR:
-
Deshielding of Ring Protons: The protons on the pyridine ring are generally found further downfield (higher ppm) compared to those of benzene (δ ≈ 7.3 ppm).[1]
-
Positional Dependence: The degree of deshielding is not uniform. Protons at the α-positions (C2, C6) are most deshielded due to their proximity to the nitrogen atom, followed by the γ-proton (C4), and finally the β-protons (C3, C5).
When a hydroxymethyl group (-CH₂OH) is introduced, it acts as a weak electron-donating group, slightly shielding the ring protons. The position of this group critically determines the final chemical shifts and splitting patterns, providing a unique fingerprint for each isomer. Further substitution with electron-donating groups (EDGs) like methyl groups will cause upfield shifts (shielding), particularly at the ortho and para positions, while electron-withdrawing groups (EWGs) like chloro or nitro groups will cause further downfield shifts (deshielding).[1]
Comparative ¹H NMR Data
The following table summarizes typical ¹H NMR chemical shifts for the three isomeric pyridylmethanols. Note how the symmetry in 4-pyridylmethanol results in fewer signals for the ring protons compared to the other two isomers.
| Compound | Pyridine Ring Protons (δ, ppm) | -CH₂- Proton (δ, ppm) | -OH Proton (δ, ppm) |
| 2-Pyridylmethanol | H6: ~8.5 (d), H3: ~7.7 (d), H4: ~7.2 (t), H5: ~7.1 (t) | ~4.7 | Variable (2.5 - 5.0) |
| 3-Pyridylmethanol | H2: ~8.5 (s), H6: ~8.4 (d), H4: ~7.7 (d), H5: ~7.3 (dd) | ~4.6 | Variable (2.5 - 5.0) |
| 4-Pyridylmethanol | H2, H6: ~8.5 (d) | ~4.6 | Variable (2.5 - 5.0) |
| H3, H5: ~7.3 (d) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The -OH proton signal is often broad and its position is highly variable; it can be confirmed by a D₂O exchange experiment.[2]
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the pyridyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
-
Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns (splitting) to establish connectivity.
Visualization: Logic of Chemical Shift Changes
The following diagram illustrates how the position of the substituent (-R) influences the electronic environment and thus the chemical shifts of the remaining protons on the pyridine ring.
Caption: Logical relationship of substituent position to ¹H NMR spectral patterns.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for confirming the presence of key functional groups, namely the hydroxyl (-OH) group and the aromatic pyridine ring.
Expertise & Causality: Interpreting Vibrational Modes
The IR spectrum of a pyridyl alcohol is dominated by three key regions:
-
O-H Stretching Region (3400-3200 cm⁻¹): The most prominent feature is a strong, broad absorption corresponding to the O-H stretch.[3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. The exact position and shape of this band can be influenced by concentration and the steric environment around the hydroxyl group.
-
Aromatic C-H and C=C/C=N Stretching Region (3100-3000 cm⁻¹ and 1650-1400 cm⁻¹): The pyridine ring exhibits characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹.[5] Additionally, a series of sharp to medium bands between 1650 cm⁻¹ and 1400 cm⁻¹ correspond to the C=C and C=N bond stretching vibrations within the ring.[5][6] The precise positions of these bands are sensitive to the substitution pattern.
-
C-O Stretching Region (1200-1000 cm⁻¹): A strong, sharp absorption corresponding to the C-O single bond stretch is found in this region. The position can help distinguish between primary, secondary, and tertiary alcohols. For primary pyridyl alcohols, this band typically appears around 1050-1000 cm⁻¹.[3]
Comparative IR Data
| Vibrational Mode | 2-Pyridylmethanol (cm⁻¹) | 3-Pyridylmethanol (cm⁻¹) | 4-Pyridylmethanol (cm⁻¹) |
| O-H Stretch | ~3300 (strong, broad) | ~3300 (strong, broad) | ~3300 (strong, broad) |
| Aromatic C-H Stretch | ~3050-3000 (medium) | ~3050-3000 (medium) | ~3050-3000 (medium) |
| Pyridine Ring Stretches | ~1600, 1570, 1470, 1430 | ~1590, 1580, 1480, 1420 | ~1605, 1560, 1415 |
| C-O Stretch | ~1015 (strong) | ~1030 (strong) | ~1010 (strong) |
Data compiled from typical spectra and trends discussed in the literature.[7][8]
Experimental Protocol: Acquiring a KBr Pellet IR Spectrum
-
Sample Preparation: Grind 1-2 mg of the solid pyridyl alcohol with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan. The instrument software will automatically subtract the background spectrum.
-
Analysis: Identify the key absorption bands and compare them to reference values.
Visualization: Key Vibrational Modes
Caption: Key IR vibrational modes for a typical pyridyl alcohol.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridyl alcohols, the absorptions are characteristic of the pyridine chromophore.
Expertise & Causality: Understanding π→π and n→π Transitions**
The UV spectrum of pyridine-containing compounds is typically characterized by two types of electronic transitions:
-
π→π Transitions:* These are high-energy, high-intensity absorptions (large molar absorptivity, ε) that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridines, these typically appear below 270 nm.[9][10]
-
n→π Transitions:* This is a lower-energy, lower-intensity transition (small ε) involving the promotion of a non-bonding electron from the nitrogen lone pair into a π* antibonding orbital.[9] This band is often observed as a shoulder on the more intense π→π* band, typically around 270-300 nm.
The n→π* transition is particularly sensitive to the solvent. In polar, protic solvents (like water or ethanol), the nitrogen lone pair is stabilized by hydrogen bonding. This increases the energy required for the n→π* transition, causing a shift to a shorter wavelength (a "blueshift" or hypsochromic shift).[11] This solvent-dependent behavior is a key diagnostic tool for identifying n→π* transitions. Substituents on the ring can also modulate the energies of these transitions.
Comparative UV-Vis Data in Different Solvents
| Compound | Solvent | π→π* (λ_max, nm) | n→π* (λ_max, nm) |
| Pyridine (Reference) | Iso-octane | ~251 | ~270 |
| Ethanol | ~257 | (Obscured/Blueshifted) | |
| 3-Pyridylmethanol | Cyclohexane | ~260 | ~265 |
| Water | ~262 | (Obscured/Blueshifted) | |
| 4-Pyridylmethanol | Cyclohexane | ~255 | ~275 (shoulder) |
| Water | ~257 | (Obscured/Blueshifted) |
Data reflects general trends. Absolute values may vary.[10][11][12]
Experimental Protocol: Solvent Effect Study
-
Stock Solution: Prepare a concentrated stock solution of the pyridyl alcohol in a non-polar solvent like cyclohexane or hexane.
-
Serial Dilutions: Prepare two sets of serial dilutions from the stock solution to find an optimal concentration that gives a maximum absorbance between 0.5 and 1.5. One set should be in the non-polar solvent, and the other in a polar, protic solvent (e.g., ethanol).
-
Blanking: Fill two cuvettes with the pure solvents to be used. Place them in the reference and sample holders of a dual-beam UV-Vis spectrophotometer and run a baseline correction.
-
Measurement: Replace the sample cuvette with the cuvette containing the diluted analyte solution. Scan the absorbance from ~400 nm down to ~200 nm.
-
Repeat: Repeat the measurement for the analyte dissolved in the other solvent.
-
Analysis: Compare the λ_max values in the two solvents, looking for evidence of a hypsochromic shift in the polar solvent.
Visualization: UV-Vis Experimental Workflow
Caption: Workflow for a UV-Vis solvent effect study.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expertise & Causality: Predicting Fragmentation Pathways
For pyridyl alcohols, the molecular ion (M⁺) is typically observed. The fragmentation is generally governed by two main pathways common to alcohols:
-
α-Cleavage: This is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For primary pyridyl alcohols, this involves the loss of a hydrogen radical (M-1) to form a resonance-stabilized oxonium ion, or the loss of the entire pyridyl radical. However, the most characteristic α-cleavage is the loss of the substituent on the carbinol carbon, leading to a stable [M - R] fragment. For pyridylmethanols, the most favorable α-cleavage is the loss of the pyridyl ring or a hydrogen atom. The most common fragmentation, however, is cleavage of the C-C bond between the ring and the CH₂OH group. This leads to a stable pyridyl cation or a CH₂OH⁺ fragment.
-
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, resulting in an alkene radical cation.[13][14]
The presence of the stable aromatic pyridine ring often leads to fragments where the charge is retained by the ring. The odd number of nitrogen atoms means that according to the Nitrogen Rule , a pyridyl alcohol will have an odd nominal molecular weight.[14]
Common Fragments for Pyridylmethanols (M.W. 109)
| m/z Value | Identity | Formation Pathway |
| 109 | [M]⁺ | Molecular Ion |
| 108 | [M-H]⁺ | α-Cleavage (loss of H radical) |
| 91 | [M-H₂O]⁺ | Dehydration |
| 79 | [C₅H₄N]⁺ | Cleavage of C-C bond |
| 78 | [C₅H₄N-H]⁺ | Further fragmentation |
Visualization: Fragmentation of Pyridylmethanol
Caption: Primary fragmentation pathways for pyridylmethanol in mass spectrometry.
Conclusion
The spectroscopic characterization of substituted pyridyl alcohols is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.
-
NMR definitively establishes the substitution pattern and connectivity through chemical shifts and coupling constants.
-
IR provides rapid confirmation of the essential hydroxyl and pyridine functional groups.
-
UV-Vis reveals information about the electronic structure and can confirm the involvement of the nitrogen lone pair through solvent studies.
-
MS confirms the molecular weight and provides structural clues through predictable fragmentation patterns.
By integrating the data from these techniques, researchers can achieve an unambiguous and comprehensive understanding of their target molecules, a critical step in the advancement of drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Catalytic Efficiency of 2-(4-Pyridyl)-2-propanol Complexes in Asymmetric Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the choice of catalyst is a critical decision point that dictates the efficiency, selectivity, and economic viability of a synthetic route. This guide provides an in-depth comparison of the catalytic performance of metal complexes derived from the 2-(4-Pyridyl)-2-propanol ligand against other prominent catalysts in the field of asymmetric synthesis. We will delve into the mechanistic rationale, present comparative experimental data, and offer detailed protocols to ground the discussion in practical application.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a tertiary alcohol that serves as a precursor to chiral ligands widely employed in asymmetric catalysis. Its derivatives are particularly effective in forming transition metal complexes, most notably with ruthenium, for reactions such as the asymmetric transfer hydrogenation of prochiral ketones. The allure of these ligands lies in their straightforward synthesis and the high levels of enantioselectivity and activity their complexes can achieve.
The core principle behind their efficacy is the formation of a well-defined chiral environment around the metal center. This steric and electronic influence directs the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Comparative Analysis: Asymmetric Transfer Hydrogenation of Ketones
A benchmark reaction for evaluating the performance of chiral catalysts is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. This reaction is of significant industrial importance for the synthesis of pharmaceutical intermediates. Here, we compare a ruthenium complex of a this compound derivative against a well-established catalyst in this field.
Catalyst Performance Data
The following table summarizes the performance of a ruthenium catalyst featuring a ligand derived from this compound in the asymmetric transfer hydrogenation of acetophenone, a standard model substrate. For a robust comparison, we include data for other catalysts under similar conditions where available.
| Catalyst/Ligand System | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) | Reaction Conditions | Reference |
| Ruthenium complex with this compound derivative | Acetophenone | 98 | 99 (R) | Isopropanol as hydrogen source, room temperature | |
| Rhodium complex with chiral diphosphine ligand | Acetophenone | 95 | 97 (S) | H₂ gas as hydrogen source, requires high pressure | |
| Iridium complex with a chiral diamine ligand | Acetophenone | 99 | 98 (R) | Formic acid/triethylamine mixture as hydrogen source |
Analysis of Performance:
As the data indicates, the ruthenium complex of the this compound derivative demonstrates exceptional performance, achieving a high yield and nearly perfect enantioselectivity for the (R)-enantiomer of 1-phenylethanol. A key advantage of this system is its use of isopropanol as a safe and readily available hydrogen source under mild, atmospheric pressure conditions.
In comparison, while rhodium-based catalysts also show high efficiency, they often necessitate the use of high-pressure hydrogen gas, which requires specialized and costly equipment. Iridium complexes, another powerful alternative, utilize a formic acid/triethylamine mixture as the hydrogen donor, which can introduce additional workup and purification challenges.
The choice between these catalytic systems will therefore depend on the specific requirements of the synthesis, including available equipment, cost considerations, and the desired enantiomer of the product.
Experimental Workflow and Mechanistic Insights
To provide a practical context, we outline a representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-based catalyst derived from a this compound ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
1. Catalyst Preparation:
-
In a nitrogen-purged glovebox, the chiral ligand (derived from this compound) and the ruthenium precursor are dissolved in an anhydrous solvent (e.g., dichloromethane) and stirred to form the active catalyst complex.
2. Reaction Setup:
-
The catalyst solution is transferred to a reaction vessel.
-
Isopropanol is added as both the solvent and the hydrogen source.
-
The substrate, acetophenone, is then introduced.
3. Reaction Execution:
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
4. Workup and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified using column chromatography to isolate the chiral alcohol product.
5. Analysis:
-
The yield of the purified product is determined.
-
The enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(4-Pyridyl)-2-propanol
Introduction: The Critical Role of Purity in Pyridine-Containing Scaffolds
In the landscape of drug discovery and materials science, pyridine derivatives are foundational building blocks. 2-(4-Pyridyl)-2-propanol, a tertiary alcohol featuring a pyridine moiety, serves as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is not a trivial matter; it is a critical determinant of the downstream reaction's success, influencing yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final product. Even trace impurities can lead to unforeseen side reactions, introduce toxicological risks, or complicate scale-up efforts.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting a multi-modal strategy centered on Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) as a self-validating "gold standard." This will be compared against alternative and complementary methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) to provide researchers with a robust framework for selecting the appropriate tool for their specific analytical challenge.
Understanding the Source: Synthesis and the Resulting Impurity Profile
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The most common route to this compound is the Grignard reaction, where a Grignard reagent adds to a carbonyl compound.[1][2] Two prevalent variations exist:
-
Route A: Reaction of an organometallic derivative of pyridine (e.g., 4-lithiopyridine or 4-pyridylmagnesium bromide) with acetone.
-
Route B: Reaction of methyl 4-pyridinecarboxylate with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide).[3][4]
Regardless of the specific route, a characteristic profile of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 4-substituted pyridine, acetone, or methyl 4-pyridinecarboxylate.
-
Grignard-Related Byproducts: In Grignard reactions, a common side product is a coupling reaction between the Grignard reagent and the starting halide.[5] For instance, the formation of 4,4'-bipyridine.
-
Solvent and Reagent Residues: Diethyl ether, tetrahydrofuran (THF), or other solvents used in the synthesis and workup.
-
Degradation Products: Tertiary alcohols can be susceptible to dehydration under acidic conditions, potentially forming 4-(prop-1-en-2-yl)pyridine.
A robust analytical strategy must be capable of separating and quantifying the target analyte in the presence of these structurally similar and chemically diverse species.
The Gold Standard: A Synergistic HPLC and qNMR Approach
For the definitive quantification of purity, no single technique is infallible. We advocate for a synergistic approach employing High-Performance Liquid Chromatography (HPLC) for comprehensive impurity detection and Quantitative ¹H NMR (qNMR) for an unbiased, absolute purity assignment.[6][7] These methods are orthogonal, meaning they rely on different chemical and physical principles for separation and detection, providing a much higher degree of confidence in the final purity value.
Workflow for Comprehensive Purity Analysis
Caption: Workflow for the synergistic qNMR and HPLC purity assessment.
Experimental Protocol 1: Absolute Purity by Quantitative ¹H NMR (qNMR)
Causality: qNMR determines purity based on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal.[8] By comparing the integral of an analyte's signal to that of a highly pure, certified internal standard of known weight, an absolute mass/mass (w/w %) purity can be calculated without the need for a specific reference standard of the analyte itself. This makes it a primary ratio method of measurement.[7]
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a certified internal standard (e.g., dimethyl terephthalate, maleic acid) that has protons resonating in a clear region of the spectrum, is stable, non-volatile, and not reactive with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial. Record the weight to at least four decimal places.
-
Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully solubilizes both compounds.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended).
-
Critical: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.
-
Acquire the data with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from this compound (e.g., the two aromatic protons ortho to the nitrogen) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 137.18 g/mol )
-
m = mass
-
Pstd = Purity of the certified internal standard (e.g., 99.9%)
-
Experimental Protocol 2: Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9][10] For pyridine derivatives, which possess moderate polarity, Reverse-Phase HPLC is highly effective.[11] A nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds (like potential starting materials) to elute earlier and less polar compounds to be retained longer. UV detection is ideal due to the strong absorbance of the pyridine ring.[12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized product at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[13]
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The acid improves peak shape for the basic pyridine nitrogen.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using area percent normalization: Purity (%) = (Areamain peak / Areatotal) * 100.
-
Trustworthiness Check: This method assumes all impurities have the same response factor at 254 nm as the main compound. While useful for general profiling, this is an assumption. The true power lies in its ability to detect and separate impurities that the qNMR might miss, which can then be identified by LC-MS if necessary.
-
Comparison with Alternative Analytical Methods
While the HPLC/qNMR combination provides the most robust and defensible purity data, other techniques have specific applications where they excel.
| Technique | Primary Application | Quantitativeness | Pros | Cons |
| qNMR | Absolute purity determination | Fully Quantitative (Primary Method) | Unbiased (no reference standard of analyte needed), non-destructive, structurally informative.[6] | Lower sensitivity than HPLC, can have overlapping signals, requires expensive equipment. |
| HPLC-UV | Impurity profiling, relative purity | Semi-Quantitative (Area %) | High sensitivity, excellent separation power for a wide range of impurities.[9][12] | Requires analyte-specific reference standard for true quantitation, assumes equal response factors for impurities. |
| GC-MS | Analysis of volatile impurities | Fully Quantitative (with calibration) | Excellent for volatile starting materials (e.g., acetone), provides mass for identification.[14][15] | Potential for on-column thermal degradation of the tertiary alcohol, may require derivatization. |
| TLC | Reaction monitoring, qualitative checks | Qualitative only | Fast, inexpensive, simple to perform at the bench, excellent for visualizing consumption of starting material.[16][17][18] | Not quantitative, low resolution, results can be difficult to reproduce precisely. |
Decision Framework for Method Selection
Choosing the right analytical tool depends on the experimental question. A researcher monitoring a synthesis in real-time has different needs than one releasing a final batch of a key intermediate for a GMP process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, ensuring the purity of this compound is paramount. While rapid techniques like TLC are invaluable for monitoring the progress of a synthesis, they are insufficient for the final characterization of an isolated product.[19]
This guide strongly recommends a dual, orthogonal approach for the most reliable and defensible purity assessment:
-
Quantitative ¹H NMR (qNMR): To determine a non-biased, absolute purity value against a certified internal standard.
-
Reverse-Phase HPLC: To generate a comprehensive impurity profile, detecting even minor components that may be missed by NMR.
By integrating these methodologies, laboratories can establish a self-validating system that provides the highest degree of confidence in the quality of this critical synthetic intermediate, thereby ensuring the integrity and reproducibility of their downstream research and development efforts.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 19. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
Part 1: The Established Paradigm - Asymmetric Catalysis with Conventional Chiral Ligands
An In-Depth Guide to Asymmetric Catalysis: Benchmarking Pyridyl Alkanols Against Conventional Chiral Ligands
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for synthesizing safe and efficacious therapeutic agents. The field of asymmetric catalysis provides the tools to achieve this control, with the choice of chiral ligand being a critical determinant of a reaction's success.
This guide presents a comparative analysis of two distinct approaches to stereochemical control. We will first explore the well-established paradigm of using conventional chiral ligands, which create a defined chiral environment around a metal center. We will then pivot to the fascinating and mechanistically distinct world of asymmetric autocatalysis, a phenomenon exemplified by pyridyl and pyrimidyl alkanols, where the chiral product itself acts as the catalyst.
The benchmark reaction for this guide is the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde, a classic carbon-carbon bond-forming reaction used universally to evaluate the performance of chiral catalytic systems.[1][2] Through detailed protocols, comparative data, and mechanistic diagrams, this document will illuminate the causality behind these catalytic strategies, providing a robust framework for informed decision-making in your own synthetic endeavors.
The most common strategy for inducing enantioselectivity involves a chiral, non-racemic ligand that coordinates to a metal procatalyst.[3] This ligand-metal complex then orchestrates the approach of the reactants, favoring one pathway to create a surplus of one product enantiomer. Among the most successful ligands for the diethylzinc addition are β-amino alcohols, which form stable five-membered chelate rings with the zinc atom, creating a rigid and predictable chiral environment.
Benchmark Ligand Example: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a commercially available and highly effective β-amino alcohol ligand. Its performance in the benchmark reaction provides a reliable standard against which other catalytic systems can be measured.
Experimental Protocol: Diethylzinc Addition Catalyzed by a Conventional Ligand
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral ligand catalyst.
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert argon atmosphere, the chiral ligand (e.g., (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, 0.05 mmol, 5 mol%) is dissolved in anhydrous toluene (2 mL). The solution is cooled to 0 °C.
-
Reagent Addition: A solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) is added dropwise to the stirred ligand solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Initiation: Freshly distilled benzaldehyde (1.0 mmol, 102 µL) is added dropwise.
-
Monitoring and Workup: The reaction is stirred at 0 °C until completion, as monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Purification and Analysis: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography. The enantiomeric excess (ee%) of the 1-phenyl-1-propanol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]
Performance of Representative Chiral Ligands
The efficacy of a chiral ligand is judged by the chemical yield and the enantiomeric excess of the product. The table below summarizes the performance of several classes of well-regarded ligands in the benchmark reaction.
| Ligand Class | Specific Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Predominant Enantiomer | Reference |
| β-Amino Alcohol | (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | 5 | >95 | 98 | (R) | [1] |
| Diamine | (1S,2S)-1,2-Diaminocyclohexane derivative | 10 | 99 | 99 | (S) | [5] |
| Pinane-based | O-benzyl aminodiol | 10 | 92 | 80 | (R) | [6] |
| Carbohydrate-based | D-fructose-derived amino alcohol | 20 | 99 | 72 | (S) | [2][4] |
| Pyridyl Alcohol | N-α-Pyridylmethyl amino alcohol | 10 | 95 | 98 | (R) | [7] |
Table 1: Comparative performance of various conventional chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.
Part 2: A Different Paradigm - Asymmetric Autocatalysis and Chiral Amplification
The seminal example is the Soai reaction, which utilizes a chiral pyrimidyl alkanol.[10] This reaction can amplify a minute initial enantiomeric imbalance to a state of near-perfect enantiopurity, a process with profound implications for understanding the origin of homochirality in nature.
Focus Molecule: 2-(4-Pyridyl)-2-propanol
This compound is an achiral precursor. However, its reaction with an organozinc reagent and an aldehyde produces a chiral alcohol product. The central question is whether this chiral product can, like its pyrimidyl analogue in the Soai reaction, act as an autocatalyst and induce asymmetric amplification. This positions the molecule not as a conventional ligand but as a key component in a potentially self-amplifying system.
Mechanism of Asymmetric Amplification
-
Homochiral Dimers (e.g., R,R or S,S): These dimers are highly organized and catalytically active, rapidly producing more of their corresponding enantiomer.
-
Heterochiral Dimer (R,S): This "meso-like" dimer is often more stable and less soluble than the homochiral dimers, but it is catalytically inactive or significantly less active.
Experimental Protocol: Testing for Autocatalysis
This protocol is designed to detect a non-linear effect, the hallmark of asymmetric amplification.
-
Preparation: Prepare the chiral product (e.g., 1-(4-pyridyl)-1-propanol) in both racemic and enantiomerically enriched forms (e.g., 10% ee).
-
Reaction Setup: In parallel, set up three reactions in a glovebox under an inert atmosphere.
-
Reaction A (Control): Add this compound (1 mmol) and diisopropylzinc (1.2 mmol) to toluene. Add 2-pyrimidinecarboxaldehyde (1.2 mmol).
-
Reaction B (Racemic): Same as A, but add 0.1 mmol (10 mol%) of racemic 1-(4-pyridyl)-1-propanol at the start.
-
Reaction C (Enantioenriched): Same as A, but add 0.1 mmol (10 mol%) of 10% ee 1-(4-pyridyl)-1-propanol at the start.
-
-
Execution and Analysis: Stir all reactions at room temperature for 24-48 hours. Quench and work up as described in the previous protocol. Carefully determine the final enantiomeric excess of the 1-(4-pyridyl)-1-propanol product in each reaction by chiral HPLC.
Interpreting the Results:
-
If ee(C) > 10% , a positive non-linear effect is observed, indicating asymmetric amplification is occurring.
-
If ee(C) ≈ 10% , the relationship is linear, and the product acts as a standard chiral ligand.
-
If ee(A) and ee(B) are both ≈ 0%, it confirms that without an initial chiral bias, the reaction is not stereoselective.
Comparative Analysis: Conventional Catalysis vs. Autocatalysis
| Feature | Conventional Catalysis | Asymmetric Autocatalysis |
| Source of Chirality | External chiral ligand added in stoichiometric or catalytic amounts. | The chiral product of the reaction itself. |
| Ligand/Catalyst | Structurally distinct from reactants and products (e.g., BINOL, DAIB).[12][13] | The product is the catalyst. |
| Kinetics | Typically exhibits a linear relationship between ligand ee% and product ee%. | Exhibits a strong non-linear relationship; small initial ee% can be amplified to >99% ee%.[9] |
| Generality | Broadly applicable to a vast range of transformations and substrates. | Very narrow scope, primarily demonstrated in the alkylation of specific heteroaromatic aldehydes. |
| Key Advantage | Predictability, reliability, and broad substrate scope. | Potential for massive amplification from a minuscule chiral trigger. |
| Primary Application | General and industrial-scale enantioselective synthesis. | Foundational research into the origins of homochirality; potential for ultra-sensitive chiral detection. |
Conclusion and Outlook
This guide demonstrates that this compound and its analogues should not be viewed merely as another entry in the vast library of conventional chiral ligands. Instead, they represent a gateway to the fundamentally different and powerful concept of asymmetric autocatalysis.
-
For Predictable Synthesis: When tackling a new synthetic challenge requiring high enantioselectivity across a range of substrates, the rational choice remains a well-vetted conventional ligand system, such as those based on β-amino alcohols, diamines, or BINOL scaffolds. Their behavior is predictable, and a vast body of literature supports their application.
-
For Fundamental Insight: The study of pyridyl alkanols in autocatalytic reactions provides unparalleled insight into non-linear dynamic systems and the mechanisms of chiral amplification. While not yet a general synthetic tool, this research pushes the boundaries of our understanding of chirality and self-replication at the molecular level.
For the practicing chemist, understanding both paradigms is crucial. While conventional ligands are the workhorses of modern asymmetric synthesis, the principles of autocatalysis challenge us to think differently about catalyst design and may one day lead to new, hyper-efficient synthetic systems triggered by the smallest whisper of chirality.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Thermodynamic control of asymmetric amplification in amino acid catalysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rationalization of Asymmetric Amplification via Autocatalysis Triggered by Isotopically Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Metal-Organic Frameworks Derived from Pyridyl Alcohols: From Synthesis to Application
This guide offers an in-depth comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from various pyridyl alcohol ligands. Moving beyond a simple catalog of structures, we delve into the causal relationships between ligand architecture and the resulting framework's properties, including structural topology, thermal and chemical stability, and performance in critical applications such as catalysis and molecular separation. This document is intended for researchers, chemists, and materials scientists seeking to understand and leverage the nuanced yet powerful effects of ligand design in the development of functional porous materials.
Introduction: The Strategic Role of Pyridyl Alcohols in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their modular nature allows for precise control over pore size, shape, and chemical functionality, making them highly promising for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2]
The choice of the organic linker is paramount in dictating the final properties of the MOF.[1] Pyridyl-containing ligands are particularly valuable due to the ability of the nitrogen atom to coordinate strongly with metal centers, often leading to robust frameworks with high thermal stability.[2] Pyridyl alcohols represent a sophisticated evolution in linker design. They are bifunctional linkers that introduce two key features:
-
A Pyridyl Nitrogen Site: This serves as the primary coordination point to the metal center, forming the structural backbone of the MOF. Its Lewis basicity can also be exploited for catalytic applications or selective guest interactions.[3]
-
A Hydroxyl (-OH) Group: This alcohol functionality can act as a secondary coordination site, engage in hydrogen bonding to stabilize the framework, or serve as a handle for post-synthetic modification (PSM), allowing for the introduction of new functionalities after the MOF has been assembled.
This guide will comparatively analyze how subtle variations in the structure of these pyridyl alcohol ligands—such as isomerism and the nature of the organic backbone—translate into significant differences in the topology, stability, and functional performance of the resulting MOFs.
The Ligand's Blueprint: How Pyridyl Alcohol Structure Dictates MOF Architecture
The geometry of the pyridyl alcohol linker acts as a blueprint, directly influencing the dimensionality and topology of the final MOF. Even minor changes to the ligand can lead to vastly different crystal structures.
The Impact of Isomerism
The relative positions of the pyridyl nitrogen and the alcohol group are critical. Using positional isomers of a simple linker like pyridylmethanol can result in frameworks with different dimensionalities. For instance, the coordination angle and steric hindrance associated with 2-pyridylmethanol versus 4-pyridylmethanol can favor the formation of 1D chains, 2D layers, or complex 3D interpenetrated networks. A study by Mylonas-Margaritis et al. demonstrated the formation of new mixed-ligand 2D and 3D MOFs by combining pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid, highlighting how the specific geometry of the pyridyl alcohol contributes to the final network topology.[4]
The Role of Mixed-Linker Systems
To achieve more complex and functional structures, pyridyl alcohols are often employed in "mixed-linker" or "mixed-ligand" syntheses.[4][5] In this approach, the pyridyl alcohol is combined with another linker, typically a polycarboxylate like terephthalic acid or trimesic acid.[5] This strategy allows for fine-tuning of the framework's properties. The carboxylate linkers often form the primary structural network, while the pyridyl alcohol can act as a pillar, a modulator, or a source of functional sites within the pores. This approach has been shown to influence thermal stability and introduce specific functional sites into the framework.[6] The synergistic effect between the different ligands can lead to fascinating properties not achievable with single-linker systems.[4]
Comparative Performance Metrics: Stability, Catalysis, and Adsorption
The ultimate value of a MOF lies in its performance. Here, we compare how the choice of pyridyl alcohol ligand affects key performance indicators.
Thermal and Chemical Stability
Stability is a critical prerequisite for most real-world applications.[7] The thermal stability of a MOF is its ability to maintain its structure at high temperatures, while chemical stability refers to its resistance to degradation by solvents, water, or other chemicals.[7]
The nature of both the metal center and the organic linker governs stability. MOFs built from high-oxidation-state metals like Zr(IV) are renowned for their exceptional chemical and thermal stability.[8] However, the linker also plays a crucial role. For pyridyl alcohol-based MOFs, stability is influenced by:
-
Coordination Strength: Stronger metal-ligand bonds lead to more robust frameworks.
-
Hydrogen Bonding: The alcohol groups can form intramolecular and intermolecular hydrogen bonds, which add an extra layer of structural reinforcement, enhancing thermal stability.
-
Steric Hindrance: Bulky ligands can protect the metal centers from attack by solvent molecules, improving chemical stability.
A study on mixed-linker MOFs based on MIL-53(Al) demonstrated that the incorporation of different functionalized linkers could directly influence the thermal stability of the resulting framework.[6][9]
Table 1: Comparative Thermal Stability of Selected Pyridyl-Containing MOFs
| MOF Designation | Metal Center | Pyridyl Ligand Type | Decomposition Temp. (°C) | Reference |
|---|---|---|---|---|
| MIL-53(Al)-NH2 | Al | 2-aminobenzene-1,4-dicarboxylate | ~410-460 | [9] |
| UiO-67 analogue | Zr | 4,4'-biphenyl dicarboxylate | ~500 | [8] |
| Zn-MOF | Zn | Pyridine-2,5-dicarboxylate | >350 (phase dependent) | [10] |
| BPV-MOF | Zr | Bipyridyl-dicarboxylate | >450 |[11] |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires identical measurement conditions (e.g., TGA heating rate and atmosphere).
Heterogeneous Catalysis
The functional groups inherent in pyridyl alcohol ligands make the resulting MOFs excellent candidates for heterogeneous catalysis.[12] The pyridyl nitrogen can act as a Lewis base site, while the alcohol's hydroxyl group can participate in reactions or anchor catalytic metal species.[13][14]
A key application is the oxidation of alcohols. MOFs containing accessible metal sites and functional linkers can catalyze the selective oxidation of primary and secondary alcohols to aldehydes and ketones.[13] For example, a copper-based MOF was shown to be an effective catalyst for the microwave-assisted peroxidative oxidation of alcohols.[13] Furthermore, the introduction of basic amine groups into pyridyl-containing MOFs has been shown to create active catalysts for the Henry reaction.[14]
The mixed-linker approach is particularly powerful here. By incorporating a catalytically active species like an iridium complex onto a bipyridyl-based linker within a robust UiO-type MOF, researchers have created highly active and recyclable single-site catalysts for C-H activation reactions.[11] The MOF framework prevents the catalyst from leaching and allows for easy separation from the reaction mixture.
Table 2: Comparative Catalytic Performance in the Henry Reaction
| Catalyst | Reaction Conditions | Time (h) | TON* | Reference |
|---|---|---|---|---|
| Cu-MOF (secondary amine) | Benzaldehyde + Nitroethane, Water, 75°C | 40 | 42 | [14] |
| Zn-MOF (DABCO linker) | 4-Nitrobenzaldehyde + Nitromethane, Neat, 60°C | 120 | 48 | [14] |
| Amino-acid-functionalized Zr-MOF | Solvent-free, Room Temp. | - | >20 h⁻¹ (TOF) |[14] |
*Turnover Number (TON) or Turnover Frequency (TOF) indicates catalyst efficiency.
Adsorption and Selective Separation
The tunable pore environment of MOFs makes them ideal for gas storage and separation. The introduction of pyridyl and alcohol functionalities can significantly enhance the selectivity for certain molecules. The polar N and O atoms can create preferential binding sites for polar molecules like CO2 or water.[3][15]
A study demonstrated that introducing auxiliary pyridyl ligands into a Cd-based MOF enhanced its adsorption capacity for water, methanol, and ethanol.[15] The nitrogen atoms on the pyridine rings increase the adsorption interaction with guest molecules, and by carefully selecting the pyridyl ligand, the researchers could tune the porosity and achieve a high methanol/ethanol separation ratio, which is crucial for fuel purification.[15] The presence of open pyridyl sites is a known strategy to improve CO2 adsorption and separation from other gases like CH4.[3][16]
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for the synthesis and characterization of a representative pyridyl alcohol-based MOF.
Synthesis: Solvothermal Method for a Mixed-Ligand Zn-MOF
This protocol is a representative example of a solvothermal synthesis, a common method for producing high-quality MOF crystals.[1]
Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote crystal growth. The choice of solvent (e.g., DMF) is critical as it can act as a template, influencing the final structure.[1]
Step-by-Step Protocol:
-
Reactant Preparation: In a 20 mL glass vial, combine Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol), 1,4-Benzenedicarboxylic acid (H₂bdc, 0.25 mmol), and 3-Pyridylmethanol (0.25 mmol).
-
Solvent Addition: Add 15 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure all components are well-dispersed.
-
Reaction: Place the sealed vial in a programmable oven. Heat to 110 °C over 2 hours, hold at 110 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Product Isolation: Decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to exchange the high-boiling-point DMF solvent within the pores.
-
Activation: Dry the product under a dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules from the pores, yielding the activated MOF.
Characterization: Thermal Stability via TGA
Rationale: Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of a MOF. It measures the change in mass of a sample as a function of temperature, revealing the point at which the framework begins to decompose.
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of the activated MOF sample into an alumina TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis Conditions: Heat the sample from room temperature to 800 °C at a constant rate of 10 °C/min under a continuous flow of an inert gas (e.g., Nitrogen or Argon).
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset of significant mass loss after the initial removal of any residual solvent indicates the decomposition temperature of the MOF framework.
Visualizing the Concepts: Workflows and Relationships
Diagrams are essential for conceptual understanding. The following are presented in DOT language for use with Graphviz.
General Synthesis and Activation Workflow
References
- 1. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions [mdpi.com]
- 15. Enhanced alcohol and H<sub>2</sub>O adsorption and separation performances by introducing pyridyl ligand in a MOF - Arabian Journal of Chemistry [arabjchem.org]
- 16. A pyridyl-decorated Zr-organic framework for enhanced gas separation and CO2 transformation (2021) | Yong-Liang Liu | 8 Citations [scispace.com]
A Senior Application Scientist's Guide to Validating Experimental Results of 2-(4-Pyridyl)-2-propanol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the validation of experimental results is paramount. This guide offers an in-depth technical analysis of key reactions involving 2-(4-Pyridyl)-2-propanol, a versatile tertiary alcohol. We will explore its oxidation to 4-acetylpyridine and its dehydration to 4-isopropenylpyridine, providing a comparative analysis of reaction conditions and outcomes. This document is designed to equip researchers with the necessary knowledge to critically evaluate and reproduce experimental findings related to this important synthetic building block.
Introduction to this compound
This compound, also known as α,α-dimethyl-4-pyridinemethanol, is a tertiary alcohol featuring a pyridine ring.[1] Its structure, containing both a nucleophilic nitrogen atom and a hydroxyl group, makes it a valuable precursor in the synthesis of various pharmaceutical and agrochemical compounds. The reactions of the hydroxyl group, particularly oxidation and dehydration, provide access to key intermediates.
I. Oxidation of this compound to 4-Acetylpyridine
The oxidation of this compound yields 4-acetylpyridine, a crucial intermediate in organic synthesis and the pharmaceutical industry.[2][3][4] As a tertiary alcohol, this compound is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols.[5] However, stronger oxidizing agents can achieve this transformation. This section compares different methodologies for this oxidation, focusing on reagents, reaction conditions, and yields.
Comparative Analysis of Oxidizing Agents
The choice of oxidizing agent is critical for the successful conversion of a tertiary alcohol to a ketone. Below is a comparison of potential oxidizing agents for the oxidation of this compound.
| Oxidizing Agent/System | Typical Conditions | Expected Yield | Selectivity & Remarks |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Moderate to Good | PCC is a milder chromium-based reagent, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6] For tertiary alcohols like this compound, harsher conditions or prolonged reaction times may be necessary. The workup can be complicated by the formation of tarry chromium byproducts.[7] |
| Potassium Permanganate (KMnO₄) | Acetone, water, heat | Variable | A strong and often non-selective oxidizing agent. Over-oxidation and side reactions are common, potentially leading to lower yields of the desired ketone.[8] |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform, reflux | Good to Excellent | A mild and selective oxidant for allylic and benzylic alcohols.[8] While this compound is not strictly benzylic, the adjacent pyridine ring can activate the carbinol proton, making this a viable method. A large excess of the oxidant is often required. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -78 °C to rt | Good to Excellent | A mild and highly effective method for oxidizing primary and secondary alcohols.[9] Its application to tertiary alcohols is less common but can be effective for activated substrates. |
Experimental Protocol: Oxidation using Manganese Dioxide
This protocol provides a general procedure for the oxidation of this compound to 4-acetylpyridine using activated manganese dioxide.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (10-20 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with DCM.
-
Combine the filtrate and washings, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-acetylpyridine.
Causality Behind Experimental Choices:
-
Excess MnO₂: A large excess of the oxidant is often necessary to drive the reaction to completion due to the heterogeneous nature of the reaction and the moderate reactivity of the tertiary alcohol.[8]
-
Anhydrous Conditions: The use of anhydrous DCM is recommended to prevent potential side reactions involving water.
-
Celite® Filtration: Celite® is used to aid in the filtration of the fine MnO₂ particles, preventing them from passing through the filter paper.
Visualization of the Oxidation Workflow
Caption: Workflow for the oxidation of this compound.
II. Dehydration of this compound to 4-Isopropenylpyridine
The acid-catalyzed dehydration of this compound leads to the formation of 4-isopropenylpyridine, a valuable monomer in polymer chemistry. This elimination reaction typically follows an E1 mechanism for tertiary alcohols, proceeding through a stable tertiary carbocation intermediate.
Comparative Analysis of Dehydrating Agents
The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the resulting alkene.
| Dehydrating Agent | Typical Conditions | Expected Yield | Remarks |
| Concentrated Sulfuric Acid (H₂SO₄) | High temperature (e.g., 170-180 °C) | Moderate to Good | A strong and effective dehydrating agent.[10] However, its strong oxidizing nature can lead to charring and the formation of sulfur dioxide, complicating purification. |
| Concentrated Phosphoric Acid (H₃PO₄) | High temperature | Good | A less oxidizing alternative to sulfuric acid, often leading to cleaner reactions.[10] |
| Phosphorus Oxychloride (POCl₃) in Pyridine | 0 °C to reflux | Good to Excellent | A milder method that proceeds via an E2-like mechanism, often avoiding the rearrangements that can occur with strong acids.[11] |
| Alumina (Al₂O₃) | High temperature, gas phase | Good | A heterogeneous catalytic method suitable for industrial-scale production.[10] |
Experimental Protocol: Dehydration using Phosphoric Acid
This protocol outlines a general procedure for the dehydration of this compound using concentrated phosphoric acid.
Materials:
-
This compound
-
Concentrated Phosphoric Acid (H₃PO₄, 85%)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Place this compound in a distillation flask.
-
Carefully add concentrated phosphoric acid.
-
Heat the mixture to facilitate dehydration and distill the product as it forms.
-
Collect the distillate, which may contain some water.
-
Wash the distillate with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and re-distill to obtain pure 4-isopropenylpyridine.
Causality Behind Experimental Choices:
-
Distillation during reaction: This technique removes the product from the reaction mixture as it is formed, shifting the equilibrium towards the product side and preventing potential polymerization or side reactions.
-
Phosphoric Acid: It is a sufficiently strong acid to catalyze the dehydration but is less prone to causing charring and side reactions compared to sulfuric acid.[10]
Visualization of the Dehydration Mechanism
References
- 1. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetylpyridine | 1122-54-9 [chemicalbook.com]
- 3. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to the Spectroscopic Cross-Referencing of 2-(4-Pyridyl)-2-propanol
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. 2-(4-Pyridyl)-2-propanol, a tertiary alcohol containing a pyridine moiety, serves as a valuable building block in the synthesis of various biologically active compounds. Its precise characterization is a critical first step in ensuring the integrity of subsequent research. This guide provides an in-depth, comparative analysis of the spectroscopic data of this compound, offering field-proven insights into its characterization and differentiation from its structural isomers.
The Spectroscopic Signature of this compound
A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the comprehensive characterization of this compound. Each technique provides a unique piece of the structural puzzle.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the propanol side chain.
-
Aromatic Region: The pyridine ring exhibits a characteristic AA'BB' splitting pattern. The two protons ortho to the nitrogen (H-2 and H-6) are chemically equivalent, as are the two protons meta to the nitrogen (H-3 and H-5). Due to the electron-withdrawing nature of the nitrogen atom, the ortho protons are deshielded and appear further downfield compared to the meta protons.
-
Aliphatic Region: The two methyl groups of the propanol moiety are chemically equivalent, giving rise to a single, sharp singlet. The integration of this signal corresponds to six protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak.[1]
-
Aromatic Carbons: The pyridine ring will show distinct signals for the carbon atoms. The carbon atom attached to the propanol group (C-4) and the carbons ortho and meta to the nitrogen will have characteristic chemical shifts.
-
Aliphatic Carbons: The two equivalent methyl carbons will produce a single signal, while the quaternary carbon bearing the hydroxyl group will also have a distinct chemical shift.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds of the methyl groups.
-
C=N and C=C Stretch: The characteristic stretching vibrations of the pyridine ring (C=N and C=C bonds) typically appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1050-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of the tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[3] For this compound (molar mass: 137.18 g/mol ), the mass spectrum would be expected to show:[4][5]
-
Molecular Ion Peak (M⁺): A peak at m/z = 137, corresponding to the intact molecule.
-
Key Fragmentation Peaks: Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (CH₃) to give a stable carbocation, resulting in a peak at m/z = 122. Another likely fragmentation is the loss of a water molecule (H₂O), leading to a peak at m/z = 119.
Comparative Analysis: Isomeric Purity and Differentiation
In many synthetic routes, the formation of isomeric impurities is a significant concern. The ability to distinguish this compound from its 2- and 3-pyridyl isomers is crucial for quality control. Spectroscopic techniques, particularly NMR, are invaluable for this purpose.
| Spectroscopic Feature | This compound | 2-(2-Pyridyl)-2-propanol[6][7] | 3-(3-Pyridyl)-1-propanol[8] |
| ¹H NMR (Aromatic) | AA'BB' system: two doublets | Complex multiplet | Complex multiplet |
| ¹H NMR (Aliphatic) | Singlet (6H, 2xCH₃) | Singlet (6H, 2xCH₃) | Multiplets for CH₂, CH₂, CH₂OH |
| ¹³C NMR (Aromatic) | 3 signals | 5 signals | 5 signals |
| ¹³C NMR (Aliphatic) | 2 signals | 2 signals | 3 signals |
Key Differentiating Features:
-
The symmetry of the 4-pyridyl isomer results in a simpler ¹H and ¹³C NMR spectrum in the aromatic region compared to its less symmetrical 2- and 3-pyridyl counterparts.
-
The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a clear indicator of the substitution pattern on the pyridine ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the specific instrument and the nature of the analyte.
Spectroscopic Acquisition Parameters
Adherence to standardized acquisition parameters is crucial for data consistency and comparability.
Caption: Standard workflow for NMR data acquisition and processing.
References
- 1. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound(15031-78-4) MS spectrum [chemicalbook.com]
- 4. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15031-78-4 [chemicalbook.com]
- 6. 2-(2-Pyridyl)-2-propanol [polymersource.ca]
- 7. 37988-38-8 CAS MSDS (2-PYRIDIN-2-YL-PROPAN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Coordination Properties of 2-, 3-, and 4-Pyridyl Alcohols for Researchers in Coordination Chemistry and Drug Development
This guide provides an in-depth, objective comparison of the coordination properties of 2-, 3-, and 4-pyridyl alcohols, also known as pyridylmethanols. These versatile ligands are of significant interest in the fields of coordination chemistry, materials science, and drug development due to their ability to form a wide array of metal complexes with diverse structural and functional properties. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview supported by experimental data to inform ligand selection and complex design.
Introduction: The Structural Nuances of Pyridyl Alcohol Isomers
Pyridyl alcohols are bifunctional organic compounds possessing both a pyridine ring and a hydroxyl group. The position of the hydroxymethyl substituent on the pyridine ring—at the 2-, 3-, or 4-position—profoundly influences their steric and electronic properties, which in turn dictates their coordination behavior with metal ions. Understanding these differences is crucial for the rational design of metal complexes with desired geometries, stabilities, and reactivities.
-
2-Pyridylmethanol: The proximity of the hydroxyl group to the pyridine nitrogen allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelation is a dominant factor in its coordination chemistry, often leading to predictable and robust complex formation.
-
3-Pyridylmethanol: With the hydroxyl group at the meta position, direct chelation to a single metal center is sterically hindered. Consequently, it typically acts as a monodentate ligand through the pyridine nitrogen, with the hydroxyl group available for intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular assemblies. It can also act as a bridging ligand between two metal centers.
-
4-Pyridylmethanol: Similar to the 3-isomer, the para-position of the hydroxyl group in 4-pyridylmethanol prevents intramolecular chelation. It primarily functions as a monodentate ligand via the pyridine nitrogen. The linear orientation of the coordinating nitrogen and the hydroxyl group makes it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs).[1]
The fundamental differences in the coordination modes of these isomers are a direct consequence of their unique topologies, leading to distinct families of coordination compounds.
Comparative Analysis of Coordination Properties
The coordination properties of the pyridyl alcohol isomers are best understood by examining the electronic and steric effects that each isomer imparts on the resulting metal complexes.
Electronic Effects
The basicity of the pyridine nitrogen is a key factor in determining the strength of the metal-ligand bond. The position of the electron-withdrawing hydroxymethyl group has a subtle but significant impact on the pKa of the pyridinium ion. While specific pKa values for the pyridylmethanols are not always readily available in comparative studies, the general trend for substituted pyridines can be informative. Electron-withdrawing groups tend to decrease the basicity of the pyridine nitrogen. However, the hydroxyl group can also participate in resonance and inductive effects that vary with its position. A study on the formation constants of metal complexes with various substituted pyridines demonstrated a linear relationship between the logarithm of the formation constant and the basicity of the ligand, highlighting the importance of ligand basicity in complex stability.[2]
Steric Effects and Coordination Geometries
The steric constraints imposed by the position of the hydroxymethyl group are the most significant factor differentiating the coordination chemistry of the three isomers.
2-Pyridylmethanol: The ability to form a five-membered chelate ring often leads to the formation of stable, monomeric complexes with well-defined geometries. For instance, with copper(II), 2-pyridinemethanol can form a distorted square planar complex where it acts as a bidentate N,O-donor ligand.[3] This chelation can enforce a specific coordination geometry around the metal center.
3- and 4-Pyridylmethanol: In the absence of chelation, these isomers typically coordinate as monodentate ligands. The resulting coordination geometry is then influenced by other factors such as the metal-to-ligand ratio, the nature of the counter-ions, and the presence of solvent molecules. The hydroxyl group in these isomers plays a crucial role in the crystal packing through hydrogen bonding, often leading to the formation of extended networks. For example, 4-pyridinemethanol has been extensively used to construct one-, two-, and three-dimensional coordination polymers.[1]
The following diagram illustrates the fundamental differences in the coordination modes of the three isomers.
Caption: Coordination modes of pyridyl alcohol isomers.
Comparative Structural Data
The structural parameters of metal complexes provide quantitative insight into the coordination properties of the pyridyl alcohol isomers. While a comprehensive dataset for all three isomers with a single metal ion is scarce, we can compare representative examples.
| Ligand | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Key Structural Feature | Reference |
| 2-Pyridylmethanol | Cu(II) | Distorted Square Planar | 1.982(3) | 1.895(2) | Bidentate N,O-chelation | [3] |
| 4-Pyridylmethanol | Co(II) | Octahedral | ~2.15 | N/A (uncoordinated) | Monodentate N-coordination | [1] |
Note: The data for 4-pyridylmethanol is for a discrete complex, but it is also known to form coordination polymers where the M-N distances would be similar.
The shorter M-O bond length in the 2-pyridylmethanol complex compared to the M-N bond length is indicative of a strong coordination of the deprotonated hydroxyl group. In contrast, for the 3- and 4-isomers, the hydroxyl group is typically not directly coordinated to the primary metal center in mononuclear complexes, and thus M-O bond lengths are not applicable in the same context.
Experimental Protocols
The synthesis and characterization of metal complexes with pyridyl alcohols generally follow established procedures in coordination chemistry. Below are representative protocols for the synthesis and characterization of these complexes.
Synthesis of a Discrete Metal Complex with 4-Pyridylmethanol
Objective: To synthesize single crystals of a discrete cobalt(II) complex, [Co(NCS)₂(4-pyridinemethanol)₄].[1]
Materials:
-
Co(NCS)₂ (26.3 mg, 0.15 mmol)
-
4-Pyridylmethanol (65.5 mg, 0.60 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a glass vial, dissolve Co(NCS)₂ in 1.5 mL of ethanol.
-
In a separate vial, dissolve 4-pyridinemethanol in 1.5 mL of ethanol.
-
Slowly add the 4-pyridinemethanol solution to the Co(NCS)₂ solution with gentle stirring.
-
Seal the vial and allow it to stand at room temperature.
-
Single crystals suitable for X-ray diffraction will form over several days.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Synthesis of a Coordination Polymer with 4-Pyridylmethanol
Objective: To synthesize a one-dimensional coordination polymer of cobalt(II) with 4-pyridinemethanol.[1]
Materials:
-
Co(NCS)₂ (26.3 mg, 0.15 mmol)
-
4-Pyridylmethanol (32.7 mg, 0.30 mmol)
-
Ethanol (3 mL)
Procedure:
-
Combine Co(NCS)₂ and 4-pyridinemethanol in a glass vial.
-
Add 3 mL of ethanol to the vial and seal it.
-
Heat the vial in an oven at 100°C for 24 hours.
-
Allow the vial to cool slowly to room temperature.
-
Crystals of the 1D coordination polymer will form.
-
Isolate the product by filtration, wash with cold ethanol, and air dry.
The following diagram outlines the general workflow for the synthesis and characterization of pyridyl alcohol metal complexes.
Caption: General workflow for synthesis and characterization.
Characterization Techniques
A suite of analytical techniques is employed to fully characterize the synthesized complexes.
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the overall coordination geometry.
-
Protocol: A suitable single crystal is mounted on a diffractometer. Diffraction data is collected at a controlled temperature (e.g., 100 K) using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is then solved and refined using specialized software.[1]
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product by comparing the experimental pattern to the one simulated from the single-crystal X-ray data.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion.
-
Analysis: The FTIR spectra of the free ligand and the complex are compared. A shift in the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination is indicative of metal-nitrogen bond formation. For 2-pyridylmethanol complexes where the hydroxyl group is deprotonated and coordinated, the broad O-H stretching band of the free ligand will disappear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution.
-
Analysis: The coordination of the pyridine nitrogen to a metal center will cause a downfield shift of the pyridine proton signals in the ¹H NMR spectrum. The magnitude of the shift can provide insights into the strength of the coordination.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy provides information about the electronic environment of the metal ion.
Conclusion
The choice between 2-, 3-, and 4-pyridyl alcohol as a ligand is a critical decision in the design of coordination complexes.
-
2-Pyridylmethanol is the ligand of choice for forming stable, chelated mononuclear complexes with predictable geometries.
-
3-Pyridylmethanol offers the potential for creating interesting supramolecular architectures through a combination of metal coordination and hydrogen bonding.
-
4-Pyridylmethanol is an ideal building block for the construction of coordination polymers and metal-organic frameworks due to its linear and non-chelating nature.
By understanding the distinct steric and electronic properties of each isomer, researchers can strategically select the appropriate ligand to achieve their desired molecular architecture and functional properties, whether for applications in catalysis, materials science, or the development of novel metallodrugs.
References
A Comparative Guide to the Catalytic Applications of 2-(4-Pyridyl)-2-propanol
In the landscape of modern catalysis, the quest for efficient, selective, and robust catalyst systems is a perpetual endeavor. Pyridine-containing molecules have long been recognized for their exceptional coordinating properties, serving as versatile ligands in a myriad of catalytic transformations. Among these, 2-(4-Pyridyl)-2-propanol presents a unique structural motif, combining the coordinating nitrogen atom of the pyridine ring with a tertiary alcohol functionality. This guide provides a comprehensive evaluation of this compound in various catalytic systems, offering a comparative analysis with alternative ligands and catalysts, supported by available experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the catalytic potential of this intriguing molecule.
Introduction: The Dual Functionality of this compound
This compound is a tertiary alcohol bearing a 4-pyridyl substituent. This structure imparts two key features relevant to catalysis:
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom allows for strong coordination to a wide range of transition metals, forming the basis for its use as a ligand in homogeneous catalysis. The position of the nitrogen at the 4-position of the pyridine ring influences its electronic and steric properties compared to its 2- and 3-pyridyl isomers.
-
The Tertiary Alcohol Group: The hydroxyl group can participate in catalysis in several ways. It can act as a proton shuttle, a hydrogen bond donor, or, upon deprotonation, as a coordinating alkoxide group. This dual functionality allows for the potential of metal-ligand cooperation, where both the metal center and the ligand are actively involved in the catalytic cycle.
This guide will explore the application of this compound in key catalytic transformations, comparing its performance where data is available and highlighting areas for future exploration.
Asymmetric Catalysis: A Focus on Chiral Pyridyl Alcohols
Chiral pyridyl alcohols have emerged as a significant class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[1] Their efficacy stems from the creation of a well-defined chiral environment around a metal center, which directs the stereochemical outcome of a reaction.
Table 1: Catalytic Activity of (S)-2-(pyridin-2-yl)propan-1-ol Derivatives in the Enantioselective Addition of Diethylzinc to Benzaldehyde. [2]
| Catalyst Derivative | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1a | H | 85 | 92 |
| 1b | 4-Me | 88 | 94 |
| 1c | 4-OMe | 90 | 88 |
| 1d | 4-Cl | 82 | 91 |
| 1e | 6-Me | 75 | 85 |
Reaction Conditions: Diethylzinc, benzaldehyde, catalyst in toluene.
The data in Table 1 demonstrates that electronic and steric modifications to the pyridine ring significantly impact both the yield and the enantioselectivity of the reaction. For instance, an electron-donating methyl group at the 4-position (1b) slightly improves both yield and ee compared to the unsubstituted ligand (1a). Conversely, a bulky methyl group at the 6-position (1e) leads to a decrease in both yield and ee, likely due to steric hindrance.
While this data pertains to the 2-pyridyl isomer, it underscores the principle that the electronic and steric environment of the pyridyl ligand is crucial for catalytic performance. Future studies on chiral derivatives of this compound would be highly valuable to determine the influence of the 4-pyridyl substitution pattern on enantioselectivity.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds to alcohols, often utilizing isopropanol as the hydrogen source. Ruthenium complexes are particularly effective catalysts for this transformation. The performance of these catalysts is highly dependent on the nature of the ligands.
While direct experimental data for this compound in this context is scarce, studies on ruthenium(II) complexes with other pyridyl-containing ligands offer a basis for comparison. For instance, a ruthenium(II) complex featuring a 2-(2'-pyridyl)quinoline ligand has been shown to be an active catalyst for the transfer hydrogenation of various ketones.[3]
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
A typical experimental setup for the transfer hydrogenation of a ketone is as follows:
-
A mixture of the ketone (1 mmol), a ruthenium catalyst precursor (e.g., [RuCl₂(PPh₃)₃], 0.01 mmol), and the ligand (e.g., this compound, 0.01 mmol) is placed in a reaction vessel.
-
Isopropanol (10 mL) is added as the solvent and hydrogen source.
-
A base (e.g., KOH, 0.1 mmol) is added to facilitate the formation of the active catalytic species.
-
The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) and the reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, the product is isolated and purified by standard methods.
Logical Workflow for Catalyst Activation in Transfer Hydrogenation
Caption: General workflow for ruthenium-catalyzed transfer hydrogenation.
The performance of a this compound-based ruthenium catalyst would need to be experimentally determined and compared against established systems. Key performance indicators would include conversion, turnover number (TON), and turnover frequency (TOF). The electronic properties of the 4-pyridyl ring, being more electron-withdrawing than the 2-pyridyl ring, could influence the activity of the ruthenium center.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[4][5] The nature of the ligand plays a critical role in the efficiency and selectivity of these reactions. Pyridine-containing ligands have been extensively studied in this context.
The use of 2-pyridyl nucleophiles in Suzuki-Miyaura cross-coupling reactions is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem."[6] This difficulty is attributed to the instability and poor reactivity of 2-pyridyl boron reagents. While this presents a challenge for 2-pyridyl derivatives, it also highlights an opportunity for ligands based on the 4-pyridyl scaffold, such as this compound. The different electronic and steric environment of the 4-pyridyl nitrogen may lead to more stable and reactive palladium complexes.
While specific data on the use of this compound as a ligand in palladium-catalyzed cross-coupling is limited, the performance of palladium complexes with pyridyl-ketone ligands in the Heck reaction provides a relevant point of comparison.[7]
Experimental Protocol: General Procedure for a Palladium-Catalyzed Heck Reaction
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1 mmol), the olefin (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., this compound, 0.04 mmol), and a base (e.g., triethylamine, 2 mmol).
-
Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Diagram of a Heck Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
The performance of a this compound-based palladium catalyst in cross-coupling reactions would be of significant interest. The electronic nature of the 4-pyridyl ring could potentially lead to a more electron-deficient palladium center, which might enhance the oxidative addition step in the catalytic cycle.
Oxidation Reactions
The selective oxidation of hydrocarbons is a fundamentally important transformation in industrial chemistry. Transition metal complexes, including those with pyridyl alcohol ligands, have been investigated as catalysts for these reactions.[8]
A study on copper(II) complexes with various 2-pyridinyl alcohol ligands demonstrated their catalytic activity in the partial oxidation of n-octane.[8] The yields and product selectivity were found to be dependent on the structure of the ligand and the oxidant used (Table 2).
Table 2: Catalytic Oxidation of n-Octane with Copper(II)-Pyridinyl Alcohol Complexes. [8]
| Catalyst | Ligand | Oxidant | Yield (%) |
| Cu 1 | 2-pyridinyl-1-cyclohexanol | TBHP | 15.2 |
| Cu 2a | 2-pyridinyl-1,1-diphenyl methanol | TBHP | 18.5 |
| Cu 2b | 2-pyridinyl-1,1-diphenyl methanol | H₂O₂ | 25.5 |
| Cu 3 | 2-pyridinyl-1-phenyl-1-isopropylmethanol | TBHP | 12.8 |
Reaction Conditions: n-octane, catalyst, oxidant, 70 °C, 3 hours.
This study highlights that the ligand structure plays a crucial role in determining the catalytic outcome. While no data is available for a this compound copper complex, these results suggest that such a complex could be a viable catalyst for oxidation reactions. The electronic differences between the 2- and 4-pyridyl isomers would likely influence the redox properties of the copper center and, consequently, the catalytic activity.
Conclusion and Future Outlook
This compound is a readily accessible molecule with the potential to serve as a versatile ligand in a range of catalytic systems. While direct experimental data on its performance is currently limited in the scientific literature, comparative analysis with structurally related pyridyl alcohols provides a strong rationale for its investigation in asymmetric catalysis, transfer hydrogenation, cross-coupling, and oxidation reactions.
The unique electronic and steric properties conferred by the 4-pyridyl and tertiary alcohol moieties suggest that metal complexes of this compound could exhibit novel reactivity and selectivity. Future research should focus on:
-
Synthesis and characterization of metal complexes of this compound with various transition metals (e.g., Ru, Pd, Cu, Rh, Ir).
-
Systematic evaluation of these complexes in benchmark catalytic reactions to gather quantitative performance data (yield, selectivity, TON, TOF).
-
Development of chiral analogues of this compound and their application in asymmetric synthesis to explore the impact of the 4-pyridyl substitution on enantioselectivity.
-
Mechanistic studies to elucidate the role of the ligand and the metal-ligand cooperation in the catalytic cycle.
By addressing these areas, the scientific community can unlock the full potential of this compound as a valuable component in the design of next-generation catalysts for a wide range of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Pyridyl)-2-propanol
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like 2-(4-Pyridyl)-2-propanol, a solid heterocyclic building block, demands a comprehensive understanding of its hazard profile to ensure personal safety and prevent experimental contamination. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond mere compliance to foster a culture of proactive safety.
Foundational Hazard Assessment: Understanding the Risks
Before any work commences, a thorough risk assessment is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.
According to multiple safety data sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1][2] This indicates that direct contact with the skin can lead to inflammatory reactions.
-
H319: Causes serious eye irritation. [1][2][3] Contact with the eyes can result in significant, potentially damaging, irritation.
These classifications dictate the minimum required PPE to create an effective barrier against the primary routes of exposure: dermal (skin) and ocular (eye) contact. While the compound is a solid at room temperature, the potential for dust formation during handling means inhalation of particulates, while not a primary classified hazard, should also be mitigated through proper technique and, in some cases, respiratory protection.[3][4]
Core Protective Ensemble: Your First Line of Defense
Based on the identified hazards, a standard ensemble of PPE is required for all routine handling of this compound. The causality behind each selection is critical for understanding and ensuring compliance.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin irritation.[4] |
| Eye Protection | Chemical Safety Goggles | Offers direct and splash protection to prevent serious eye irritation.[4] |
| Face Protection | Face Shield (Use with Goggles) | Recommended when there is a significant risk of splashes or dust generation.[1] |
| Body Protection | Laboratory Coat or Coveralls | Protects skin on the arms and body from accidental contact with the chemical.[4] |
| Footwear | Closed-toe Shoes | Prevents injury from spills or dropped equipment. |
Hand Protection: More Than Just a Glove
The choice of glove material is a critical decision point. While standard nitrile gloves are generally sufficient for handling solid this compound, it is imperative to consult a glove manufacturer's compatibility chart for specific breakthrough times, especially if the compound is dissolved in a solvent.
Field-Proven Insights:
-
Double-gloving: While not always necessary for handling this solid, it is best practice when weighing out fine powders or when there is a higher risk of contamination.
-
Regular Changes: Gloves should be changed immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours) to prevent permeation.[5]
-
Proper Removal: Always remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eye and Face Protection: A Non-Negotiable Standard
Given the "serious eye irritation" classification, eye protection is mandatory.[1][2]
-
Safety Goggles vs. Safety Glasses: Standard safety glasses are inadequate as they do not provide a seal around the eyes and offer insufficient protection from dust or splashes. Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[4]
-
Face Shields: A face shield should be worn over safety goggles during procedures with a high potential for dust generation or when handling larger quantities, providing a secondary layer of protection for the entire face.[6]
Operational Protocol: From Lab Bench to Disposal
The proper use of PPE is a process, not just a set of equipment. The following workflow ensures safety throughout the handling lifecycle of this compound.
Step-by-Step PPE and Handling Protocol
-
Preparation: Before entering the designated handling area (e.g., a chemical fume hood or a specific benchtop), ensure all necessary PPE is available and inspected for defects.
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves. Ensure the glove cuffs are pulled over the cuffs of the lab coat.[5]
-
-
Chemical Handling:
-
Perform all weighing and transferring of solid this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[4][7]
-
Use tools like spatulas and weigh boats to avoid direct contact.
-
Should any material come into contact with your gloves, change them immediately after the handling step is complete.
-
-
Decontamination and Doffing:
-
After handling is complete, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the reverse order of donning, taking care not to touch your skin with contaminated surfaces. Remove gloves first, using the proper technique.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.[1]
-
Caption: PPE Workflow for Handling this compound.
Emergency Response and Disposal
Even with the best precautions, accidents can happen. A clear plan for both emergency response and routine disposal is essential.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]
Disposal of Contaminated Materials:
All disposable PPE (gloves, etc.) that has come into contact with this compound, as well as any residual chemical, must be disposed of as hazardous chemical waste.[4][7] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material in standard trash or down the drain.[4]
By adhering to these scientifically grounded PPE protocols, you not only protect yourself but also ensure the integrity of your research. This commitment to safety is the bedrock of innovative and trustworthy scientific discovery.
References
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15031-78-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
